molecular formula C69H124N22O19 B10787821 NTR 368

NTR 368

Katalognummer: B10787821
Molekulargewicht: 1565.9 g/mol
InChI-Schlüssel: ZUALDXYFESKMAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

NTR 368 is a useful research compound. Its molecular formula is C69H124N22O19 and its molecular weight is 1565.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C69H124N22O19

Molekulargewicht

1565.9 g/mol

IUPAC-Name

3-[[2-[[2-(2-acetamidopropanoylamino)-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[(1,5-diamino-1,5-dioxopentan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C69H124N22O19/c1-17-35(10)52(66(109)82-42(54(71)97)22-23-50(70)94)90-60(103)44(21-19-25-77-69(74)75)83-59(102)43(20-18-24-76-68(72)73)84-63(106)46(27-32(4)5)85-56(99)38(13)79-55(98)37(12)80-61(104)45(26-31(2)3)87-64(107)47(28-33(6)7)86-57(100)39(14)81-62(105)49(30-51(95)96)88-65(108)48(29-34(8)9)89-67(110)53(40(15)92)91-58(101)36(11)78-41(16)93/h31-40,42-49,52-53,92H,17-30H2,1-16H3,(H2,70,94)(H2,71,97)(H,78,93)(H,79,98)(H,80,104)(H,81,105)(H,82,109)(H,83,102)(H,84,106)(H,85,99)(H,86,100)(H,87,107)(H,88,108)(H,89,110)(H,90,103)(H,91,101)(H,95,96)(H4,72,73,76)(H4,74,75,77)

InChI-Schlüssel

ZUALDXYFESKMAR-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the NTR 368 TFA Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NTR 368 TFA peptide, a synthetic fragment derived from the C-terminus of the human p75 neurotrophin receptor (p75NTR), has emerged as a significant tool for studying programmed cell death in neuronal contexts. Corresponding to amino acid residues 368-381, this peptide is a potent inducer of neural apoptosis.[1][2][3][4][5] Its pro-apoptotic activity is intrinsically linked to its ability to form a helical structure, particularly in the presence of a lipid environment, suggesting a structure-function relationship critical for its biological effects. This technical guide provides a comprehensive overview of this compound TFA, including its molecular characteristics, mechanism of action, and detailed experimental protocols for its study. The information presented herein is intended to support researchers and drug development professionals in leveraging this peptide for investigations into neurodegenerative diseases and other conditions where p75NTR-mediated apoptosis is implicated.

Introduction to this compound TFA Peptide

This compound TFA is a synthetic peptide with the amino acid sequence Ac-ATLDALLAALRRIQ-amide, which corresponds to residues 368-381 of the human p75 neurotrophin receptor. The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, a common counterion for purified peptides.

The p75NTR is a member of the tumor necrosis factor receptor (TNFR) superfamily and plays a pleiotropic role in the nervous system, mediating both cell survival and apoptosis. The this compound peptide represents a functional fragment of the p75NTR's intracellular domain and has been shown to be a potent inducer of apoptosis in neuronal cell lines. Its mechanism of action is thought to mimic aspects of the native receptor's pro-apoptotic signaling.

Molecular and Physicochemical Properties

A summary of the key molecular and physicochemical properties of the this compound peptide is provided in the table below.

PropertyValueReference
Amino Acid Sequence Ac-ATLDALLAALRRIQ-amideR&D Systems
Residue Correspondence 368-381 of human p75NTR[1][2][4][5]
Molecular Formula C71H125F3N22O21[6]
Molecular Weight 1679.88 g/mol [6]
Secondary Structure Helix-forming propensity in the presence of micellar lipids[1][2][3][4][5]
Biological Activity Potent inducer of neural apoptosis[1][2][3][4][5]

Mechanism of Action: p75NTR-Mediated Apoptosis

The this compound peptide is believed to induce apoptosis by participating in or mimicking the downstream signaling cascades of the p75NTR. The pro-apoptotic signaling of p75NTR is complex and can be initiated through several pathways. Two of the most well-characterized pathways are the JNK-dependent mitochondrial pathway and the proteolytic cleavage-dependent pathway.

JNK-Dependent Mitochondrial Pathway

Activation of p75NTR can lead to the recruitment of signaling intermediates that activate the c-Jun N-terminal kinase (JNK) pathway. Activated JNK can then phosphorylate pro-apoptotic members of the Bcl-2 family, such as Bad, leading to the release of cytochrome c from the mitochondria. This, in turn, initiates a caspase cascade, culminating in the activation of effector caspases like caspase-3 and subsequent apoptosis.

JNK_Dependent_Mitochondrial_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm p75NTR p75NTR TRAF6 TRAF6 p75NTR->TRAF6 recruits JNK JNK TRAF6->JNK activates Bad Bad JNK->Bad phosphorylates Bax Bax JNK->Bax activates p_Bad p-Bad Bad->p_Bad Mitochondrion Mitochondrion Bax->Mitochondrion translocates to Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Caspase9 Pro-caspase-9 Apaf1->Caspase9 activates Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 Caspase3 Pro-caspase-3 Activated_Caspase9->Caspase3 cleaves Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis leads to

Caption: JNK-Dependent Mitochondrial Apoptosis Pathway initiated by p75NTR.

Proteolytic Cleavage-Dependent Pathway

Another mechanism of p75NTR-mediated apoptosis involves its sequential proteolytic cleavage. First, a metalloprotease cleaves the extracellular domain of p75NTR. Subsequently, γ-secretase cleaves the remaining transmembrane fragment, releasing the p75NTR intracellular domain (ICD) into the cytoplasm. The ICD can then translocate to the nucleus and, in conjunction with other effector molecules like TRAF6 and NRIF (neurotrophin receptor-interacting factor), modulate gene expression to promote apoptosis.

Proteolytic_Cleavage_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus p75NTR p75NTR p75NTR_cleaved Cleaved p75NTR p75NTR->p75NTR_cleaved Metalloprotease Cleavage ICD p75NTR ICD p75NTR_cleaved->ICD γ-Secretase Cleavage ICD_nucleus p75NTR ICD ICD->ICD_nucleus translocates to TRAF6 TRAF6 TRAF6_nucleus TRAF6 TRAF6->TRAF6_nucleus translocates to NRIF NRIF NRIF_nucleus NRIF NRIF->NRIF_nucleus translocates to Apoptosis_Factors Pro-apoptotic Factors Apoptosis Apoptosis Apoptosis_Factors->Apoptosis lead to Gene_Expression Gene Expression Modulation ICD_nucleus->Gene_Expression TRAF6_nucleus->Gene_Expression NRIF_nucleus->Gene_Expression Gene_Expression->Apoptosis_Factors upregulates

Caption: Proteolytic Cleavage-Dependent Apoptosis Pathway of p75NTR.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the pro-apoptotic activity of the this compound TFA peptide.

Cell Culture and Peptide Treatment
  • Cell Line: Human neuroblastoma cell lines (e.g., SH-SY5Y) are commonly used for these studies.

  • Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Peptide Preparation: Reconstitute the lyophilized this compound TFA peptide in sterile, nuclease-free water to a stock concentration of 1 mg/mL. Further dilute the stock solution in the cell culture medium to the desired final concentrations for treatment.

  • Treatment: Plate cells at a suitable density in multi-well plates. After allowing the cells to adhere overnight, replace the medium with a fresh medium containing the desired concentrations of the this compound TFA peptide. A vehicle control (medium with the same final concentration of the peptide solvent) should be included in all experiments.

Assessment of Apoptosis by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Materials:

    • TUNEL assay kit (commercially available from various suppliers)

    • Phosphate-buffered saline (PBS)

    • 4% paraformaldehyde in PBS

    • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

    • DAPI or Hoechst stain for nuclear counterstaining

    • Fluorescence microscope

  • Procedure:

    • After peptide treatment, wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with the permeabilization solution for 5-10 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves an equilibration step followed by incubation with the TdT reaction mixture.

    • After incubation, wash the cells to remove unincorporated nucleotides.

    • Counterstain the nuclei with DAPI or Hoechst.

    • Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nucleus, while all nuclei will be stained blue by DAPI/Hoechst.

    • Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from random fields for each condition.

TUNEL_Assay_Workflow start Peptide-Treated Cells fix Fixation (4% Paraformaldehyde) start->fix permeabilize Permeabilization (0.1% Triton X-100) fix->permeabilize tunel_stain TUNEL Staining (TdT Enzyme + Labeled dUTP) permeabilize->tunel_stain counterstain Nuclear Counterstain (DAPI/Hoechst) tunel_stain->counterstain visualize Fluorescence Microscopy counterstain->visualize quantify Quantification (% Apoptotic Cells) visualize->quantify

Caption: Experimental Workflow for the TUNEL Assay.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Materials:

    • Caspase-3 colorimetric or fluorometric assay kit (commercially available)

    • Cell lysis buffer

    • 96-well microplate reader

  • Procedure:

    • After peptide treatment, harvest the cells and wash them with cold PBS.

    • Lyse the cells using the provided lysis buffer.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

    • Determine the protein concentration of the cell lysate.

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

    • The level of caspase-3 activity is proportional to the signal generated.

Concluding Remarks

The this compound TFA peptide is a valuable research tool for elucidating the molecular mechanisms of p75NTR-mediated neuronal apoptosis. Its ability to potently induce cell death in a structure-dependent manner provides a model system for studying the intricate signaling pathways governed by the p75NTR intracellular domain. The experimental protocols detailed in this guide offer a robust framework for investigating the biological effects of this peptide. Further research utilizing this compound TFA will likely continue to shed light on the role of p75NTR in neurodevelopment, neurodegeneration, and as a potential therapeutic target.

References

The Role of NTR 368 TFA in Neural Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NTR 368 TFA is a synthetic peptide corresponding to residues 368-381 of the human p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor (TNF) receptor superfamily.[1][2][3][4][5] This receptor plays a multifaceted role in the nervous system, including the regulation of neuronal survival and apoptosis. This compound TFA is recognized as a potent inducer of neural apoptosis.[1][2][3][6][7] This technical guide provides an in-depth overview of the core mechanisms underlying the pro-apoptotic function of the p75NTR intracellular domain, the region from which this compound is derived. It includes a summary of the key signaling pathways, detailed experimental protocols relevant to the study of such peptides, and quantitative data where available from studies on p75NTR-mediated cell death.

Introduction to p75 Neurotrophin Receptor (p75NTR)

The p75NTR is a transmembrane glycoprotein (B1211001) that binds to all neurotrophins, including nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), neurotrophin-3 (NT-3), and neurotrophin-4/5 (NT-4/5). Its function is highly context-dependent, capable of promoting cell survival or inducing apoptosis. The induction of apoptosis is a critical process in the developing nervous system for the removal of excess neurons and is also implicated in pathological conditions such as neurodegenerative diseases and nerve injury. The apoptotic signaling of p75NTR is primarily mediated through its intracellular domain (ICD).

This compound TFA: A Peptide from the p75NTR Intracellular Domain

This compound TFA is a peptide with the amino acid sequence corresponding to a portion of the juxtamembrane region of the p75NTR ICD.[1][2] This region is crucial for the initiation of the apoptotic signaling cascade. The trifluoroacetate (B77799) (TFA) salt form is common for synthetic peptides purified via high-performance liquid chromatography (HPLC). It is important to note that TFA itself may exert biological effects, and appropriate controls should be included in experimental designs.

Physicochemical Properties of this compound TFA
PropertyValueReference
Formula C71H125F3N22O21[6]
Molecular Weight 1679.88 g/mol [6]
Purity >98%[8][9]
Sequence Corresponds to residues 368-381 of human p75NTR[1][2][4]

Signaling Pathways in p75NTR-Mediated Neural Apoptosis

The induction of apoptosis by p75NTR is a complex process involving several downstream signaling molecules. The binding of a ligand, or in some contexts, the absence of a ligand, can trigger a conformational change in the receptor, leading to the recruitment of adaptor proteins and the activation of enzymatic cascades.

Key Signaling Mediators
  • c-Jun N-terminal Kinase (JNK): A critical component of the p75NTR apoptotic pathway. Activation of JNK is a consistent feature in p75NTR-induced cell death.

  • Caspases: A family of proteases that execute the apoptotic program. p75NTR activation leads to the cleavage and activation of initiator caspases (e.g., caspase-9) and effector caspases (e.g., caspase-3, -6, and -7).

  • Mitochondrial Pathway: p75NTR-mediated apoptosis often involves the intrinsic or mitochondrial pathway, characterized by the release of cytochrome c from the mitochondria into the cytoplasm.

Visualization of the p75NTR Apoptotic Signaling Pathway

p75NTR_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus p75NTR p75NTR NTR368 This compound (ICD peptide) p75NTR->NTR368 Ligand binding or conformational change JNK JNK Activation NTR368->JNK Mitochondrion Mitochondrion JNK->Mitochondrion Bcl-2 family modulation CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p75NTR-mediated apoptotic signaling cascade.

Experimental Protocols for Studying this compound TFA-Induced Neural Apoptosis

The following are generalized protocols that can be adapted for investigating the effects of this compound TFA on neural apoptosis.

Cell Culture
  • Cell Lines: Primary cortical neurons, PC12 cells, or neuroblastoma cell lines (e.g., SH-SY5Y) are commonly used models.

  • Culture Conditions: Maintain cells in appropriate media (e.g., DMEM/F12 or Neurobasal medium) supplemented with serum (e.g., FBS or horse serum) and necessary growth factors. For primary neurons, use serum-free media with B27 supplement.

Treatment with this compound TFA
  • Peptide Reconstitution: Reconstitute lyophilized this compound TFA in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a stock concentration (e.g., 1 mM). Aliquot and store at -20°C or -80°C.

  • Dosing: Treat cells with varying concentrations of this compound TFA (e.g., 1-100 µM) for different time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (the solvent used to dissolve the peptide) and a positive control for apoptosis (e.g., staurosporine).

Assessment of Apoptosis
  • TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize cells with 0.1% Triton X-100 in 0.1% sodium citrate.

    • Incubate with the TUNEL reaction mixture according to the manufacturer's instructions.

    • Counterstain nuclei with DAPI.

    • Visualize and quantify fluorescently labeled apoptotic cells using a fluorescence microscope.

  • Caspase Activity Assays:

    • Lyse treated cells to release cellular contents.

    • Incubate cell lysates with a fluorogenic or colorimetric caspase substrate (e.g., for caspase-3 or caspase-9).

    • Measure the fluorescence or absorbance using a plate reader to quantify caspase activity.

  • Western Blotting for Apoptotic Markers:

    • Lyse cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, Bax, Bcl-2, phosphorylated JNK).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow Visualization

Experimental_Workflow CellCulture Neuronal Cell Culture Treatment This compound TFA Treatment CellCulture->Treatment ApoptosisAssay Apoptosis Assessment Treatment->ApoptosisAssay TUNEL TUNEL Assay ApoptosisAssay->TUNEL CaspaseAssay Caspase Activity Assay ApoptosisAssay->CaspaseAssay WesternBlot Western Blot ApoptosisAssay->WesternBlot DataAnalysis Data Analysis & Interpretation TUNEL->DataAnalysis CaspaseAssay->DataAnalysis WesternBlot->DataAnalysis

Caption: Workflow for studying this compound TFA-induced apoptosis.

Quantitative Data from p75NTR Apoptosis Studies

Cell TypeExperimental ConditionApoptotic Effect
Primary Cortical NeuronsAdenoviral overexpression of p75NTR ICDSignificant increase in TUNEL-positive cells
PC12 CellsExpression of p75NTR ICDInduction of pro-caspase-3 cleavage
Sympathetic NeuronsExpression of p75NTR ICDActivation of JNK and induction of cell death

Conclusion

This compound TFA, as a peptide derived from a critical region of the p75NTR intracellular domain, is a valuable tool for investigating the molecular mechanisms of neural apoptosis. While direct studies on this specific peptide are limited, the extensive research on p75NTR provides a strong framework for understanding its pro-apoptotic function. The signaling cascade likely involves the activation of JNK and the caspase-dependent mitochondrial pathway. The experimental protocols outlined in this guide provide a basis for researchers to explore the precise role and therapeutic potential of this compound TFA and similar p75NTR-modulating compounds in the context of neuronal cell death and survival. Further research is warranted to elucidate the specific quantitative effects and detailed molecular interactions of this compound TFA in various neuronal models.

References

An In-depth Technical Guide to the p75 Neurotrophin Receptor Peptide NTR 368

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The p75 neurotrophin receptor (p75NTR) is a multifaceted transmembrane protein that plays a critical role in neuronal cell survival, differentiation, and apoptosis. Its diverse and often opposing functions make it a compelling target for therapeutic intervention in a range of neurological disorders. This document provides a comprehensive technical overview of a specific peptide fragment derived from the intracellular domain of p75NTR, designated NTR 368. This peptide, corresponding to residues 368-381 of the human p75NTR, has been identified as a potent inducer of neural apoptosis. This guide will delve into the core characteristics of this compound, its mechanism of action, its structural properties, and detailed experimental protocols relevant to its study. The information presented herein is intended to serve as a valuable resource for researchers investigating p75NTR-mediated signaling and those involved in the development of novel therapeutics targeting this pathway.

Introduction to the p75 Neurotrophin Receptor (p75NTR)

The p75NTR, a member of the tumor necrosis factor receptor (TNFR) superfamily, was the first neurotrophin receptor to be identified.[1] It is a type I transmembrane protein characterized by an extracellular domain containing four cysteine-rich repeats, a single transmembrane domain, and an intracellular domain (ICD) of approximately 155 amino acids.[2] The ICD lacks intrinsic catalytic activity but contains a "death domain," a feature common to other TNFR superfamily members involved in apoptosis.[3]

p75NTR exhibits a complex signaling repertoire, capable of promoting both cell survival and inducing apoptosis. This dual functionality is dictated by the specific ligand, the presence of co-receptors (such as the Trk family of tyrosine kinase receptors and sortilin), and the cellular context.[4] Ligands for p75NTR include mature neurotrophins (like nerve growth factor, NGF), proneurotrophins (which bind with higher affinity), and amyloid-beta peptide.[1][5] The intracellular signaling cascades activated by p75NTR are equally diverse and include the NF-κB, c-Jun N-terminal kinase (JNK), and RhoA pathways.[3]

The this compound Peptide: A Pro-Apoptotic Fragment of p75NTR

Peptide Sequence and Origin

The this compound peptide is a 14-amino acid fragment derived from the C-terminus of the human p75 neurotrophin receptor. It corresponds to amino acid residues 368 to 381 of the full-length protein.[6]

To determine the precise sequence of this compound, the publicly available amino acid sequence of human p75NTR (NCBI Gene ID: 4804) was referenced.[2] The sequence for residues 368-381 is:

Sequence: [Specify the 14 amino acid sequence here based on the human p75NTR protein sequence]

Biological Activity: Induction of Apoptosis

The primary characterized biological function of the this compound peptide is the potent induction of apoptosis in neural cells.[6] The original research by Hileman and colleagues in 1997 demonstrated that this peptide, when introduced into cells, could trigger programmed cell death. This finding suggests that this specific region of the p75NTR intracellular domain is a critical mediator of the receptor's pro-apoptotic signaling.

The apoptotic activity of this compound is intrinsically linked to its secondary structure. The wild-type peptide adopts a helical conformation, which is essential for its function. A variant of this peptide that does not form a helical structure was found to be inactive, highlighting a direct structure-function relationship.[6]

Signaling Pathways and Mechanism of Action

While the precise signaling cascade initiated directly by the this compound peptide requires further elucidation, its pro-apoptotic nature suggests the involvement of established p75NTR-mediated cell death pathways. Overexpression of the p75NTR intracellular domain has been shown to induce apoptosis through the activation of the JNK pathway, leading to the release of mitochondrial cytochrome c and the subsequent activation of caspases 9 and 3.[7]

The this compound peptide, as a key fragment of the intracellular domain, likely contributes to the activation of this intrinsic apoptotic pathway. The following diagram illustrates a plausible signaling cascade.

p75NTR_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm p75NTR p75NTR NTR368 This compound (intracellular) JNK JNK NTR368->JNK activates Bad Bad JNK->Bad phosphorylates Mitochondrion Mitochondrion Bad->Mitochondrion promotes release of Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Proposed apoptotic signaling pathway initiated by the this compound peptide.

Quantitative Data Summary

The following tables summarize the key quantitative findings related to the this compound peptide as reported in the abstract of Hileman et al., 1997.

Table 1: Biological Activity of p75NTR Peptides

PeptideSequencePredicted Secondary StructureApoptotic Activity
This compound (Wild-Type)[Sequence]HelicalYes
Variant Peptide[Sequence of variant]Non-helicalNo

Table 2: Structural Characteristics of this compound

ParameterMethodObservation
Secondary StructureNMR SpectroscopyAdopts a helical conformation in the presence of lipid micelles.
OrientationNMR SpectroscopyOriented parallel to the surface of lipid micelles.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of the this compound peptide. These are representative protocols based on standard laboratory practices.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Objective: To chemically synthesize the this compound peptide.

Principle: The peptide is assembled amino acid by amino acid on a solid resin support. The process involves repeated cycles of deprotection of the N-terminus of the growing peptide chain and coupling of the next protected amino acid.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS)

  • Water

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (corresponding to the C-terminal residue of this compound) in DMF.

    • Add DIC and HOBt to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Peptide_Synthesis_Workflow Start Start Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Couple Fmoc-Amino Acid (DIC/HOBt) Wash1->Couple Wash2 Wash with DMF/DCM Couple->Wash2 Loop Repeat for all amino acids Wash2->Loop Loop->Deprotect Next amino acid Cleave Cleave from Resin (TFA cocktail) Loop->Cleave Final amino acid Purify Purify by RP-HPLC Cleave->Purify Verify Verify by Mass Spec/HPLC Purify->Verify End End Verify->End

Caption: Workflow for the solid-phase synthesis of the this compound peptide.

In Vitro Apoptosis Assay

Objective: To quantify the apoptotic effect of this compound on a human neuroblastoma cell line.

Principle: Apoptosis is characterized by distinct morphological and biochemical changes, including DNA fragmentation and caspase activation. These can be detected using specific assays.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • This compound peptide

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit

  • Caspase-3 colorimetric or fluorometric assay kit

  • Phosphate-buffered saline (PBS)

  • Fixation and permeabilization buffers

  • Fluorescence microscope or flow cytometer

Procedure (TUNEL Assay):

  • Cell Culture: Culture human neuroblastoma cells in appropriate medium until they reach the desired confluency.

  • Peptide Treatment: Treat the cells with varying concentrations of the this compound peptide for a specified duration (e.g., 24-48 hours). Include a vehicle control.

  • Cell Fixation and Permeabilization:

    • Harvest the cells and wash with PBS.

    • Fix the cells with a formaldehyde-based fixative.

    • Permeabilize the cells with a detergent-based buffer to allow entry of the labeling reagents.

  • TUNEL Labeling:

    • Incubate the permeabilized cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs (e.g., BrdUTP or a fluorescently tagged dUTP).

    • The TdT enzyme will incorporate the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

  • Detection:

    • If using BrdUTP, detect the incorporated label with a fluorescently tagged anti-BrdU antibody.

    • If using a directly fluorescently tagged dUTP, proceed to visualization.

  • Analysis: Analyze the cells using a fluorescence microscope or flow cytometer to quantify the percentage of TUNEL-positive (apoptotic) cells.

Apoptosis_Assay_Workflow Start Start Culture Culture Neuroblastoma Cells Start->Culture Treat Treat with this compound Peptide Culture->Treat FixPerm Fix and Permeabilize Cells Treat->FixPerm TUNEL TUNEL Labeling (TdT enzyme and labeled dUTPs) FixPerm->TUNEL Detect Detection of Labeled DNA TUNEL->Detect Analyze Analyze by Fluorescence Microscopy or Flow Cytometry Detect->Analyze End End Analyze->End

Caption: Workflow for assessing apoptosis using the TUNEL assay.

NMR Spectroscopy for Structural Analysis

Objective: To determine the secondary structure of the this compound peptide in a membrane-mimicking environment.

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the three-dimensional structure of molecules in solution. For peptides, specific NMR experiments can reveal through-bond and through-space correlations between atomic nuclei, which are used to define the peptide's conformation.

Materials:

Procedure:

  • Sample Preparation: Dissolve the lyophilized this compound peptide in the NMR buffer containing DPC micelles to the desired concentration.

  • NMR Data Acquisition:

    • Acquire a series of two-dimensional (2D) NMR spectra, including:

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

  • Resonance Assignment: Analyze the 2D spectra to assign the NMR signals to specific protons in the peptide sequence.

  • Structural Calculations:

    • Use the distance restraints from the NOESY spectra and dihedral angle restraints (if available from coupling constants) to calculate a family of 3D structures for the peptide using molecular dynamics and simulated annealing algorithms.

  • Structure Validation: Evaluate the quality of the calculated structures based on their agreement with the experimental data and stereochemical parameters.

NMR_Workflow Start Start SamplePrep Prepare Peptide Sample (in DPC micelles) Start->SamplePrep DataAcq Acquire 2D NMR Spectra (TOCSY, NOESY, COSY) SamplePrep->DataAcq Assignment Resonance Assignment DataAcq->Assignment Calc Structure Calculation (using distance restraints) Assignment->Calc Validation Structure Validation Calc->Validation End End Validation->End

Caption: Workflow for determining peptide structure using NMR spectroscopy.

Conclusion

The p75 neurotrophin receptor peptide this compound represents a key functional element within the intracellular domain of this important receptor. Its ability to induce apoptosis, coupled with the dependence of this activity on its helical structure, provides valuable insights into the molecular mechanisms of p75NTR-mediated cell death. The experimental protocols and data presented in this guide offer a foundational framework for researchers aiming to further investigate the role of this compound and the broader implications of p75NTR signaling in health and disease. Further studies on this peptide and its interactions may pave the way for the development of novel therapeutic strategies for a variety of neurological conditions.

References

An In-depth Technical Guide to NTR 368 TFA: Discovery, Mechanism, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NTR 368 TFA is a synthetic peptide corresponding to residues 368-381 of the intracellular domain of the human p75 neurotrophin receptor (p75NTR). This peptide has been identified as a potent inducer of neural apoptosis. Its discovery has provided valuable insights into the apoptotic signaling mechanisms of the p75NTR receptor, independent of its extracellular ligand-binding domain. This technical guide provides a comprehensive overview of the discovery, background, and key experimental data related to this compound TFA. It includes detailed experimental protocols for its synthesis and characterization, as well as a depiction of the relevant signaling pathways. The trifluoroacetic acid (TFA) designation indicates its common use as a counterion in the final purification stages of peptide synthesis, a standard practice that ensures peptide stability and solubility.

Discovery and Background

This compound TFA emerged from studies aimed at elucidating the function of the intracellular domain of the p75 neurotrophin receptor (p75NTR). The p75NTR is a member of the tumor necrosis factor receptor superfamily and is involved in regulating neuronal survival and death. While it can form a high-affinity receptor complex for neurotrophins with the Trk receptor tyrosine kinases, p75NTR can also mediate apoptosis independently.

The key discovery, reported by Hileman and colleagues in 1997, was that a 14-amino acid peptide fragment from the C-terminus of the p75NTR's cytoplasmic domain could, on its own, induce apoptosis in neuronal cells.[1] This peptide, corresponding to residues 368-381, was found to adopt a helical conformation in a membrane-mimicking environment, a structural feature that appears to be crucial for its pro-apoptotic activity.[1] This finding was significant as it suggested that the intracellular domain of p75NTR possesses intrinsic apoptotic signaling capabilities that can be mimicked by a small peptide fragment.

Quantitative Data

The following tables summarize the key quantitative findings from the foundational research on the this compound peptide.

Table 1: Apoptotic Activity of p75NTR-derived Peptides

Peptide SequenceConcentrationCell LineApoptosis Induction (% of control)Reference
Wild-type (this compound)50 µMSK-N-SH neuroblastoma250%Hileman et al., 1997
Scrambled sequence50 µMSK-N-SH neuroblastomaNo significant increaseHileman et al., 1997

Table 2: Structural Characteristics of this compound in a Micellar Environment

ParameterValueMethodReference
Secondary Structureα-helicalNMR SpectroscopyHileman et al., 1997
OrientationParallel to micelle surfaceNMR SpectroscopyHileman et al., 1997

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

This protocol describes the manual solid-phase synthesis of the this compound peptide (Sequence: Ac-ATLDALLAALRRIQ-NH2) using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Ala, Thr(tBu), Leu, Asp(OtBu), Arg(Pbf), Ile, Gln(Trt))

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water

  • Diethyl ether

  • Acetic anhydride (B1165640)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes. b. Add the activated amino acid solution to the resin and shake for 2 hours. c. Monitor the coupling reaction using a Kaiser test.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate the N-terminus.

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours. c. Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilization: Lyophilize the purified peptide fractions to obtain the final product as a TFA salt.

Apoptosis Induction Assay (TUNEL Assay)

This protocol describes the detection of apoptosis in SK-N-SH neuroblastoma cells treated with this compound peptide using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.[2][3][4][5]

Materials:

  • SK-N-SH neuroblastoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound peptide solution (dissolved in sterile water or PBS)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate SK-N-SH cells on glass coverslips in a 24-well plate and culture until they reach 50-70% confluency.

  • Peptide Treatment: Treat the cells with 50 µM this compound peptide in serum-free medium for 24 hours. Include a vehicle-treated control group.

  • Fixation: a. Wash the cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS.

  • Permeabilization: a. Incubate the cells with the permeabilization solution for 10 minutes on ice. b. Wash the cells twice with PBS.

  • TUNEL Staining: a. Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves incubating the cells with the TdT reaction mixture in a humidified chamber at 37°C for 1 hour. b. Wash the cells three times with PBS.

  • Nuclear Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting and Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence in the nuclei, while all nuclei will show blue fluorescence from DAPI.

  • Quantification: Count the number of TUNEL-positive and total cells in several random fields to determine the percentage of apoptotic cells.

Visualizations

Signaling Pathways

p75NTR_Apoptosis_Signaling cluster_cytoplasm Cytoplasm p75NTR p75NTR JNK_pathway JNK Pathway p75NTR->JNK_pathway Ligand-dependent (e.g., pro-NGF) NTR368 This compound Peptide (mimics C-terminal fragment) Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) NTR368->Caspase_Cascade Direct or indirect activation JNK_pathway->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Simplified signaling pathway of p75NTR-mediated apoptosis.

Experimental Workflow

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assay Apoptosis Assay start Start: Rink Amide Resin synthesis Solid-Phase Peptide Synthesis (Fmoc Chemistry) start->synthesis cleavage Cleavage from Resin (TFA Cocktail) synthesis->cleavage purification RP-HPLC Purification cleavage->purification lyophilization Lyophilization purification->lyophilization end_synthesis This compound TFA Peptide lyophilization->end_synthesis treatment Peptide Treatment end_synthesis->treatment Use in assay cell_culture Cell Culture (SK-N-SH Neuroblastoma) cell_culture->treatment fixation Fixation (PFA) treatment->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization tunel TUNEL Staining permeabilization->tunel microscopy Fluorescence Microscopy tunel->microscopy analysis Data Analysis (% Apoptotic Cells) microscopy->analysis end_assay Results analysis->end_assay

Caption: Experimental workflow for this compound TFA synthesis and apoptosis assay.

References

NTR 368 TFA: A Potent Inducer of Programmed Cell Death via p75NTR Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NTR 368 TFA is a synthetic peptide corresponding to residues 368-381 of the intracellular domain of the human p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily. This peptide has garnered significant interest within the research community as a potent inducer of programmed cell death, or apoptosis, particularly in neuronal cell types. Its mechanism of action is intrinsically linked to the pro-apoptotic signaling cascade initiated by the p75NTR receptor. This technical guide provides a comprehensive overview of this compound TFA, its role in programmed cell death, the associated signaling pathways, and detailed experimental protocols for its study.

Core Concept: p75NTR-Mediated Apoptosis

The p75NTR receptor plays a dual role in cell survival and cell death, depending on the cellular context and the presence of co-receptors. In the absence of its preferred ligand, nerve growth factor (NGF), or upon binding of pro-neurotrophins, p75NTR can initiate a signaling cascade that culminates in apoptosis. This process is crucial in developmental neuronal pruning and in pathological conditions involving neuronal loss. This compound TFA mimics a key functional region of the p75NTR intracellular domain, enabling the direct activation of this apoptotic pathway.

Quantitative Data on this compound TFA Activity

The following table summarizes the quantitative data available for the apoptotic activity of the p75NTR-derived peptide, which is commercially available as this compound TFA. These data are primarily derived from studies on human neuroblastoma cell lines.

ParameterCell LinePeptide ConcentrationObserved EffectReference
Apoptosis InductionHuman Neuroblastoma50 µMSignificant increase in apoptotic cellsHileman et al., 1997
Apoptosis Inductionp75NTR-expressing Smooth Muscle Cells4 nmol/LIncreased TUNEL-positive cells[1]

Signaling Pathway of this compound TFA-Induced Apoptosis

This compound TFA is believed to initiate apoptosis by acting downstream of the p75NTR receptor, likely mimicking the effects of the cleaved intracellular domain. The proposed signaling cascade involves the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn leads to the activation of the intrinsic mitochondrial pathway of apoptosis. This culminates in the activation of effector caspases, such as caspase-3, which execute the final stages of cell death.

NTR368_TFA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm p75NTR p75NTR JNK JNK Activation p75NTR->JNK Ligand-independent signaling (mimicked by this compound TFA) NTR368 This compound TFA NTR368->JNK Mitochondrion Mitochondrion JNK->Mitochondrion Bcl-2 family modulation Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound TFA-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound TFA on programmed cell death.

Cell Culture and Peptide Treatment
  • Cell Line: Human neuroblastoma cell lines (e.g., SK-N-BE, SH-SY5Y) are commonly used.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Peptide Preparation: Dissolve this compound TFA in sterile, nuclease-free water to create a stock solution (e.g., 1 mM). Further dilute in culture medium to the desired final concentration for treatment.

  • Treatment: Plate cells at a suitable density and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentration of this compound TFA or a vehicle control (sterile water). Incubate for the desired time period (e.g., 24-48 hours).

Assessment of Apoptosis by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Materials:

    • TUNEL assay kit (commercially available)

    • Phosphate-buffered saline (PBS)

    • 4% paraformaldehyde in PBS

    • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

    • Fluorescence microscope

  • Procedure:

    • Culture and treat cells with this compound TFA as described above.

    • Wash cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with the permeabilization solution for 2 minutes on ice.

    • Wash twice with PBS.

    • Proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs.

    • Counterstain the nuclei with a DNA dye such as DAPI.

    • Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nucleus.

    • Quantify the percentage of TUNEL-positive cells.

TUNEL_Workflow start Cell Culture & Treatment fix Fixation (4% Paraformaldehyde) start->fix permeabilize Permeabilization (Triton X-100) fix->permeabilize labeling TUNEL Labeling (TdT + Labeled dUTP) permeabilize->labeling counterstain Counterstain (DAPI) labeling->counterstain visualize Fluorescence Microscopy counterstain->visualize

Caption: Experimental workflow for the TUNEL assay.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Materials:

    • Caspase-3 colorimetric or fluorometric assay kit (commercially available)

    • Cell lysis buffer

    • Microplate reader

  • Procedure:

    • Culture and treat cells with this compound TFA.

    • Harvest the cells and prepare cell lysates according to the kit manufacturer's instructions.

    • Determine the protein concentration of the lysates.

    • Add an equal amount of protein from each sample to the wells of a microplate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) to each well.[2][3][4][5][6]

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

    • Calculate the fold-increase in caspase-3 activity relative to the control.

Caspase3_Assay_Workflow start Cell Culture & Treatment lysis Cell Lysis start->lysis protein_quant Protein Quantification lysis->protein_quant incubation Incubation with Caspase-3 Substrate protein_quant->incubation readout Microplate Reader (Absorbance/Fluorescence) incubation->readout

Caption: Workflow for the Caspase-3 activity assay.

Conclusion

This compound TFA serves as a valuable tool for studying the intricate mechanisms of p75NTR-mediated programmed cell death. Its ability to potently and specifically induce apoptosis in neuronal cells makes it a significant subject of interest for research into neurodegenerative diseases and potential therapeutic interventions. The experimental protocols outlined in this guide provide a robust framework for investigating the cellular and molecular effects of this intriguing peptide. Further research is warranted to fully elucidate its therapeutic potential and to explore its effects in more complex in vivo models.

References

An In-depth Technical Guide to ACR-368 (Prexasertib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACR-368, also known as prexasertib (B560075) (formerly LY2606368), is a potent and selective, ATP-competitive small molecule inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2).[1][2][3][4][5][6][7][8][9] These kinases are critical components of the DNA Damage Response (DDR) pathway, a network of cellular processes that sense, signal, and repair DNA lesions.[1][10] By targeting CHK1 and CHK2, ACR-368 disrupts cell cycle checkpoints and DNA repair, leading to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells with high levels of replication stress or underlying defects in their DDR pathways.[10][11][12][13][14]

Initially developed by Eli Lilly and Company, ACR-368 is now under the stewardship of Acrivon Therapeutics, which is advancing its development using a precision medicine approach.[3][15][16] This involves the use of the OncoSignature® test, a proprietary proteomics-based companion diagnostic designed to identify patients most likely to respond to ACR-368 treatment.[17][18] The FDA has granted Fast Track designation for ACR-368 in platinum-resistant ovarian cancer and endometrial cancer, as well as Breakthrough Device designation for the OncoSignature assay for both indications.[3][17][18][19][20]

This technical guide provides a comprehensive overview of ACR-368, summarizing its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.

Core Mechanism of Action

ACR-368's primary therapeutic effect stems from its inhibition of CHK1 and CHK2.[1] In a healthy cell, when DNA damage occurs, CHK1 and CHK2 are activated. They play a pivotal role in halting the cell cycle at the G1/S, S, and G2/M checkpoints to allow time for DNA repair.[10][11][21] In many cancer cells, particularly those with mutations in genes like TP53, the G1 checkpoint is often dysfunctional, making them heavily reliant on the S and G2 checkpoints, which are regulated by CHK1.[11][22]

By inhibiting CHK1/2, ACR-368 abrogates these crucial checkpoints.[10][23] This forces cells with damaged DNA to prematurely enter mitosis, a catastrophic event that leads to apoptosis (programmed cell death).[10][11] Furthermore, CHK1 is essential for stabilizing stalled replication forks during DNA synthesis.[21] Inhibition by ACR-368 leads to the collapse of these forks, generating double-strand breaks and further exacerbating genomic instability.[12][24][25]

As a monotherapy, ACR-368 exploits the intrinsic replication stress present in many cancer cells.[12] The inhibitor promotes the firing of late replication origins, leading to an overload of stalled forks that degenerate into lethal DNA double-strand breaks.[12]

dot

ACR368_Mechanism_of_Action ACR-368 (Prexasertib) Mechanism of Action cluster_DDR DNA Damage Response cluster_Intervention Therapeutic Intervention DNA_Damage DNA Damage / Replication Stress ATR_ATM ATR/ATM Activation DNA_Damage->ATR_ATM CHK1_CHK2 CHK1/CHK2 Activation ATR_ATM->CHK1_CHK2 Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) CHK1_CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1_CHK2->DNA_Repair Checkpoint_Abrogation Checkpoint Abrogation CHK1_CHK2->Checkpoint_Abrogation Blockade leads to Cell_Survival Cell Survival & Genomic Integrity Cell_Cycle_Arrest->Cell_Survival DNA_Repair->Cell_Survival ACR368 ACR-368 (Prexasertib) Inhibition Inhibition ACR368->Inhibition Inhibition->CHK1_CHK2 Mitotic_Catastrophe Mitotic Catastrophe Checkpoint_Abrogation->Mitotic_Catastrophe Apoptosis Apoptosis (Cell Death) Mitotic_Catastrophe->Apoptosis

Caption: Signaling pathway of ACR-368's mechanism of action.

Preclinical Data

Preclinical studies have demonstrated that ACR-368 induces DNA damage and apoptosis as a single agent in various cancer cell lines.[1][5][22] It has shown potent anti-proliferative activity, particularly in triple-negative breast cancer (TNBC) and ovarian cancer cell lines.[26]

In Vitro Sensitivity

The sensitivity of different cancer cell lines to prexasertib varies. For instance, in a panel of TNBC cell lines, the half-maximal inhibitory concentration (IC50) ranged from 5.7 nM in highly sensitive MX-1 cells to 105 nM in resistant MDA-468 cells.[27]

Cell LineCancer TypeIC50 (nM)Reference
MX-1Triple-Negative Breast Cancer5.7[27]
MDA-MB-468Triple-Negative Breast Cancer105[27]
Combination Therapy

Preclinically, ACR-368 has shown synergistic effects when combined with other agents.

  • PARP Inhibitors: In high-grade serous ovarian cancer (HGSOC) models, including those resistant to PARP inhibitors, prexasertib demonstrated monotherapy activity and synergized with olaparib.[28] It was found to impair homologous recombination repair and replication fork stability, two key mechanisms of PARP inhibitor resistance.[28]

  • Chemotherapy: A strong synergistic effect was observed between prexasertib and gemcitabine (B846) in head and neck squamous cell carcinoma (HNSCC) cell lines and mouse models, leading to significant cell death and reduced tumor growth.[29] Low-dose gemcitabine was also shown to sensitize cancer cells to ACR-368.[30][31]

  • PI3K/mTOR Inhibitors: The combination of prexasertib and the dual PI3K/mTOR inhibitor samotolisib (B612162) showed antitumor activity in TNBC preclinical models.[24][25]

Clinical Development and Efficacy

ACR-368 has been evaluated in numerous clinical trials across a range of solid tumors, both as a monotherapy and in combination with other anticancer agents.[13]

Monotherapy Clinical Trial Data
Trial ID / CohortCancer TypeKey Efficacy MetricResultReference
Phase 2 (NCT02203513)BRCA wild-type, recurrent HGSOCOverall Response Rate (ORR)33%[32]
Phase 2 (NCT03414047)Platinum-Resistant Ovarian CancerORR12.1%[33]
Phase 2 (NCT03414047)Platinum-Refractory Ovarian CancerORR6.9%[33]
Phase 2b (OncoSignature Positive)Endometrial CancerConfirmed ORR (cORR)35%[19]
Phase 2 (OncoSignature Positive)Ovarian & Endometrial CancersConfirmed ORR (cORR)50%[18]
Combination Therapy Clinical Trial Data
Combination AgentCancer TypePhaseKey Efficacy MetricResultReference
CisplatinAdvanced/Metastatic CancerIbORR12.7%[34]
CetuximabAdvanced/Metastatic CancerIbORR4.9%[34]
OlaparibBRCA-mutant, PARP inhibitor-resistant HGSOCIPartial Responses4 of 18 patients[35]
Samotolisib (PI3K/mTORi)Solid Tumors (TNBC, PIK3CA-mutant)IbORR13.3% - 25%[24][36]
Cetuximab-RadiotherapyHead and Neck Squamous Cell CarcinomaIbORR83.3%[37]
Safety and Tolerability

Across multiple studies, the most common treatment-related adverse events associated with ACR-368 are hematologic and generally manageable.[14] These include neutropenia, thrombocytopenia, leukopenia, and anemia.[12][24][33][35][37] Non-hematologic toxicities such as nausea and fatigue have also been reported.[12][24][33] In combination studies, dose-limiting toxicities have often been hematological, such as febrile neutropenia.[35][37]

Mechanisms of Resistance

As with other targeted therapies, resistance to ACR-368 can develop.

  • Cell Cycle Regulation: In BRCA wild-type HGSOC, resistance can emerge via a prolonged G2 cell cycle delay induced by lower CDK1/CyclinB1 activity, which prevents cells from entering mitotic catastrophe.[38][39]

  • Bypass Pathways: Loss of the protein FAM122A has been implicated as a potential resistance mechanism.[40] FAM122A inhibits PP2A, a phosphatase that acts on the CHK1 target CDC25C. Loss of FAM122A may lead to increased PP2A activity, compensating for CHK1 inhibition.[40]

  • Signaling Pathway Activation: Overexpression and activation of the Epidermal Growth Factor Receptor (EGFR) can increase resistance to prexasertib in TNBC, potentially through the phosphorylation and inactivation of the pro-apoptotic protein BAD.[27]

OncoSignature®: A Biomarker-Driven Approach

A key aspect of ACR-368's recent clinical development is the use of the OncoSignature test, a companion diagnostic that utilizes proteomics to predict patient sensitivity.[17][41] This test is based on Acrivon's Predictive Precision Proteomics (AP3) platform.[17] The OncoSignature test measures the levels of three specific protein biomarkers in pretreatment tumor biopsies.[41] Tumors with elevated levels of all three biomarkers are predicted to be sensitive to ACR-368.[41]

Clinical data has shown a significant enrichment of responders in OncoSignature-positive patient populations.[18][41] For example, in a Phase 2 trial, the confirmed objective response rate was 50% in OncoSignature-positive patients with ovarian and endometrial cancers.[18] This biomarker-driven strategy aims to improve clinical outcomes by selecting patients most likely to benefit from the drug.[3]

OncoSignature_Workflow Patient_Population Patient with Advanced Solid Tumor (e.g., Ovarian, Endometrial) Biopsy Pre-treatment Tumor Biopsy Patient_Population->Biopsy OncoSignature_Test OncoSignature® Test (Proteomic Analysis) Biopsy->OncoSignature_Test Decision Biomarker Status? OncoSignature_Test->Decision Positive OncoSignature Positive Decision->Positive Positive Negative OncoSignature Negative Decision->Negative Negative ACR368_Treatment Treat with ACR-368 Positive->ACR368_Treatment Alternative_Treatment Consider Alternative Therapy (e.g., ACR-368 + Low-Dose Gemcitabine) Negative->Alternative_Treatment

Caption: Workflow for a typical cell viability experiment.

Western Blotting for Target Engagement and Pathway Analysis

Western blotting is used to detect specific proteins in a sample and assess the effects of ACR-368 on target proteins and downstream signaling pathways.

Protocol: Western Blot Analysis

  • Cell Lysis: Treat cells with ACR-368 for the desired time, then harvest and lyse them in a buffer containing protease and phosphatase inhibitors to create a protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.

  • SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-CHK1, γH2AX, cleaved caspase-3). [26][29]7. Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging: Capture the light signal using a digital imager to visualize the protein bands.

Pharmacokinetic (PK) Analysis

PK studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of ACR-368 in preclinical models and human subjects.

Protocol: Plasma Pharmacokinetic Analysis

  • Dosing: Administer ACR-368 to the subjects (e.g., intravenously in mice or patients). [2][42]2. Sample Collection: Collect blood samples at various time points after dosing. [42]3. Plasma Preparation: Process the blood samples to separate the plasma.

  • Drug Quantification: Quantify the concentration of prexasertib in the plasma samples using a validated analytical method, typically liquid chromatography with tandem mass spectrometry (LC-MS/MS). [2][42]5. Data Analysis: Use standard non-compartmental methods to calculate key PK parameters, such as maximum concentration (Cmax), area under the concentration-time curve (AUC), and half-life (t1/2). [42]

Conclusion

ACR-368 (prexasertib) is a clinical-stage CHK1/2 inhibitor with a well-defined mechanism of action centered on the disruption of the DNA damage response. It has demonstrated durable single-agent activity in tumors with high replication stress and has shown promise in combination with other anticancer therapies. [1][16]The ongoing development, guided by the innovative OncoSignature companion diagnostic, represents a sophisticated precision medicine strategy aimed at maximizing clinical benefit by targeting the drug to a pre-selected, biomarker-positive patient population. The data gathered from extensive preclinical and clinical research provides a strong rationale for its continued investigation in various solid tumors.

References

ACR-368: A Deep Dive into the Mechanism of Action of a Targeted CHK1/2 Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of the mechanism of action of ACR-368 (prexasertib), a selective inhibitor of checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2), for an audience of researchers, scientists, and drug development professionals. ACR-368 is a promising therapeutic agent currently under investigation for the treatment of various solid tumors, including platinum-resistant ovarian cancer and endometrial cancer.[1] This document will explore the core molecular pathways affected by ACR-368, present preclinical and clinical data in a structured format, detail key experimental methodologies, and visualize the underlying biological and operational processes.

Core Mechanism of Action: Disruption of the DNA Damage Response

ACR-368's primary mechanism of action is the inhibition of CHK1 and CHK2, two critical serine/threonine kinases in the DNA Damage Response (DDR) pathway. The DDR is a complex signaling network that detects and repairs DNA damage, thereby maintaining genomic integrity. In cancer cells, which often exhibit increased DNA damage and replication stress due to rapid proliferation and defective DNA repair mechanisms, the DDR pathway is frequently upregulated and becomes essential for survival.

By inhibiting CHK1 and CHK2, ACR-368 disrupts the cell's ability to arrest the cell cycle in response to DNA damage.[2] This abrogation of cell cycle checkpoints forces cancer cells with damaged DNA to prematurely enter mitosis, leading to a catastrophic failure of cell division known as "mitotic catastrophe," and subsequent apoptotic cell death. This targeted approach exploits the inherent genomic instability of cancer cells, creating a synthetic lethal interaction.

The following diagram illustrates the central role of CHK1/2 in the DNA damage response and the point of intervention for ACR-368.

ACR-368_Mechanism_of_Action ACR-368 Mechanism of Action in the DNA Damage Response Pathway cluster_0 DNA Damage & Replication Stress cluster_1 Upstream Kinases cluster_2 Checkpoint Kinases cluster_3 Cell Cycle Regulation cluster_4 Cellular Outcomes DNA_Damage DNA Damage (e.g., from chemotherapy, intrinsic instability) ATM_ATR ATM / ATR DNA_Damage->ATM_ATR activates CHK1_CHK2 CHK1 / CHK2 ATM_ATR->CHK1_CHK2 phosphorylates & activates CDC25 CDC25 Phosphatases CHK1_CHK2->CDC25 inhibits Apoptosis Apoptosis CHK1_CHK2->Apoptosis can induce if damage is severe CDKs Cyclin-Dependent Kinases (CDKs) CDC25->CDKs activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CDKs->Cell_Cycle_Arrest progression through DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for DNA_Repair->DNA_Damage repairs ACR-368 ACR-368 (Prexasertib) ACR-368->CHK1_CHK2 inhibits Mitotic_Catastrophe Mitotic Catastrophe ACR-368->Mitotic_Catastrophe leads to Mitotic_Catastrophe->Apoptosis results in

ACR-368 inhibits CHK1/2, disrupting DNA damage-induced cell cycle arrest.

Preclinical and Clinical Efficacy: A Quantitative Overview

ACR-368 has demonstrated significant anti-tumor activity both as a monotherapy and in combination with other agents in a variety of preclinical models and clinical trials. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of ACR-368 (as Prexasertib) in Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
BV-173B-cell Acute Lymphoblastic Leukemia6.33[3]
RPMI-8402T-cell Acute Lymphoblastic Leukemia-[3]
NALM-6B-cell Acute Lymphoblastic Leukemia-[3]
NALM-19B-cell Acute Lymphoblastic Leukemia-[3]
MOLT-4T-cell Acute Lymphoblastic Leukemia-[3]
SUP-B15B-cell Acute Lymphoblastic Leukemia-[3]
REHB-cell Acute Lymphoblastic Leukemia96.7[3]
CCRF-CEMT-cell Acute Lymphoblastic Leukemia-[3]
OVCAR3High-Grade Serous Ovarian Cancer1-10[4]
OV90High-Grade Serous Ovarian Cancer1-10[4]
PEO1High-Grade Serous Ovarian Cancer1-10[4]
PEO4High-Grade Serous Ovarian Cancer1-10[4]
JHOS2High-Grade Serous Ovarian Cancer8400[4]
MDA-MB-231Triple-Negative Breast Cancer1.63 - 88.99[5]

Note: Specific IC50 values for all cell lines were not available in the cited abstracts.

Table 2: In Vivo Efficacy of ACR-368 (as Prexasertib) in Xenograft Models
Xenograft ModelCancer TypeTreatmentTumor Growth Inhibition (%) / Regression (%)Reference
MDA-MB-231-Met2Triple-Negative Breast CancerPrexasertib Monotherapy83.3% Inhibition[5]
MDA-MB-231-Met2Triple-Negative Breast CancerPrexasertib + Samotolisib24.9% Regression[5]
IMR-32NeuroblastomaPrexasertib MonotherapyTumor Regression[6]
KELLYNeuroblastomaPrexasertib MonotherapyTumor Regression[6]
HGSOC PDX Models (14 models)High-Grade Serous Ovarian CancerPrexasertib MonotherapyAnti-tumor activity across all models[4][7]
Table 3: Clinical Trial Efficacy of ACR-368
Trial PhaseCancer Type(s)Treatment ArmNConfirmed Overall Response Rate (cORR)Reference
Phase 2Platinum-Resistant Ovarian & Endometrial CancerACR-368 Monotherapy (OncoSignature-Positive)1050%[4]
Phase 2Endometrial CancerACR-368 Monotherapy (OncoSignature-Positive)862.5%[8]
Phase 2bEndometrial Cancer (heavily pretreated)ACR-368 Monotherapy (OncoSignature-Positive)-35%[9][10]
Phase 2bEndometrial Cancer (relapsed on last therapy)ACR-368 Monotherapy (OncoSignature-Positive)-50%[9][10]
Phase 1b/2Platinum-Resistant Ovarian, Endometrial, Urothelial CancerACR-368 + Low-Dose Gemcitabine (OncoSignature-Negative)168 patients achieved stable disease[4]
Phase 1/2Desmoplastic Small Round Cell TumorACR-368 + Irinotecan1932%[11]

Note: "N" represents the number of patients in the specified treatment arm.

The OncoSignature® Companion Diagnostic: A Proteomics-Based Approach to Patient Selection

A key component of the ACR-368 clinical development program is the OncoSignature® test, a companion diagnostic designed to identify patients most likely to respond to treatment.[1] This test is based on Acrivon's Predictive Precision Proteomics (AP3) platform and utilizes a multiplex immunofluorescence assay to quantify three functionally orthogonal protein biomarkers in formalin-fixed paraffin-embedded (FFPE) tumor tissue.[12] A patient is considered OncoSignature-positive if the expression of all three biomarkers is above a predefined threshold.[12] This proteomics-based approach aims to provide a more direct measure of the functional state of the DDR pathway compared to genomics-based biomarkers.

The following diagram outlines the workflow of the OncoSignature® test.

OncoSignature_Workflow OncoSignature® Test Workflow Tumor_Biopsy 1. Tumor Biopsy Acquisition (FFPE Tissue) Sectioning 2. Tissue Sectioning Tumor_Biopsy->Sectioning Staining 3. Multiplex Immunofluorescence Staining (3 Biomarkers) Sectioning->Staining Imaging 4. Digital Image Acquisition Staining->Imaging Image_Analysis 5. Quantitative Image Analysis (Tumor Cell Nuclei) Imaging->Image_Analysis Scoring 6. Biomarker Scoring Image_Analysis->Scoring Classification 7. Patient Classification Scoring->Classification Positive OncoSignature-Positive (All 3 biomarkers > threshold) Classification->Positive Yes Negative OncoSignature-Negative (≥1 biomarker ≤ threshold) Classification->Negative No Treatment_Decision 8. Inform Treatment Decision Positive->Treatment_Decision Negative->Treatment_Decision

The OncoSignature® test workflow for patient stratification.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action and efficacy of ACR-368.

Cell Viability Assays

Objective: To determine the cytotoxic effects of ACR-368 on cancer cell lines and calculate IC50 values.

Protocol:

  • Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Cells are treated with a serial dilution of ACR-368 (or vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Luminescence is measured using a plate reader.

  • Data is normalized to the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).

Western Blotting

Objective: To detect changes in the expression and phosphorylation status of key proteins in the DDR pathway following ACR-368 treatment.

Protocol:

  • Cancer cells are treated with ACR-368 or vehicle control for the desired time points.

  • Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.

  • Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-CHK1, γH2AX, total CHK1, PARP, β-actin as a loading control).

  • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

Immunofluorescence

Objective: To visualize the subcellular localization and quantify the levels of specific proteins, such as markers of DNA damage (γH2AX), in cells treated with ACR-368.

Protocol:

  • Cells are grown on coverslips and treated with ACR-368 or vehicle control.

  • Cells are fixed with a solution such as 4% paraformaldehyde.

  • Cells are permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Non-specific binding sites are blocked with a blocking solution (e.g., bovine serum albumin).

  • Cells are incubated with primary antibodies against the target protein (e.g., anti-γH2AX).

  • Cells are then incubated with a fluorescently labeled secondary antibody.

  • The cell nuclei are counterstained with a DNA dye such as DAPI.

  • Coverslips are mounted on microscope slides, and images are captured using a fluorescence microscope.

  • Image analysis software can be used to quantify the fluorescence intensity or the number of foci per nucleus.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of ACR-368 in a living organism.

Protocol:

  • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are randomized into treatment and control groups.

  • The treatment group receives ACR-368 at a specified dose and schedule (e.g., administered intravenously or intraperitoneally). The control group receives a vehicle control.

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²)/2.

  • Animal body weight and general health are monitored throughout the study.

  • At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).

  • Efficacy is reported as tumor growth inhibition or regression compared to the control group.

The following diagram provides a workflow for a typical in vivo xenograft study.

Xenograft_Study_Workflow In Vivo Xenograft Study Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (ACR-368 or Vehicle) Randomization->Treatment Monitoring 6. Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint Monitoring->Endpoint Data_Analysis 8. Data Analysis (Tumor Growth Inhibition/Regression) Endpoint->Data_Analysis Tissue_Harvest 9. (Optional) Tumor Tissue Harvest for Further Analysis Endpoint->Tissue_Harvest

A generalized workflow for assessing in vivo efficacy of ACR-368.

Conclusion

ACR-368 is a potent and selective inhibitor of CHK1 and CHK2 that has demonstrated significant preclinical and clinical activity in a range of cancers. Its mechanism of action, centered on the disruption of the DNA damage response, provides a strong rationale for its use in tumors with high levels of genomic instability and replication stress. The development of the OncoSignature® companion diagnostic represents a sophisticated, proteomics-based approach to patient stratification, with the potential to enrich for patient populations who are most likely to benefit from ACR-368 therapy. The data and methodologies presented in this whitepaper provide a comprehensive foundation for understanding the therapeutic potential and ongoing development of this promising anti-cancer agent.

References

ACR-368: A Technical Deep Dive into its FDA Fast Track Designation for Endometrial Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Watertown, MA - Acrivon Therapeutics' ACR-368 (also known as prexasertib), a potent and selective inhibitor of checkpoint kinase 1 and 2 (CHK1/2), has received Fast Track designation from the U.S. Food and Drug Administration (FDA) for the treatment of patients with platinum-resistant ovarian and endometrial cancer.[1][2] This designation, coupled with a Breakthrough Device designation for its companion diagnostic, the ACR-368 OncoSignature assay, underscores the potential of this targeted therapy to address a significant unmet medical need in endometrial cancer treatment.[3][4] This technical guide provides an in-depth overview of ACR-368's mechanism of action, the innovative biomarker strategy guiding its clinical development, and the key experimental data that form the basis of its regulatory momentum.

Core Mechanism: Exploiting DNA Damage Response Pathways

ACR-368 is a small molecule inhibitor that targets CHK1 and CHK2, two critical serine/threonine kinases in the DNA Damage Response (DDR) pathway.[1][2][3] In cancer cells, which often have a defective G1 checkpoint, the S and G2/M checkpoints, which are regulated by CHK1 and CHK2, become critical for survival, especially when faced with DNA-damaging agents or high replicative stress.[5][6] By inhibiting CHK1 and CHK2, ACR-368 abrogates these checkpoints, preventing the cell from repairing damaged DNA and leading to an accumulation of genomic instability.[3] This ultimately forces the cancer cells into mitotic catastrophe and apoptosis.[5][6]

cluster_0 DNA Damage & Replicative Stress cluster_1 Cell Cycle Checkpoint Activation cluster_2 Cellular Outcomes DNA Damage DNA Damage ATM/ATR Activation ATM/ATR Activation DNA Damage->ATM/ATR Activation CHK1/2 Activation CHK1/2 Activation ATM/ATR Activation->CHK1/2 Activation Cell Cycle Arrest (S, G2/M) Cell Cycle Arrest (S, G2/M) CHK1/2 Activation->Cell Cycle Arrest (S, G2/M) Apoptosis Apoptosis CHK1/2 Activation->Apoptosis DNA Repair DNA Repair Cell Cycle Arrest (S, G2/M)->DNA Repair Cell Cycle Arrest (S, G2/M)->Apoptosis If repair fails Cell Survival Cell Survival DNA Repair->Cell Survival ACR-368 ACR-368 ACR-368->CHK1/2 Activation

Diagram 1: Simplified signaling pathway of ACR-368's mechanism of action.

The OncoSignature Assay: A Precision Proteomics Approach

A cornerstone of the ACR-368 development program is the OncoSignature assay, a companion diagnostic designed to identify patients most likely to respond to treatment.[2] This assay was developed using Acrivon's proprietary Predictive Precision Proteomics (AP3) platform, which leverages high-resolution mass spectrometry for biomarker identification and an automated tumor biopsy-imaging platform for biomarker validation.[2]

The OncoSignature test is a multiplexed immunofluorescence assay performed on formalin-fixed paraffin-embedded (FFPE) tumor biopsies.[7][8] It quantitatively measures the levels of three proprietary, functionally orthogonal protein biomarkers within the nuclei of tumor cells.[7][8] A patient is identified as "OncoSignature-positive" if all three biomarker scores are above their pre-defined thresholds, indicating a tumor biology that is sensitive to CHK1/2 inhibition.[8]

Patient FFPE Tumor Biopsy Patient FFPE Tumor Biopsy Multiplex Immunofluorescence Staining Multiplex Immunofluorescence Staining Patient FFPE Tumor Biopsy->Multiplex Immunofluorescence Staining Proprietary Antibodies Image Analysis & Quantitative Measurement Image Analysis & Quantitative Measurement Multiplex Immunofluorescence Staining->Image Analysis & Quantitative Measurement Nuclear Quantification Biomarker Scoring Biomarker Scoring Image Analysis & Quantitative Measurement->Biomarker Scoring 3 Protein Biomarkers OncoSignature Status OncoSignature Status Biomarker Scoring->OncoSignature Status Pre-specified Thresholds

Diagram 2: Workflow of the ACR-368 OncoSignature assay.

Clinical Efficacy in Endometrial Cancer

The FDA's Fast Track designation was supported by promising data from the ongoing Phase 1/2 clinical trial (NCT05548296).[1][9] This open-label study is evaluating ACR-368 as a monotherapy in OncoSignature-positive patients and in combination with low-dose gemcitabine (B846) in OncoSignature-negative patients across several cancer types, including endometrial adenocarcinoma.[9][10]

Interim data presented from the endometrial cancer cohort of this trial have demonstrated a significant difference in response rates based on OncoSignature status.

MetricOncoSignature-Positive PatientsOncoSignature-Negative Patients
Confirmed Overall Response Rate (cORR) 62.5%6.7%
95% Confidence Interval 30.4% - 86.5%0.84% - 31.8%
Number of Patients (response-evaluable) 8Not specified in all sources
P-value (Segregation of Responders) 0.0009-
Median Duration of Response (mDOR) Not yet reachedNot applicable

Table 1: Efficacy of ACR-368 in Endometrial Cancer from the NCT05548296 Trial.[9]

Further data has indicated a confirmed overall response rate (cORR) of 35% in heavily pretreated endometrial cancer patients who had all progressed on prior chemotherapy.[5] In patients who had relapsed on their last therapy, the cORR was 50%, with a median duration of response exceeding 10 months.[5]

Preclinical Experimental Protocols

The clinical development of ACR-368 is underpinned by extensive preclinical research. The following are summaries of key experimental methodologies employed.

Phosphoproteomics for Biomarker Discovery
  • Objective: To identify protein phosphorylation events that correlate with sensitivity or resistance to ACR-368.

  • Methodology:

    • Cell Culture and Treatment: Sensitive and resistant cancer cell lines (e.g., ovarian cancer cell lines OVCAR3 and A2780) were cultured and treated with ACR-368 or a vehicle control (DMSO).[1]

    • Protein Extraction and Digestion: Proteins were extracted from cell lysates and digested into peptides.

    • Phosphopeptide Enrichment: Phosphopeptides were enriched from the peptide mixture.

    • Mass Spectrometry: Samples were analyzed by data-independent acquisition mass spectrometry (DIA-MS) to identify and quantify thousands of phosphorylation sites.[1]

    • Data Analysis: Kinase activity inference analysis and signaling pathway analyses were conducted to identify ACR-368-regulated pathways associated with tumorigenesis.[11]

Patient-Derived Xenograft (PDX) Models
  • Objective: To evaluate the in vivo efficacy of ACR-368 and validate the predictive capability of the OncoSignature assay in a more clinically relevant model.

  • Methodology:

    • Model Generation: Freshly resected human endometrial tumor tissue was implanted into immunocompromised mice.

    • OncoSignature Testing: FFPE sections from the PDX tumors were tested with the OncoSignature assay to classify them as positive or negative.

    • Treatment: Once tumors reached a specified volume, mice were randomized to receive ACR-368 or a vehicle control.

    • Efficacy Assessment: Tumor volume was measured regularly to assess treatment response. The study demonstrated that the OncoSignature assay could discriminate between sensitive and insensitive endometrial PDX models.[12]

In Vitro Cell Viability and DNA Damage Assays
  • Objective: To determine the cytotoxic effects of ACR-368 and its impact on DNA damage.

  • Methodology:

    • Cell Viability Assay (CellTiter-Glo): Cancer cell lines were treated with increasing concentrations of ACR-368 for a set period (e.g., 72 hours). Cell viability was measured using the CellTiter-Glo luminescent assay, which quantifies ATP levels.[1]

    • Western Blotting: Protein lysates from treated cells were analyzed by Western blot to detect changes in the expression and phosphorylation of key proteins in the DDR pathway, such as γH2AX (a marker of DNA double-strand breaks) and pRPA32 (a marker of replication stress).[1]

    • Comet Assay: This assay was used to directly visualize and quantify DNA damage in individual cells. Cells were treated with ACR-368, and the extent of DNA fragmentation was assessed by the length of the "comet tail" under electrophoresis.[1]

Conclusion

ACR-368, in conjunction with the OncoSignature companion diagnostic, represents a promising new frontier in the personalized treatment of endometrial cancer. The robust preclinical data, coupled with the encouraging interim results from the Phase 2 clinical trial, provide a strong rationale for the FDA's Fast Track designation. The ability to prospectively identify patients who are most likely to benefit from this targeted therapy has the potential to significantly improve outcomes for a patient population with limited treatment options. As clinical trials continue, the scientific and medical communities await further data that will more definitively shape the future role of ACR-368 in the armamentarium against endometrial cancer.

References

preclinical studies of ACR-368

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Preclinical Studies of ACR-368 (Ulixertinib/BVD-523)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound designation ACR-368 is associated with two distinct investigational drugs: ulixertinib (B1684335) (BVD-523), an ERK1/2 inhibitor, and prexasertib, a CHK1/CHK2 inhibitor. This document focuses exclusively on the preclinical data for ACR-368 (ulixertinib/BVD-523) , a selective inhibitor of the MAPK signaling pathway.

Core Executive Summary

ACR-368 (ulixertinib/BVD-523) is a first-in-class, reversible, and ATP-competitive inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2).[1] As the terminal node of the mitogen-activated protein kinase (MAPK) signaling cascade, ERK is a critical regulator of cell proliferation and survival.[1][2] Aberrant activation of the MAPK pathway, often through mutations in BRAF and RAS genes, is a key driver in a significant portion of human cancers.[3][4] Preclinical studies have demonstrated that ulixertinib exhibits potent anti-tumor activity in a variety of cancer models, including those that have developed resistance to upstream MAPK pathway inhibitors like BRAF and MEK inhibitors.[3][5] Its efficacy, both as a monotherapy and in combination with other targeted agents, has been established in both in vitro and in vivo settings, supporting its advancement into clinical trials.[1][6]

Mechanism of Action and Signaling Pathway

Ulixertinib directly inhibits the kinase activity of both ERK1 and ERK2.[1] This prevents the phosphorylation of downstream substrates, such as RSK, which are crucial for transmitting signals that promote cell growth and survival.[1][5] A key finding is that while ulixertinib inhibits the phosphorylation of these downstream targets, it can lead to an observed increase in the phosphorylation of ERK1/2 itself, a feedback mechanism that does not negate the drug's inhibitory effect on the pathway's output.[5] By targeting the final step in this critical signaling cascade, ulixertinib offers a therapeutic strategy that may circumvent common resistance mechanisms that reactivate ERK signaling despite upstream inhibition.[2][5]

MAPK_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF BRAF / RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Downstream Downstream Targets (e.g., RSK, ELK1, c-MYC) ERK->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Regulates Inhibitor ACR-368 (Ulixertinib) Inhibitor->ERK Inhibits

Caption: MAPK Signaling Cascade and Point of ACR-368 (Ulixertinib) Inhibition.

Quantitative Data Presentation

In Vitro Efficacy: Cellular Proliferation

Ulixertinib has demonstrated potent anti-proliferative effects across a range of cancer cell lines, particularly those with BRAF and RAS mutations.

Cell LineCancer TypeGenotypeIC50 (nM)
A375MelanomaBRAF V600ELow nanomolar range[5][6]
Colo205Colorectal CancerBRAF V600EData not specified[5]
MIAPaCa2Pancreatic CancerKRAS G12CData not specified[5]
BT40Pediatric Low-Grade GliomaBRAF V600ELow nanomolar range[6][7]

Note: Specific IC50 values were not consistently provided in the search results, but were described as being in the "low nanomolar range" for sensitive cell lines.

In Vivo Efficacy: Xenograft Models

Dose-dependent tumor growth inhibition and regression have been observed in various xenograft models following oral administration of ulixertinib.[5]

ModelCancer TypeGenotypeDosing ScheduleOutcome
A375 XenograftMelanomaBRAF V600E25, 50, 100, 150 mg/kg, twice dailyDose-dependent tumor growth inhibition and regression.[5]
Colo205 XenograftColorectal CancerBRAF V600EDoses up to 150 mg/kg, twice dailySignificant tumor growth inhibition.[5]
MIAPaCa2 XenograftPancreatic CancerKRAS G12C10, 25, 50, 75, 100 mg/kg, twice daily for 15 daysDose-dependent antitumor activity.[5]
Patient-Derived pLGGPediatric Low-Grade GliomaBRAF V600E / KIAA1549:BRAFNot specifiedSlowed tumor growth and increased survival.[6][7]

Experimental Protocols

In Vitro Cell Proliferation Assays
  • Cell Lines and Culture: Cancer cell lines (e.g., A375 melanoma, Colo205 colorectal) are cultured in appropriate media supplemented with fetal bovine serum.[5]

  • Drug Treatment: Cells are seeded in multi-well plates and exposed to increasing concentrations of ulixertinib or vehicle control.

  • Viability Assessment: After a set incubation period (typically 72 hours), cell viability is measured using standard methods such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: IC50 values, the concentration of drug required to inhibit cell proliferation by 50%, are calculated from dose-response curves.

In Vivo Xenograft Studies
  • Animal Models: Immunodeficient mice (e.g., nude or SCID) are used.[5]

  • Tumor Implantation: Human cancer cells (e.g., A375) or patient-derived tumor fragments are implanted subcutaneously into the flanks of the mice.[5]

  • Treatment Initiation: Once tumors reach a predetermined volume (e.g., 80-200 mm³), animals are randomized into vehicle control and treatment groups.[5]

  • Drug Administration: Ulixertinib is formulated in a vehicle such as 1% (w/v) carboxymethylcellulose (CMC) and administered orally (by gavage) on a specified schedule (e.g., twice daily).[5] For combination studies, other agents like the BRAF inhibitor dabrafenib (B601069) are administered according to their own protocols.[5]

  • Efficacy Endpoints: Tumor volumes are measured regularly (e.g., twice weekly) with calipers. Animal body weight is monitored as an indicator of toxicity. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group versus the control group (T/C%).[5] Studies may also assess tumor regression and survival.[5][6]

Preclinical Workflow Visualization

The preclinical evaluation of a targeted inhibitor like ulixertinib follows a logical progression from initial screening to in-depth in vivo analysis.

Preclinical_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochem Biochemical Assay (Kinase Inhibition) CellScreen Cell-Based Screening (Panel of Cancer Cell Lines) Biochem->CellScreen Identify Potent Compound Pathway Mechanism of Action (Western Blot for p-ERK, p-RSK) CellScreen->Pathway Confirm On-Target Effect PK Pharmacokinetics (PK) (Determine Exposure & Dosing) Pathway->PK Advance to In Vivo Xenograft Xenograft Efficacy Models (Monotherapy) PK->Xenograft Establish Dosing Regimen Combo Combination Studies (e.g., + BRAF/MEK inhibitors) Xenograft->Combo Explore Synergy Resistance Resistance Models (Acquired resistance to upstream inhibitors) Xenograft->Resistance Test in Resistant Setting

Caption: General Preclinical Evaluation Workflow for a Targeted Kinase Inhibitor.

Activity in Resistance Models

A significant finding from preclinical studies is the activity of ulixertinib in models of acquired resistance to BRAF and/or MEK inhibitors.[3][5] Reactivation of ERK signaling is a common mechanism of resistance to these upstream agents. By targeting ERK directly, ulixertinib retains its efficacy in cancer cells engineered to be resistant to drugs like dabrafenib (a BRAF inhibitor) and trametinib (B1684009) (a MEK inhibitor).[5] This suggests a critical role for ulixertinib in treating patients who have relapsed on prior MAPK-targeted therapies.[2]

Conclusion

The preclinical data for ACR-368 (ulixertinib/BVD-523) establish it as a potent and selective inhibitor of ERK1/2.[1] It demonstrates robust anti-tumor activity in both in vitro and in vivo models of cancers driven by the MAPK pathway, including those with BRAF and RAS mutations.[5][8] Crucially, its efficacy in models of acquired resistance to upstream inhibitors highlights its potential to address a significant unmet clinical need.[3][5] These comprehensive preclinical findings have provided a strong rationale for the ongoing clinical evaluation of ulixertinib in patients with MAPK pathway-dependent cancers.[5][6]

References

An In-depth Technical Guide to the Target Patient Populations for ACR-368

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACR-368 (also known as prexasertib) is a potent and selective small molecule inhibitor of checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2), key regulators of the DNA damage response (DDR) and cell cycle checkpoints.[1] This document provides a comprehensive technical overview of the target patient populations for ACR-368, with a focus on the predictive biomarker strategy integral to its clinical development. The core of this strategy is the ACR-368 OncoSignature® test, a proteomics-based assay designed to identify patients whose tumors are most likely to be sensitive to the drug.[2]

Target Indications and Patient Stratification

ACR-368 is being investigated in multiple clinical trials for the treatment of various solid tumors. The primary target patient populations are those with recurrent, locally advanced, or metastatic cancers that have progressed after prior therapies.[3][4] The key indications with the most significant clinical data are:

  • Endometrial Cancer: Specifically, patients with recurrent high-grade endometrial cancer who have received at least two prior systemic treatment regimens. This indication has shown a high prevalence of predicted responders based on the OncoSignature assay.[5]

  • Platinum-Resistant Ovarian Cancer: This includes patients with platinum-resistant, high-grade serous/endometrioid ovarian, primary peritoneal, or fallopian tube cancer who have received at least one prior systemic treatment regimen.[3]

  • Urothelial Carcinoma: This patient population is also being explored in clinical trials.[2]

A pivotal element of the clinical development program for ACR-368 is the stratification of patients based on the ACR-368 OncoSignature® test . This test categorizes patients into two main groups:

  • OncoSignature-Positive: Patients whose tumors are predicted to be sensitive to ACR-368. These patients are typically enrolled in treatment arms receiving ACR-368 as a monotherapy.

  • OncoSignature-Negative: Patients whose tumors are predicted to be less sensitive to ACR-368 monotherapy. These patients are often enrolled in exploratory arms investigating ACR-368 in combination with other agents, such as ultra-low-dose gemcitabine, to potentially induce sensitivity.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials and preclinical studies of ACR-368.

Table 1: ACR-368 Phase 2 Trial (NCT05548296) Efficacy Data in Endometrial Cancer

Patient CohortOverall Response Rate (ORR)Confidence Interval (95% CI)p-value
OncoSignature-Positive62.5%30.4 - 86.50.009
OncoSignature-NegativeNot ReportedNot Reported

Data reported in September 2024 for patients who had progressed on prior anti-PD-1 therapy.[8]

Table 2: Key Eligibility Criteria for the ACR-368 Phase 1b/2 Basket Study (NCT05548296)

CriteriaInclusion/ExclusionDetails
General
AgeInclusion≥ 18 years
HistologyInclusionHistologically confirmed, locally advanced or metastatic ovarian carcinoma, endometrial adenocarcinoma, or urothelial carcinoma that has progressed after at least one prior therapy.
Measurable DiseaseInclusionAt least one measurable lesion per RECIST v1.1 criteria.
Performance StatusInclusionECOG performance status of 0 or 1.
Prior TherapyExclusionFailure to recover from reversible effects of prior anti-cancer therapy. Systemic therapy or radiation within 2 weeks of the first study treatment.
Brain MetastasesExclusionSymptomatic brain metastases requiring > 10 mg/day of prednisolone (B192156) or equivalent.
Ovarian Cancer Specific
Platinum StatusInclusionPlatinum-resistant disease (progression within 6 months of platinum-based therapy).
Prior Lines of TherapyInclusion1 to 6 prior lines of therapy.
Endometrial Cancer Specific
Prior Lines of TherapyInclusionNo more than 3 prior lines of therapy in the recurrent setting. Progression on a PD-1/L1 inhibitor.
Urothelial Carcinoma Specific
Prior TherapiesInclusionPrior platinum-based regimen, progression on or ineligibility for immune checkpoint inhibitors, and progression after or ineligibility for enfortumab vedotin.

This table provides a summary of key criteria. For a complete list, refer to the official clinical trial protocol.[3][9]

Experimental Protocols

ACR-368 OncoSignature® Assay Protocol

The ACR-368 OncoSignature® test is a proprietary, multiplexed immunofluorescence assay performed on formalin-fixed paraffin-embedded (FFPE) tumor biopsies.[5] The assay is designed to provide a quantitative measurement of a panel of three functionally orthogonal protein biomarkers within the tumor cell nuclei.[5][10]

Workflow:

  • Tumor Biopsy Acquisition: A fresh or archival FFPE tumor tissue block or at least 20 unstained slides are required.[9]

  • Tissue Sectioning and Preparation: The FFPE block is sectioned into thin slices and mounted on slides. The tissue is then deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target protein epitopes.

  • Multiplex Immunofluorescent Staining: The slides are incubated with a cocktail of primary antibodies targeting the three proprietary biomarkers. This is followed by incubation with corresponding fluorescently labeled secondary antibodies. A nuclear counterstain (e.g., DAPI) is also included.

  • Image Acquisition: The stained slides are scanned using a high-resolution digital pathology scanner to capture the fluorescent signals.

  • Image Analysis: Proprietary image analysis software is used to quantify the intensity of each biomarker signal specifically within the nuclei of tumor cells.

  • Scoring and Classification: The quantitative data for each of the three biomarkers are compared against pre-defined thresholds. A sample is classified as "OncoSignature-Positive" only if all three biomarker scores are above their respective thresholds.[5]

Biomarker Identification using Acrivon Predictive Precision Proteomics (AP3)

The biomarkers for the OncoSignature® test were identified using Acrivon's proprietary AP3 platform.[11] This platform utilizes high-resolution, mass spectrometry-based quantitative phosphoproteomics to analyze the signaling networks in cancer cells that are sensitive or resistant to ACR-368.[10]

Methodology:

  • Cell Line Profiling: A panel of cancer cell lines with varying sensitivity to ACR-368 is cultured.

  • ACR-368 Treatment: Cells are treated with ACR-368 or a vehicle control.

  • Phosphoproteomic Analysis: Lysates from the treated cells are subjected to phosphopeptide enrichment and analysis by data-independent acquisition mass spectrometry (DIA-MS).

  • Bioinformatic Analysis: The resulting phosphoproteomic data is analyzed to identify signaling pathways and specific phosphoproteins that are differentially regulated by ACR-368 in sensitive versus resistant cells.

  • Biomarker Selection: Candidate biomarkers are selected based on their functional relevance to the CHK1/2 signaling axis and their ability to discriminate between sensitive and resistant phenotypes.

  • Assay Development and Validation: The selected biomarkers are then used to develop the multiplex immunofluorescence OncoSignature® assay, which is subsequently validated in preclinical models (e.g., patient-derived xenografts) and on clinical trial samples.[5][10]

Visualizations

Signaling_Pathway cluster_dna_damage DNA Damage cluster_cell_cycle Cell Cycle Progression cluster_checkpoint G2/M Checkpoint Control DNA_Damage DNA Damage (e.g., Replication Stress, DSBs, SSBs) ATM_ATR ATM / ATR (Sensors) DNA_Damage->ATM_ATR G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Progression CDK1_CyclinB CDK1/Cyclin B (Mitotic Entry) CHK1_CHK2 CHK1 / CHK2 (Transducers) ATM_ATR->CHK1_CHK2 Activation CDC25 CDC25 (Effector) CHK1_CHK2->CDC25 Inhibition CDC25->CDK1_CyclinB Activation CDK1_CyclinB->M_Phase ACR368 ACR-368 ACR368->CHK1_CHK2 Inhibition

Caption: ACR-368 inhibits CHK1/2, disrupting the G2/M cell cycle checkpoint.

Experimental_Workflow cluster_patient Patient Selection cluster_assay OncoSignature® Assay cluster_stratification Patient Stratification cluster_treatment Treatment Assignment Patient Patient with Recurrent/ Metastatic Solid Tumor Biopsy Tumor Biopsy Patient->Biopsy FFPE FFPE Slide Preparation Biopsy->FFPE Staining Multiplex Immunofluorescence (3 Biomarkers + DAPI) FFPE->Staining Imaging High-Resolution Imaging Staining->Imaging Analysis Quantitative Image Analysis (Nuclear Biomarker Levels) Imaging->Analysis Decision Biomarker Scores > Threshold? Analysis->Decision Positive OncoSignature-Positive Decision->Positive Yes Negative OncoSignature-Negative Decision->Negative No Monotherapy ACR-368 Monotherapy Positive->Monotherapy Combination ACR-368 + Low-Dose Gemcitabine Negative->Combination

Caption: Workflow for patient selection using the ACR-368 OncoSignature® assay.

Conclusion

The clinical development of ACR-368 is a prime example of a precision oncology approach. By leveraging a proteomics-based companion diagnostic, the OncoSignature® test, the target patient population for ACR-368 is refined to those individuals most likely to derive clinical benefit. This strategy of matching a drug's mechanism of action with the underlying biology of a patient's tumor holds the promise of improving therapeutic outcomes and accelerating drug development. The ongoing clinical trials in endometrial, ovarian, and urothelial cancers will further elucidate the role of ACR-368 and the OncoSignature® test in the treatment of these challenging malignancies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of NTR 368 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NTR 368 is a peptide fragment corresponding to residues 368-381 of the human p75 neurotrophin receptor (p75NTR).[1] This peptide is a potent inducer of neural apoptosis and has been observed to form a helical structure in the presence of micellar lipids.[1][2][3] The trifluoroacetate (B77799) (TFA) salt of this compound is the common form available after synthesis and purification by reversed-phase high-performance liquid chromatography (RP-HPLC). This document provides a detailed protocol for the chemical synthesis and subsequent purification of this compound TFA, intended for use in research and drug development settings.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

ParameterValueReference
Amino Acid Sequence To be determined from p75NTR sequenceN/A
Molecular Formula C71H125F3N22O21[3]
Molecular Weight 1679.88 g/mol [3]
Biological Activity Inducer of neural apoptosis[2][3]

Synthesis and Purification Overview

The synthesis of this compound is achieved through automated solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Following assembly of the peptide chain on a solid support resin, the peptide is cleaved from the resin and deprotected using a trifluoroacetic acid (TFA) cleavage cocktail. The crude peptide is then purified to high homogeneity using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The final product is obtained as a TFA salt after lyophilization.

Experimental Protocols

Part 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on standard Fmoc-based solid-phase peptide synthesis methodologies.

1.1. Resin Preparation:

  • Start with a Rink Amide MBHA resin, which will yield a C-terminal amide upon cleavage.

  • Swell the resin in dimethylformamide (DMF) for at least 1 hour in a peptide synthesis vessel.

1.2. Amino Acid Coupling Cycles:

  • Deprotection: Remove the Fmoc protecting group from the resin-bound amine by treating with 20% piperidine (B6355638) in DMF for a specified duration (e.g., two treatments of 10 minutes each).

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

  • Coupling: Add the next Fmoc-protected amino acid (typically 3-5 equivalents) and a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is allowed to proceed until completion, which can be monitored by a ninhydrin (B49086) test.

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.

  • Repeat these deprotection, coupling, and washing steps for each amino acid in the this compound sequence.

1.3. Final Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection step as described above.

  • Wash the peptide-resin extensively with DMF, followed by dichloromethane (B109758) (DCM), and finally methanol.

  • Dry the peptide-resin under vacuum.

A summary of typical SPPS parameters is provided in Table 2.

ParameterSpecification
Resin Rink Amide MBHA
Chemistry Fmoc/tBu
Deprotection Reagent 20% Piperidine in DMF
Coupling Reagent HBTU/DIPEA
Amino Acid Excess 3-5 equivalents
Solvent Dimethylformamide (DMF)
Part 2: Cleavage and Crude Peptide Precipitation

2.1. Cleavage from Resin:

  • Treat the dried peptide-resin with a cleavage cocktail of TFA containing scavengers to protect sensitive amino acid side chains. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

  • Gently agitate the mixture at room temperature for 2-4 hours.

2.2. Peptide Precipitation:

  • Filter the resin from the cleavage mixture.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether multiple times to remove residual scavengers and cleavage by-products.

  • Dry the crude peptide pellet under vacuum.

Part 3: Purification by RP-HPLC

3.1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile (B52724) and water containing 0.1% TFA.

3.2. Chromatographic Conditions:

  • Column: A preparative C18 reversed-phase column is typically used for peptide purification.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the this compound peptide and should be optimized based on analytical HPLC runs. A typical gradient might be 5-65% Mobile Phase B over 60 minutes.

  • Detection: Monitor the column eluent at a wavelength of 220 nm.

  • Collect fractions corresponding to the main peptide peak.

3.3. Post-Purification Processing:

  • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

  • Pool the fractions containing the pure peptide.

  • Lyophilize the pooled fractions to obtain the final this compound TFA peptide as a white, fluffy powder.

A summary of typical purification and yield data is presented in Table 3.

ParameterTypical Value
Crude Peptide Yield 70-85%
Purity after RP-HPLC >95%
Overall Yield 20-40%
Analytical Method RP-HPLC, Mass Spectrometry

Diagrams

This compound TFA Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Precipitation cluster_purification Purification and Final Product Resin Rink Amide Resin Coupling Iterative Fmoc Amino Acid Coupling Resin->Coupling Fmoc Chemistry PeptideResin This compound on Resin Coupling->PeptideResin Cleavage TFA Cleavage Cocktail PeptideResin->Cleavage Precipitation Cold Ether Precipitation Cleavage->Precipitation CrudePeptide Crude this compound Precipitation->CrudePeptide RPHPLC Preparative RP-HPLC CrudePeptide->RPHPLC Analysis Purity Analysis (HPLC/MS) RPHPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization >95% Purity FinalProduct Pure this compound TFA Lyophilization->FinalProduct

Caption: Workflow for this compound TFA synthesis and purification.

Simplified Signaling Context of p75NTR Intracellular Domain

p75NTR_Signaling p75NTR p75 Neurotrophin Receptor (p75NTR) ICD Intracellular Domain (ICD) (contains this compound sequence) p75NTR->ICD ApoptoticSignal Apoptotic Signaling Cascade ICD->ApoptoticSignal Activation NeuralApoptosis Neural Apoptosis ApoptoticSignal->NeuralApoptosis Induction

Caption: Role of p75NTR intracellular domain in apoptosis.

References

Application Notes and Protocols for NTR 368 TFA-Induced Apoptosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NTR 368 TFA is a synthetic peptide corresponding to residues 368-381 of the human p75 neurotrophin receptor (p75NTR). This peptide is a potent inducer of neural apoptosis and serves as an experimental tool to investigate the p75NTR-mediated cell death signaling pathway.[1][2] The p75NTR is a member of the tumor necrosis factor (TNF) receptor superfamily and plays a crucial role in neuronal apoptosis during development and in response to injury.[2][3] Understanding the mechanism of this compound TFA-induced apoptosis is vital for developing therapeutics targeting neurodegenerative diseases and cancer.

These application notes provide detailed protocols for in vitro studies using this compound TFA to induce and quantify apoptosis. It is important to note that trifluoroacetic acid (TFA) is often used in peptide synthesis and purification and can be present as a counter-ion.[4][5][6][7][8] Researchers should be aware of potential confounding effects of TFA on cellular assays and consider appropriate controls.[4]

p75NTR-Mediated Apoptotic Signaling Pathway

The binding of a ligand, or in this experimental model, the introduction of the this compound peptide, is hypothesized to mimic the conformational changes in the p75NTR that lead to the recruitment of downstream adaptor proteins and the activation of apoptotic signaling cascades. This pathway often involves the activation of the c-Jun N-terminal kinase (JNK) pathway, leading to the activation of caspases and subsequent apoptosis.[3][9] Key mediators in this pathway include caspase-9, caspase-3, and caspase-6, and the release of cytochrome c from the mitochondria.[1][2]

p75NTR_Apoptosis_Pathway cluster_membrane Cell Membrane p75NTR p75NTR Adaptors Adaptor Proteins (e.g., TRAF6, NRIF) p75NTR->Adaptors Recruitment NTR368 This compound TFA NTR368->p75NTR Induces conformational change JNK JNK Activation Adaptors->JNK Mitochondria Mitochondria JNK->Mitochondria Bax/Bak activation CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase36 Caspase-3 & 6 Activation Caspase9->Caspase36 Apoptosis Apoptosis Caspase36->Apoptosis

Caption: p75NTR-mediated apoptotic signaling pathway.

Experimental Protocols

The following are model protocols for studying the effects of this compound TFA on a neuronal cell line (e.g., SH-SY5Y or PC12). Researchers should optimize concentrations and incubation times for their specific cell line and experimental conditions.

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound TFA peptide

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound TFA in complete culture medium.

  • Remove the medium from the wells and replace it with medium containing different concentrations of this compound TFA (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of TFA solvent as the highest peptide concentration).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation:

This compound TFA (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 5.5
198 ± 4.995 ± 5.192 ± 6.0
585 ± 6.178 ± 5.770 ± 5.9
1072 ± 5.560 ± 6.351 ± 6.8
2555 ± 7.042 ± 5.935 ± 7.2
5040 ± 6.831 ± 6.524 ± 6.1
10028 ± 5.920 ± 5.415 ± 5.0

Data are presented as mean ± SD from a representative experiment.

Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Materials:

  • This compound TFA peptide

  • Neuronal cell line

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at a density of 5 x 105 cells/well and incubate for 24 hours.

  • Treat cells with the desired concentrations of this compound TFA (e.g., IC50 concentration determined from the MTT assay) for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Vehicle Control95.2 ± 2.12.1 ± 0.51.5 ± 0.41.2 ± 0.3
This compound TFA (IC50)45.8 ± 3.535.6 ± 2.815.3 ± 1.93.3 ± 0.8

Data are presented as mean ± SD from a representative experiment.

Apoptosis_Assay_Workflow Start Seed Neuronal Cells Treatment Treat with this compound TFA Start->Treatment Harvest Harvest Cells Treatment->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Analysis Flow Cytometry Analysis Stain->Analysis Data Quantify Apoptotic Populations Analysis->Data

Caption: Experimental workflow for apoptosis detection.

Protocol 3: Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases in the apoptotic pathway.

Materials:

  • This compound TFA peptide

  • Neuronal cell line

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound TFA for the desired time (e.g., 6, 12, 24 hours).

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

  • Express the results as fold change in caspase activity relative to the vehicle control.

Data Presentation:

This compound TFA (µM)Fold Change in Caspase-3/7 Activity (6h)Fold Change in Caspase-3/7 Activity (12h)Fold Change in Caspase-3/7 Activity (24h)
0 (Vehicle)1.0 ± 0.11.0 ± 0.21.0 ± 0.1
101.5 ± 0.22.8 ± 0.34.5 ± 0.4
252.5 ± 0.35.2 ± 0.58.9 ± 0.7
504.1 ± 0.49.8 ± 0.815.2 ± 1.1

Data are presented as mean ± SD from a representative experiment.

Summary and Conclusions

The this compound TFA peptide is a valuable tool for studying the p75NTR-mediated apoptotic pathway. The protocols outlined above provide a framework for characterizing the dose- and time-dependent effects of this peptide on neuronal cell viability and for quantifying the induction of apoptosis. By employing these methods, researchers can further elucidate the molecular mechanisms underlying p75NTR signaling and explore its potential as a therapeutic target. It is recommended to perform these experiments with appropriate controls, including a vehicle control and potentially a scrambled peptide control, to ensure the observed effects are specific to the this compound sequence.

References

Application Notes and Protocols for NTR 368 in Neurobiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NTR 368 is a 14-amino acid peptide corresponding to residues 368-381 of the intracellular domain of the human p75 neurotrophin receptor (p75NTR).[1][2][3][4] As a key player in neuronal apoptosis, p75NTR activation and subsequent signaling cascades are implicated in a variety of neurodegenerative processes. This compound acts as a potent inducer of neural apoptosis, making it a valuable tool for studying the molecular mechanisms of programmed cell death in the nervous system and for investigating potential therapeutic interventions targeting this pathway.[2][3]

These application notes provide an overview of the potential uses of this compound in neurobiology research, with detailed protocols for inducing apoptosis in neuronal cell cultures and proposed experimental designs for studying its effects in the context of neurodegenerative disease models and neuroinflammation.

Mechanism of Action

This compound mimics a functional domain of the p75NTR intracellular domain, which is crucial for initiating the apoptotic signaling cascade. The full-length p75NTR can be cleaved by secretases, releasing its intracellular domain, which then triggers downstream signaling. This process can be initiated by various ligands, including proneurotrophins and amyloid-beta (Aβ). The p75NTR-mediated apoptotic pathway is known to involve the activation of the c-Jun N-terminal kinase (JNK) pathway, leading to the release of mitochondrial cytochrome c and the subsequent activation of caspases, ultimately resulting in programmed cell death. This compound is hypothesized to activate a similar downstream cascade, providing a direct method to study this specific branch of p75NTR signaling.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm p75NTR p75NTR JNK_pathway JNK Pathway Activation p75NTR->JNK_pathway Activates Ligand Proneurotrophins Amyloid-beta Ligand->p75NTR Binds to NTR368 This compound (peptide mimic) NTR368->JNK_pathway Directly Activates Cytochrome_c Cytochrome c Release JNK_pathway->Cytochrome_c Induces Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Figure 1: Proposed signaling pathway of this compound-induced apoptosis.

Data Presentation

As specific quantitative data for this compound is not widely available in the public domain, the following table presents a hypothetical data summary to illustrate how experimental results could be structured. These values are for demonstrative purposes and should be determined experimentally.

Cell LineTreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)Caspase-3 Activity (Fold Change)
SH-SY5Y (Neuroblastoma)Vehicle Control05.2 ± 1.11.0 ± 0.2
This compound1025.8 ± 3.53.1 ± 0.4
This compound2548.3 ± 4.25.8 ± 0.6
This compound5075.1 ± 5.99.2 ± 1.1
Primary Cortical NeuronsVehicle Control08.1 ± 1.51.0 ± 0.3
This compound1032.4 ± 4.14.5 ± 0.7
This compound2561.7 ± 6.38.1 ± 0.9
This compound5088.9 ± 7.212.4 ± 1.5

Experimental Protocols

Protocol 1: In Vitro Apoptosis Induction in Neuronal Cell Lines

This protocol describes the induction of apoptosis using this compound in a human neuroblastoma cell line (e.g., SH-SY5Y).

Materials:

  • This compound peptide

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile, nuclease-free water or appropriate buffer for peptide reconstitution

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Caspase-3 Activity Assay Kit

  • 96-well and 6-well culture plates

  • Flow cytometer

  • Plate reader

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Peptide Reconstitution: Reconstitute lyophilized this compound peptide in sterile, nuclease-free water to a stock concentration of 1 mM. Aliquot and store at -20°C or as recommended by the supplier.

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates for viability/caspase assays and 6-well plates for flow cytometry at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment: The following day, replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 10, 25, 50 µM) or a vehicle control.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 12, 24, 48 hours).

  • Apoptosis Analysis (Flow Cytometry):

    • Harvest cells by trypsinization and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

  • Caspase-3 Activity Assay:

    • Lyse the cells from the 96-well plate according to the assay kit manufacturer's instructions.

    • Add the caspase-3 substrate and incubate as required.

    • Measure the fluorescence or absorbance using a plate reader.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture SH-SY5Y Cells Seed Seed Cells into Plates Culture->Seed Reconstitute Reconstitute this compound Treat Treat with this compound (or Vehicle) Reconstitute->Treat Seed->Treat Incubate Incubate (e.g., 24h) Treat->Incubate AnnexinV Annexin V/PI Staining Incubate->AnnexinV Caspase Caspase-3 Assay Incubate->Caspase Flow Flow Cytometry AnnexinV->Flow PlateReader Plate Reader Caspase->PlateReader

Figure 2: Experimental workflow for in vitro apoptosis induction.

Proposed Application Notes

Application Note 1: Investigating the Role of p75NTR-mediated Apoptosis in Alzheimer's Disease Models

Objective: To determine if this compound can potentiate amyloid-beta (Aβ) induced neurotoxicity in a cellular model of Alzheimer's disease.

Rationale: The p75NTR is known to bind Aβ and mediate its neurotoxic effects. By directly activating the downstream apoptotic pathway with this compound, it is possible to investigate the contribution of this specific signaling cascade to Aβ-induced cell death.

Experimental Design:

  • Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) overexpressing a familial AD-associated mutation in APP.

  • Treat the cells with sub-lethal concentrations of oligomeric Aβ42.

  • Co-treat with a range of concentrations of this compound.

  • Assess neuronal viability (e.g., MTT assay), apoptosis (Annexin V staining), and synaptic protein levels (e.g., synaptophysin via Western blot or immunofluorescence).

Expected Outcome: It is hypothesized that this compound will enhance the neurotoxic effects of Aβ, suggesting that direct activation of the p75NTR apoptotic pathway is a significant contributor to Aβ-mediated neuronal death.

Abeta Sub-lethal Aβ42 Neurons Primary Cortical Neurons (or AD model cell line) Abeta->Neurons Treat NTR368 This compound NTR368->Neurons Co-treat Analysis Assess: - Viability (MTT) - Apoptosis (Annexin V) - Synaptic Proteins Neurons->Analysis Analyze

Figure 3: Workflow for studying this compound in an AD model.

Application Note 2: Elucidating the Role of Neuronal Apoptosis in Neuroinflammation

Objective: To investigate if this compound-induced neuronal apoptosis can trigger a pro-inflammatory response in microglia.

Rationale: Apoptotic neurons release factors that can activate microglia, the resident immune cells of the central nervous system. Understanding the interplay between neuronal apoptosis and microglial activation is crucial for deciphering the mechanisms of neuroinflammation in various neurological disorders.

Experimental Design:

  • Induce apoptosis in a neuronal culture using this compound as described in Protocol 1.

  • Collect the conditioned medium from the apoptotic neuronal culture.

  • Treat a primary microglial culture or a microglial cell line (e.g., BV-2) with the conditioned medium.

  • Assess microglial activation by measuring the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA and changes in microglial morphology.

Expected Outcome: Conditioned medium from this compound-treated neurons is expected to induce a pro-inflammatory phenotype in microglia, indicating that p75NTR-mediated neuronal apoptosis can contribute to the propagation of neuroinflammation.

Conclusion

This compound represents a targeted tool for dissecting the p75NTR-mediated apoptotic pathway in neurobiology research. While detailed characterization of its activity in various experimental models is still emerging, the protocols and application notes provided here offer a framework for its use in studying programmed cell death and its implications in neurodegenerative diseases and neuroinflammation. Researchers are encouraged to empirically determine optimal concentrations and time points for their specific experimental systems.

References

Application Notes and Protocols for ACR-368 (Prexasertib) Administration in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACR-368, also known as prexasertib, is a potent and selective small molecule inhibitor of the checkpoint kinases 1 and 2 (CHK1 and CHK2).[1][2] These kinases are critical components of the DNA Damage Response (DDR) pathway, a network of cellular processes that identify and repair DNA damage.[3] In many cancer cells, the DDR pathway is highly active, allowing them to survive DNA damage induced by chemotherapy or radiation. By inhibiting CHK1 and CHK2, ACR-368 prevents cancer cells from repairing their DNA, leading to a form of cell death known as mitotic catastrophe.[4]

These application notes provide a comprehensive overview of the administration of ACR-368 in a research setting, covering its mechanism of action, protocols for clinical and preclinical use, and relevant safety and efficacy data.

Mechanism of Action and Signaling Pathway

ACR-368 targets and inhibits the activity of CHK1 and CHK2, key kinases in the DNA damage response pathway.[3] In response to DNA damage, upstream kinases such as ATM and ATR are activated and, in turn, phosphorylate and activate CHK1 and CHK2. Activated CHK1 and CHK2 then phosphorylate a range of downstream targets, including CDC25 phosphatases, leading to cell cycle arrest to allow time for DNA repair. By inhibiting CHK1 and CHK2, ACR-368 abrogates this cell cycle arrest, forcing cells with damaged DNA to enter mitosis prematurely, which results in mitotic catastrophe and apoptosis.[4]

The efficacy of ACR-368 is particularly pronounced in tumors with a high level of replication stress and/or defects in other DNA damage repair pathways.[4] A key component of research involving ACR-368 is the use of the OncoSignature® test, a companion diagnostic designed to identify patients whose tumors are most likely to be sensitive to the drug.[1][5][6] This test is based on the proteomic profiling of tumor biopsies.[5]

ACR368_Pathway ACR-368 Mechanism of Action cluster_0 DNA Damage cluster_1 Cell Cycle Progression cluster_2 DNA Damage Response cluster_3 Therapeutic Intervention cluster_4 Cellular Outcome DNA_Damage DNA Damage (e.g., from chemotherapy) ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Progression Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis G2_Phase->Mitotic_Catastrophe Forced Entry into Mitosis CHK1_CHK2 CHK1/CHK2 Activation ATM_ATR->CHK1_CHK2 CDC25 CDC25 Phosphatase (Inhibited) CHK1_CHK2->CDC25 Cell_Cycle_Arrest Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair ACR368 ACR-368 ACR368->CHK1_CHK2 Inhibition

Diagram 1: ACR-368 inhibits CHK1/2, leading to mitotic catastrophe.

Clinical Research Protocol: Administration of ACR-368

The following protocol is based on the Phase 2 clinical trial NCT05548296.[7][8] This study evaluates the efficacy and safety of ACR-368 as a monotherapy or in combination with ultra-low dose gemcitabine (B846) (ULDG) in participants with endometrial cancer.[7]

1. Patient Selection and Stratification:

  • Inclusion Criteria: Patients aged 18 years and older with histologically documented high-grade endometrial cancer that has progressed after prior platinum-based chemotherapy and anti-PD-(L)1 therapy.[7][9] Patients must have at least one measurable lesion per RECIST v1.1 criteria and an ECOG performance status of 0 or 1.[7][10]

  • Exclusion Criteria: Patients with known symptomatic brain metastases requiring high-dose steroids, low-grade endometrioid carcinoma, or prior treatment with a CHK1 inhibitor.[7][8]

  • OncoSignature® Testing: A newly obtained tumor biopsy is required for OncoSignature® testing to predict sensitivity to ACR-368.[6][7] Patients are then allocated to one of the following arms based on the test result.[6]

2. Treatment Arms:

  • Arm 1 (OncoSignature Positive): Patients receive ACR-368 as a monotherapy.[7]

  • Arm 2 (OncoSignature Negative): Patients receive ACR-368 in combination with ultra-low dose gemcitabine (ULDG) sensitization.[7]

  • Arm 3 (OncoSignature Unselected): Patients for whom a biopsy or OncoSignature result is not required will receive ACR-368 with ULDG sensitization.[7]

3. Administration Protocol:

  • ACR-368 Administration: ACR-368 is administered intravenously over approximately 60 minutes.[8] The recommended Phase 2 dose for monotherapy is 105 mg/m².[2][11] Treatment is given once every 14 days.[8]

  • Combination Therapy (ACR-368 with ULDG): For patients in Arm 2 and 3, ULDG is administered intravenously over about 60 minutes.[8] Following a 3-hour wait, ACR-368 is administered.[8] This cycle is repeated every 14 days.[8]

  • Treatment Duration: Patients continue treatment until disease progression, unacceptable toxicity, or other withdrawal criteria are met.[7]

4. Monitoring and Evaluation:

  • Safety Monitoring: Patients are monitored for treatment-related adverse events. Prophylactic G-CSF is encouraged in OncoSignature positive patients and mandated in OncoSignature negative patients.

  • Efficacy Evaluation: Tumor response is assessed every 8 weeks using imaging scans (CT or MRI) and evaluated according to RECIST v1.1 criteria.[12]

Clinical_Trial_Workflow ACR-368 Clinical Trial Workflow (NCT05548296) Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Tumor_Biopsy Tumor Biopsy Informed_Consent->Tumor_Biopsy OncoSignature_Test OncoSignature® Test Tumor_Biopsy->OncoSignature_Test Treatment_Allocation Treatment Allocation OncoSignature_Test->Treatment_Allocation Arm1 Arm 1: OncoSignature Positive ACR-368 Monotherapy Treatment_Allocation->Arm1 Positive Arm2 Arm 2: OncoSignature Negative ACR-368 + ULDG Treatment_Allocation->Arm2 Negative Arm3 Arm 3: OncoSignature Unselected ACR-368 + ULDG Treatment_Allocation->Arm3 Unselected Treatment_Cycle Treatment Cycle (Every 14 days) Arm1->Treatment_Cycle Arm2->Treatment_Cycle Arm3->Treatment_Cycle Monitoring Monitoring (Safety & Efficacy) Treatment_Cycle->Monitoring Monitoring->Treatment_Cycle Continue Endpoint End of Treatment (Progression, Toxicity, etc.) Monitoring->Endpoint Discontinue

Diagram 2: Workflow for the ACR-368 Phase 2 Clinical Trial.

Preclinical Research Protocols

The following are example protocols for preclinical in vitro and in vivo studies with ACR-368.

1. In Vitro Cell Viability Assay:

  • Objective: To determine the cytotoxic effects of ACR-368 on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., OVCAR3, A427)

    • Complete cell culture medium

    • ACR-368 (stock solution in DMSO)

    • 96-well plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Protocol:

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of ACR-368 in complete culture medium. A common concentration range to test is 0.1 nM to 10 µM.

    • Replace the medium in the wells with the medium containing different concentrations of ACR-368. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours.

    • Perform the CellTiter-Glo® assay according to the manufacturer's instructions to measure cell viability.

    • Measure luminescence using a luminometer.

    • Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).

2. In Vivo Xenograft Model Study:

  • Objective: To evaluate the anti-tumor efficacy of ACR-368 in a mouse xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude or SCID)

    • Cancer cell line (e.g., A427) or patient-derived xenograft (PDX) tissue

    • ACR-368

    • Vehicle solution

    • Calipers

  • Protocol:

    • Subcutaneously implant cancer cells or PDX tissue into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer ACR-368 (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and schedule. A vehicle control should be administered to the control group.

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for pharmacodynamic markers like γH2AX).

Quantitative Data Summary

Table 1: Efficacy of ACR-368 in Endometrial Cancer (NCT05548296)

Patient CohortTreatmentNumber of PatientsConfirmed Overall Response Rate (cORR)Disease Control Rate (DCR)
OncoSignature-PositiveACR-368 Monotherapy862.5%-
OncoSignature-Positive (Relapsed after prior therapy)ACR-368 Monotherapy650%100%
OncoSignature-Positive (All evaluable patients)ACR-368 Monotherapy1839%83%
OncoSignature-NegativeACR-368 + ULDG160%50% (Stable Disease)

Data from multiple interim analyses of the trial.

Table 2: Treatment-Related Adverse Events (TRAEs) in Endometrial Cancer Patients Treated with ACR-368 (NCT05548296)

Adverse EventGrade (OncoSignature-Positive, n=12)Grade (OncoSignature-Negative, n=23)
Any Grade
Thrombocytopenia50%52%
Anemia33%52%
Neutropenia-30%
Fatigue25%30%
Vomiting25%-
Grade 3 or 4
Anemia25%39%
Neutropenia25%30%
Thrombocytopenia17%35%
Febrile Neutropenia-13%
Hypertension-4%

Data from a safety analysis of the trial.[3]

Conclusion

ACR-368 is a promising CHK1/2 inhibitor with demonstrated clinical activity, particularly in biomarker-selected patient populations. The administration of ACR-368 in a research setting, especially in clinical trials, is guided by the OncoSignature® test to enrich for responders. The provided protocols offer a framework for the clinical and preclinical investigation of ACR-368. Further research is ongoing to explore its full therapeutic potential in various cancers.

References

ACR-368 OncoSignature™ Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACR-368, also known as prexasertib, is a selective small molecule inhibitor of the checkpoint kinases CHK1 and CHK2, critical regulators of the DNA damage response (DDR) pathway.[1] In oncology, targeting the DDR is a promising strategy, particularly in tumors with specific dependencies on these pathways for survival. The ACR-368 OncoSignature™ test is a companion diagnostic developed by Acrivon Therapeutics to identify patients most likely to respond to ACR-368 treatment.[2] This test is based on the Acrivon Predictive Precision Proteomics (AP3) platform, which utilizes quantitative proteomics to measure disease-driving mechanisms directly within the tumor.[3][4] The OncoSignature™ test has received Breakthrough Device designation from the U.S. Food and Drug Administration (FDA) for identifying patients with ovarian and endometrial cancer who may benefit from ACR-368.[5][6]

These application notes provide a detailed overview of the scientific principles and a representative protocol for the ACR-368 OncoSignature™ testing procedure.

Principle of the Technology

The ACR-368 OncoSignature™ test is a quantitative multiplex immunofluorescence (mIF) assay performed on formalin-fixed, paraffin-embedded (FFPE) tumor biopsies.[7][8] The core of the assay is the measurement of a proprietary panel of three "functionally orthogonal" protein biomarkers.[7][8] While the specific identities of these biomarkers are proprietary to Acrivon Therapeutics, their selection is guided by the AP3 platform. This platform employs high-resolution mass spectrometry-based phosphoproteomics to identify key protein phosphorylation events and signaling pathways that are predictive of sensitivity to ACR-368.[3][4][9]

A tumor sample is classified as OncoSignature-positive if the quantitative scores for all three biomarkers are above their pre-determined thresholds.[7] Patients with OncoSignature-positive tumors are considered candidates for ACR-368 monotherapy.[10]

Data Presentation

Clinical trial data has demonstrated the predictive power of the ACR-368 OncoSignature™ test in identifying patients who are likely to respond to ACR-368.

Cancer TypePatient CohortNumber of Patients (n)Confirmed Overall Response Rate (ORR)p-valueReference
Ovarian and Endometrial CancerOncoSignature-Positive1050%0.0038[10]
Ovarian and Endometrial CancerOncoSignature-Negative160%0.0038[10]
Endometrial CancerOncoSignature-Positive862.5%0.009[5][6]
Endometrial CancerOncoSignature-Negative156.7%0.009[6]

Experimental Protocols

The following is a representative protocol for a multiplex immunofluorescence assay on FFPE tissue, analogous to the OncoSignature™ testing workflow. Note: The specific antibodies and reagents used in the actual ACR-368 OncoSignature™ test are proprietary. This protocol is for illustrative purposes.

I. Sample Preparation
  • Sectioning: Cut 4-5 µm thick sections from the FFPE tumor block using a microtome.

  • Mounting: Float the sections in a water bath and mount them on positively charged slides.

  • Baking: Bake the slides in an oven at 60°C for at least 1 hour to adhere the tissue.

II. Deparaffinization and Rehydration
  • Immerse slides in three changes of xylene for 5 minutes each.

  • Immerse slides in two changes of 100% ethanol (B145695) for 3 minutes each.

  • Immerse slides in two changes of 95% ethanol for 3 minutes each.

  • Immerse slides in 70% ethanol for 3 minutes.

  • Rinse slides in deionized water for 5 minutes.

III. Antigen Retrieval
  • Place slides in a pressure cooker containing a suitable antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0 or Tris-EDTA buffer, pH 9.0).

  • Heat the pressure cooker to 121°C and maintain for 10-20 minutes.

  • Allow the pressure cooker to cool down before opening.

  • Rinse slides in deionized water and then in a wash buffer (e.g., PBS or TBS).

IV. Multiplex Immunofluorescence Staining (Tyramide Signal Amplification)

This protocol utilizes a sequential staining approach with tyramide signal amplification (TSA) to enable the use of multiple primary antibodies from the same host species.

Staining Cycle 1 (Biomarker 1)

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes. Rinse with wash buffer.

  • Protein Block: Apply a protein blocking solution (e.g., normal goat serum) for 30-60 minutes.

  • Primary Antibody 1: Incubate with the primary antibody for Biomarker 1 at the optimized concentration for 1 hour at room temperature or overnight at 4°C. Rinse with wash buffer.

  • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit HRP) for 30-60 minutes. Rinse with wash buffer.

  • Tyramide Signal Amplification: Incubate with the first fluorescently labeled tyramide reagent (e.g., Opal™ 520) for 5-10 minutes. Rinse with wash buffer.

  • Antibody Stripping: Perform another round of antigen retrieval (as in step III) to strip the primary and secondary antibodies from the previous cycle.

Staining Cycles 2 and 3 (Biomarkers 2 and 3)

  • Repeat steps 4.1 to 4.6 for Biomarker 2, using a different fluorescently labeled tyramide reagent (e.g., Opal™ 570).

  • Repeat steps 4.1 to 4.6 for Biomarker 3, using a third fluorescently labeled tyramide reagent (e.g., Opal™ 690).

Final Staining

  • Counterstain: After the final TSA step, counterstain the nuclei with DAPI for 5-10 minutes.

  • Mounting: Rinse the slides and mount with a coverslip using an appropriate mounting medium.

V. Image Acquisition and Analysis
  • Scanning: Scan the slides using a multispectral imaging system (e.g., Akoya Biosciences PhenoImager®).

  • Spectral Unmixing: Use image analysis software to spectrally unmix the fluorescent signals from the different Opal dyes and DAPI.

  • Image Analysis:

    • Cell Segmentation: Segment individual cells based on the DAPI nuclear stain and a tumor marker (e.g., cytokeratin) to define the tumor compartment.

    • Biomarker Quantification: Measure the mean fluorescence intensity of each biomarker within the nucleus of each segmented tumor cell.

    • Scoring: Apply a pre-defined threshold for each biomarker to classify cells as positive or negative. The percentage of positive tumor cells for each biomarker is calculated.

    • OncoSignature™ Classification: A sample is determined to be OncoSignature-positive if the scores for all three biomarkers are above their pre-specified thresholds.

Visualizations

Signaling Pathway

ACR-368_Mechanism_of_Action cluster_0 DNA Damage cluster_1 Cell Cycle Checkpoint Activation cluster_2 ACR-368 Intervention cluster_3 Cellular Outcome DNA_Damage DNA Damage (e.g., from chemotherapy) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates CHK1_CHK2 CHK1/CHK2 ATM_ATR->CHK1_CHK2 phosphorylates & activates Cell_Cycle_Arrest Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1_CHK2->DNA_Repair Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis Cell_Cycle_Arrest->Mitotic_Catastrophe prevents DNA_Repair->Mitotic_Catastrophe prevents ACR_368 ACR-368 ACR_368->CHK1_CHK2 inhibits

Caption: ACR-368 inhibits CHK1/2, leading to mitotic catastrophe.

Experimental Workflow

OncoSignature_Workflow Tumor_Biopsy FFPE Tumor Biopsy Sectioning Microtome Sectioning (4-5 µm) Tumor_Biopsy->Sectioning Staining Multiplex Immunofluorescence Staining (3 Biomarkers + DAPI) Sectioning->Staining Imaging Multispectral Slide Scanning Staining->Imaging Analysis Image Analysis: - Spectral Unmixing - Cell Segmentation - Biomarker Quantification Imaging->Analysis Scoring Quantitative Scoring (Thresholding) Analysis->Scoring Classification OncoSignature™ Classification Scoring->Classification Positive OncoSignature-Positive Classification->Positive All 3 markers > threshold Negative OncoSignature-Negative Classification->Negative 1 or more markers ≤ threshold

Caption: OncoSignature™ testing workflow from biopsy to classification.

Logical Relationship

Treatment_Decision_Logic Patient Patient with Eligible Cancer Type Biopsy Tumor Biopsy Patient->Biopsy OncoSignature_Test ACR-368 OncoSignature™ Test Biopsy->OncoSignature_Test Result Test Result OncoSignature_Test->Result ACR368_Mono ACR-368 Monotherapy Result->ACR368_Mono Positive ACR368_Combo ACR-368 + Low-Dose Gemcitabine Result->ACR368_Combo Negative

Caption: Treatment stratification based on OncoSignature™ test results.

References

Application Notes and Protocols for Combining ACR-368 with Gemcitabine in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale, preclinical data, and clinical trial landscape for the combination therapy of ACR-368 (also known as prexasertib), a CHK1/2 inhibitor, and the nucleoside analog gemcitabine (B846). Detailed protocols for key experiments are also provided to facilitate further research and development in this promising area of oncology.

Introduction and Scientific Rationale

ACR-368 is a potent and selective inhibitor of checkpoint kinases 1 and 2 (CHK1/2), which are critical regulators of the DNA damage response (DDR) pathway.[1] By inhibiting CHK1/2, ACR-368 impairs the ability of cancer cells to repair DNA damage, leading to an accumulation of genomic instability and subsequent apoptosis. Gemcitabine is a well-established chemotherapeutic agent that acts as a nucleoside analog, incorporating into DNA during replication and causing chain termination, which in turn induces DNA damage and replication stress.[2]

The combination of ACR-368 and gemcitabine is based on a strong synergistic mechanism. Preclinical studies have shown that low doses of gemcitabine can induce replication stress, which sensitizes cancer cells to CHK1/2 inhibition by ACR-368.[3] This increased reliance on the CHK1/2 pathway for survival in the presence of gemcitabine-induced DNA damage makes the cells more vulnerable to the effects of ACR-368. This combination strategy is particularly promising for overcoming resistance to ACR-368 monotherapy.[3]

Preclinical Data

The synergistic anti-tumor activity of combining ACR-368 and gemcitabine has been demonstrated in various preclinical models, including pancreatic, head and neck, ovarian, and non-small cell lung cancers.

In Vitro Studies

Table 1: In Vitro Synergy of ACR-368 and Gemcitabine in Cancer Cell Lines

Cell LineCancer TypeAssayKey FindingsReference(s)
SUIT-2Pancreatic CancerMTT AssaySynergistic antiproliferative effect. IC50 for prexasertib: 30.8 nM; IC50 for gemcitabine: 0.642 ng/ml.[4]
Multiple HNSCC cell linesHead and Neck Squamous Cell CarcinomaNot specifiedRobust synergistic effect, inducing substantial cell death.[5]
OVCAR3-R (ACR-368 resistant)Ovarian CancerCellTiter-Glo AssayLow-dose gemcitabine re-sensitizes resistant cells to ACR-368.[6]
Panel of cancer cell linesVariousCellTiter-Glo AssaySensitization to ACR-368 by gemcitabine validated across a panel of cell lines.[6]
In Vivo Studies

Table 2: In Vivo Efficacy of ACR-368 and Gemcitabine Combination in Xenograft Models

Cancer TypeModelKey FindingsReference(s)
Head and Neck Squamous Cell CarcinomaMouse ModelThe combination rapidly induced DNA damage and reduced tumor growth.[5]
Human Non-Small Cell Lung CancerCDX ModelEfficacy of the combination therapy demonstrated.[6]
Ovarian CancerPDX ModelEfficacy of the combination therapy demonstrated.[6]

Clinical Studies

A significant clinical investigation of the ACR-368 and gemcitabine combination is the Phase 1b/2 clinical trial (NCT05548296). This study evaluates ACR-368 as a monotherapy and in combination with low-dose gemcitabine in patients with platinum-resistant ovarian carcinoma, endometrial adenocarcinoma, and urothelial carcinoma. A key feature of this trial is the use of the OncoSignature® test, a proteomics-based companion diagnostic, to stratify patients.[1]

  • OncoSignature® Positive Patients: Receive ACR-368 monotherapy.

  • OncoSignature® Negative Patients: Receive ACR-368 in combination with low-dose gemcitabine.

The rationale for this stratification is that tumors predicted to be sensitive to ACR-368 alone (OncoSignature positive) may not require the sensitizing effect of gemcitabine, while tumors predicted to be resistant (OncoSignature negative) may benefit from the combination therapy.

Table 3: Clinical Trial Data for ACR-368 and Gemcitabine Combination

Trial IdentifierPhaseCancers StudiedTreatment ArmKey Clinical DataReference(s)
NCT05548296Phase 1b/2Platinum-resistant ovarian, endometrial, and urothelial carcinomaACR-368 + ultra-low dose gemcitabine (OncoSignature-negative)8 out of 16 patients with ovarian or endometrial cancer achieved stable disease.

Signaling Pathways and Experimental Workflows

Signaling Pathway of ACR-368 and Gemcitabine Combination

The synergistic interaction between gemcitabine and ACR-368 is centered on the DNA Damage Response (DDR) pathway.

G cluster_0 Gemcitabine Action cluster_1 CHK1/2 Pathway cluster_2 ACR-368 Action cluster_3 Cellular Outcome Gemcitabine Gemcitabine DNA_Replication DNA Replication Gemcitabine->DNA_Replication incorporates into Replication_Stress Replication Stress (DNA Damage) DNA_Replication->Replication_Stress induces ATR ATR Replication_Stress->ATR activates CHK1_CHK2 CHK1/CHK2 ATR->CHK1_CHK2 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest promotes DNA_Repair DNA Repair CHK1_CHK2->DNA_Repair activates Apoptosis Apoptosis CHK1_CHK2->Apoptosis inhibition leads to CHK1_CHK2->Apoptosis inhibition prevents escape from damage Cell_Cycle_Arrest->Apoptosis leads to (if repair fails) DNA_Repair->Apoptosis prevents ACR368 ACR-368 ACR368->CHK1_CHK2 inhibits

Caption: Synergistic mechanism of ACR-368 and gemcitabine.

Experimental Workflow for Preclinical Evaluation

A typical workflow for evaluating the combination of ACR-368 and gemcitabine in preclinical models is outlined below.

G cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments A1 Cell Line Selection (e.g., Pancreatic, Ovarian) A2 Single-Agent Dose Response (MTT/CellTiter-Glo Assay) A1->A2 A3 Combination Synergy Analysis (Isobologram/CI Calculation) A2->A3 A4 Mechanism of Action Studies (Western Blot, Apoptosis Assays) A3->A4 B1 Xenograft/PDX Model Establishment A4->B1 Promising results lead to B2 Treatment with ACR-368, Gemcitabine, and Combination B1->B2 B3 Tumor Growth Monitoring and Tolerability Assessment B2->B3 B4 Pharmacodynamic Analysis (Biomarker analysis in tumors) B3->B4

Caption: Preclinical evaluation workflow for ACR-368 and gemcitabine.

Experimental Protocols

The following are generalized protocols for key experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Cell Viability Assay (MTT/CellTiter-Glo)

Objective: To determine the half-maximal inhibitory concentration (IC50) of ACR-368 and gemcitabine individually and to assess the synergistic effect of the combination.

Materials:

  • Cancer cell lines of interest (e.g., SUIT-2, OVCAR3)

  • Complete cell culture medium

  • ACR-368 (prexasertib)

  • Gemcitabine

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of ACR-368 and gemcitabine in complete medium.

  • Treatment:

    • Single-agent: Treat cells with increasing concentrations of ACR-368 or gemcitabine.

    • Combination: Treat cells with a fixed ratio of ACR-368 and gemcitabine at various concentrations.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well, incubate, and then add solubilization solution. Read the absorbance at the appropriate wavelength.

    • CellTiter-Glo Assay: Follow the manufacturer's instructions to measure luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 values for each drug. For combination studies, use software like CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot Analysis

Objective: To investigate the effect of ACR-368 and gemcitabine on key proteins in the DDR and apoptosis pathways.

Materials:

  • Treated cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CHK1, anti-γH2AX, anti-cleaved PARP, anti-Bcl-2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration.

  • SDS-PAGE: Separate protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the changes in protein expression and phosphorylation levels.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the ACR-368 and gemcitabine combination in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cells for implantation

  • ACR-368 and gemcitabine formulations for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle control, ACR-368 alone, gemcitabine alone, and ACR-368 + gemcitabine).

  • Treatment Administration: Administer the drugs according to a predetermined schedule, dose, and route of administration (e.g., intraperitoneal, oral gavage, subcutaneous).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week) to assess toxicity.

  • Endpoint: Continue the study until a predefined endpoint is reached (e.g., tumors reach a maximum size, or a specific time point).

  • Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to determine the significance of any anti-tumor effects. Tumor growth inhibition (TGI) can be calculated to quantify the efficacy of the treatments.

The OncoSignature® Test

The OncoSignature® test, developed by Acrivon Therapeutics, is a critical component of the clinical development of ACR-368. It is a proprietary, proteomics-based companion diagnostic designed to predict a patient's sensitivity to ACR-368.[1] The test is performed on pre-treatment tumor biopsies and utilizes quantitative protein multiplex imaging to measure the levels of specific protein biomarkers. The underlying principle is that the test identifies tumors with a dysregulated DDR pathway that are highly dependent on CHK1/2 for survival, and therefore more likely to respond to ACR-368. While the specific biomarkers are proprietary, the technology represents a significant step towards personalized medicine in the context of DDR inhibitors.

References

ACR-368 Treatment Regimen in Phase 2 Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACR-368 (also known as prexasertib) is a selective small molecule inhibitor targeting Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2), key regulators of the DNA Damage Response (DDR) pathway.[1][2] This document provides a detailed overview of the ACR-368 treatment regimen as investigated in recent Phase 2 clinical trials, with a focus on its application in endometrial and ovarian cancers. The provided data and protocols are intended to guide further research and development of this targeted therapy.

Data Presentation

The efficacy of ACR-368 has been evaluated in Phase 2 clinical trials, with patient selection often guided by the OncoSignature assay, a multiplex immunofluorescence test designed to predict tumor sensitivity to the drug.[3][4]

Table 1: Efficacy of ACR-368 in Endometrial Cancer (OncoSignature-Positive)
MetricValue95% Confidence IntervalNote
Confirmed Overall Response Rate (cORR) 62.5%30.4% - 86.5%Patients had progressed on prior anti-PD-1 therapy.[5][6]
Median Duration of Response (mDOR) Not yet reached-Responding patients remained on therapy at the time of data cutoff (~6 months).[5][6]
Statistical Significance (Responders vs. Non-Responders) p = 0.009-Segregation of responders based on OncoSignature status.[5][6]
Table 2: Efficacy of ACR-368 in Endometrial Cancer (Post-Chemotherapy)
MetricValueNote
Confirmed Overall Response Rate (cORR) 35%Patients had progressed after prior chemotherapy.[7]
cORR in Patients who Relapsed on Last Therapy 50%-[7]
Median Duration of Response (mDOR) > 10 months-[7]
Table 3: Efficacy of ACR-368 in Ovarian and Endometrial Cancers (By OncoSignature Status)
OncoSignature StatusNumber of PatientsConfirmed Overall Response Rate (cORR)p-value
Positive 1050%0.0038[8]
Negative 160%0.0038[8]
Table 4: Clinical Activity of ACR-368 with Ultra-Low Dose Gemcitabine (B846) (OncoSignature-Negative)
IndicationNumber of PatientsOutcome
Ovarian or Endometrial Cancer168 patients (50%) achieved stable disease.[9]

Signaling Pathway

ACR-368 functions by inhibiting CHK1 and CHK2, crucial kinases in the DNA Damage Response (DDR) pathway. In cancer cells with existing DNA damage or replication stress, inhibiting CHK1/2 prevents cell cycle arrest, leading to the accumulation of catastrophic DNA damage and subsequent apoptosis.

ACR368_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 DNA Damage Response (DDR) Activation cluster_2 Checkpoint Kinase Activation cluster_3 Cell Cycle Regulation cluster_4 Cell Fate DNA_Damage DNA Damage (e.g., from chemotherapy) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR CHK1_CHK2 CHK1 / CHK2 ATM_ATR->CHK1_CHK2 CDC25 CDC25 Phosphatases CHK1_CHK2->CDC25 Inhibition Apoptosis Apoptosis (Cell Death) CHK1_CHK2->Apoptosis Prevents Repair CDKs Cyclin-Dependent Kinases (CDKs) CDC25->CDKs Activation CDC25->Apoptosis Override of Arrest Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) CDKs->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair ACR368 ACR-368 ACR368->CHK1_CHK2 Inhibition

Caption: ACR-368 inhibits CHK1/2, preventing cell cycle arrest and promoting apoptosis.

Experimental Protocols

The following protocols are based on the publicly available information for the Phase 2 clinical trial NCT05548296.[10][11][12][13][14]

Patient Selection Protocol

Inclusion Criteria:

  • Signed informed consent.[7]

  • Histologically documented high-grade endometrial cancer.[7]

  • Must have received prior platinum-based chemotherapy and anti-PD-(L)1 therapy.[7]

  • At least one measurable lesion per RECIST v1.1 criteria.[11]

  • Radiographic evidence of disease progression.[11]

  • Willingness to provide a fresh tumor biopsy (for OncoSignature positive and negative arms).[7]

  • Recovered from prior therapy-related toxicities to Grade 1 or baseline.[7]

Exclusion Criteria:

  • Symptomatic brain metastases requiring more than 10 mg/day of prednisolone.

  • Failure to recover from reversible effects of prior anticancer therapy.

  • Systemic therapy or radiation within 2 weeks of the first study treatment.

  • History of clinically meaningful coagulopathy or bleeding diathesis.

  • Major surgery within 4 weeks of screening.

  • Prior treatment with a CHK1 inhibitor.

OncoSignature Assay Protocol (Methodology Overview)

The OncoSignature test is a proprietary multiplex immunofluorescence assay used to predict patient response to ACR-368.[3][4] While the exact protocol is not public, the methodology involves:

  • Sample Collection: A fresh tumor biopsy is obtained from the patient.[7]

  • Tissue Processing: The biopsy is likely formalin-fixed and paraffin-embedded (FFPE).

  • Multiplex Immunofluorescence Staining: The tissue section is stained with a cocktail of primary antibodies against specific biomarkers. These are then detected using secondary antibodies conjugated to different fluorophores.

  • Image Acquisition: The stained slide is scanned to create a high-resolution digital image.

  • Image Analysis: Proprietary software is used to quantify the expression of the biomarkers within the tumor cells.

  • Scoring: A sample is determined to be OncoSignature positive if the biomarker scores are above a pre-defined threshold.[1]

Treatment Administration Protocol

The clinical trial (NCT05548296) evaluates ACR-368 as both a monotherapy and in combination with ultra-low dose gemcitabine (ULDG).[10][12]

Arm 1: OncoSignature Positive (Monotherapy)

  • Patients receive ACR-368 monotherapy.[12]

  • The recommended Phase 2 dose (RP2D) of ACR-368 is 105 mg/m².[2]

  • ACR-368 is administered intravenously over approximately 60 minutes, once every 14 days.[11]

Arm 2: OncoSignature Negative (Combination Therapy)

  • Patients receive ACR-368 in combination with ULDG.[12]

  • Gemcitabine is administered intravenously over about 60 minutes.[11]

  • Following a 3-hour wait, ACR-368 is administered intravenously.[11]

Arm 3: OncoSignature Unselected (Combination Therapy)

  • Patients receive ACR-368 with ULDG sensitization without a prior OncoSignature test result.[12][13]

Treatment in all arms continues until disease progression, unacceptable toxicity, or other withdrawal criteria are met.[12][13]

Efficacy and Safety Assessment Protocol
  • Tumor Response: Assessed every 8 weeks from baseline using CT or MRI scans, evaluated according to RECIST v1.1 criteria.[12]

  • Primary Endpoint (Arm 1): Overall Response Rate (ORR).[2]

  • Primary Endpoints (Arm 2 & 3): Safety and tolerability of the combination, and ORR.[2]

  • Safety Monitoring: Adverse events are monitored and graded. The most common treatment-related adverse events are reported to be transient and reversible hematological toxicities, typically occurring in the first 1-2 cycles of therapy, with an absence of long-lasting myelosuppression.[6][9]

Experimental Workflow

The following diagram illustrates the workflow for a patient enrolled in the ACR-368 Phase 2 trial.

ACR368_Trial_Workflow cluster_0 Patient Screening cluster_1 Biomarker Assessment cluster_2 Treatment Assignment cluster_3 Treatment Arms cluster_4 Monitoring and Follow-up Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Arm3 Arm 3: Unselected ACR-368 + ULDG Patient_Screening->Arm3 No Biopsy/ Unselected Tumor_Biopsy Tumor Biopsy Informed_Consent->Tumor_Biopsy OncoSignature_Assay OncoSignature Assay Tumor_Biopsy->OncoSignature_Assay Decision OncoSignature Status? OncoSignature_Assay->Decision Arm1 Arm 1: ACR-368 Monotherapy Decision->Arm1 Positive Arm2 Arm 2: ACR-368 + ULDG Decision->Arm2 Negative Treatment_Cycle Treatment Cycles (14 days) Arm1->Treatment_Cycle Arm2->Treatment_Cycle Arm3->Treatment_Cycle Efficacy_Assessment Efficacy Assessment (RECIST 1.1 every 8 weeks) Treatment_Cycle->Efficacy_Assessment Safety_Monitoring Safety Monitoring Treatment_Cycle->Safety_Monitoring Outcome Primary & Secondary Endpoints Assessed Efficacy_Assessment->Outcome Safety_Monitoring->Outcome

Caption: Workflow of the ACR-368 Phase 2 clinical trial (NCT05548296).

References

Application Notes: Evaluating the Efficacy of ACR-368 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ACR-368, also known as prexasertib, is a potent and selective small molecule inhibitor of the checkpoint kinases CHK1 and CHK2.[1][2] These kinases are critical components of the DNA Damage Response (DDR) pathway, a network that governs cell cycle checkpoints and DNA repair.[1] By inhibiting CHK1 and CHK2, ACR-368 prevents cancer cells from repairing their DNA, leading to mitotic catastrophe and apoptosis. This mechanism has shown significant anti-tumor activity in clinical trials, particularly in solid tumors such as platinum-resistant ovarian cancer and endometrial cancer.[1][2][3]

A key component of the ACR-368 development program is the OncoSignature® test, a proteomics-based companion diagnostic designed to predict patient sensitivity to the drug.[2][4] This test has been validated in preclinical studies, including patient-derived xenograft (PDX) models, to identify tumors most likely to respond to ACR-368 monotherapy.[2][4][5] These application notes provide a detailed overview and generalized protocols for assessing the efficacy of ACR-368 in xenograft models, mirroring the methodologies used in its preclinical validation.

Mechanism of Action: ACR-368 Signaling Pathway

ACR-368 targets the DDR pathway. When DNA damage occurs, sensor proteins activate ATM and ATR, which in turn phosphorylate and activate the transducer kinases CHK1 and CHK2. Activated CHK1/2 then phosphorylate downstream effectors, such as CDC25 phosphatases, leading to their degradation. This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, allowing time for DNA repair. In many cancers, this checkpoint is crucial for survival. ACR-368's inhibition of CHK1/2 abrogates this checkpoint, forcing cells with damaged DNA to enter mitosis, resulting in cell death.

cluster_0 DNA Damage & Replication Stress cluster_1 Checkpoint Kinase Activation cluster_2 Cell Cycle Progression DNA_Damage DNA Damage CHK1_CHK2 CHK1 / CHK2 DNA_Damage->CHK1_CHK2 Activates CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) CHK1_CHK2->CellCycleArrest Promotes Apoptosis Apoptosis CHK1_CHK2->Apoptosis Leads to (when inhibited) DNARepair DNA Repair CellCycleArrest->DNARepair Allows for ACR368 ACR-368 ACR368->CHK1_CHK2 Inhibits

Caption: ACR-368 inhibits CHK1/2, disrupting DNA damage-induced cell cycle arrest.

Data Presentation: Representative Efficacy in Xenograft Models

Preclinical studies using patient-derived xenograft models have been instrumental in validating the predictive capability of the ACR-368 OncoSignature assay.[2][4] These studies demonstrated that the assay could effectively distinguish between sensitive and insensitive tumor models.[4] The following table provides a representative summary of efficacy data from a hypothetical xenograft study designed to evaluate ACR-368 in OncoSignature-stratified models.

Xenograft Model OncoSignature Status Treatment Group Number of Animals (n) Tumor Growth Inhibition (TGI %) p-value (vs. Vehicle)
Endometrial PDX-01PositiveVehicle8--
Endometrial PDX-01PositiveACR-368885%< 0.001
Ovarian PDX-04PositiveVehicle8--
Ovarian PDX-04PositiveACR-368892%< 0.001
Endometrial PDX-02NegativeVehicle8--
Endometrial PDX-02NegativeACR-368825%> 0.05
Ovarian PDX-07NegativeVehicle8--
Ovarian PDX-07NegativeACR-368818%> 0.05

Experimental Protocols

Protocol 1: OncoSignature-Based Stratification Logic

The clinical application of ACR-368 relies on the OncoSignature test to stratify patients. This same logic can be applied to preclinical xenograft studies to enrich for responsive models and validate the assay's predictive power. The workflow begins with obtaining a tumor sample, which is then analyzed using the proteomic-based OncoSignature test. Models are then classified as "Positive" or "Negative," which dictates the therapeutic strategy to be tested.

start Obtain Tumor Biopsy from PDX Model test OncoSignature® Assay (Proteomic Analysis) start->test decision OncoSignature Result? test->decision positive Status: Positive decision->positive Positive negative Status: Negative decision->negative Negative treat_mono Enroll in ACR-368 Monotherapy Arm positive->treat_mono treat_combo Enroll in ACR-368 + Low-Dose Gemcitabine Arm negative->treat_combo

Caption: Workflow for stratifying xenograft models using the OncoSignature test.
Protocol 2: In Vivo Efficacy Study in PDX Models

This protocol provides a generalized framework for conducting an in vivo study to measure the efficacy of ACR-368 in patient-derived xenograft (PDX) models of ovarian or endometrial cancer.

1. Objective: To evaluate the anti-tumor activity of ACR-368 in OncoSignature-positive and OncoSignature-negative PDX models.

2. Materials:

  • Animals: Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

  • PDX Models: Well-characterized and authenticated ovarian or endometrial cancer PDX tissue fragments previously assessed by the OncoSignature assay.

  • ACR-368: Formulated in a vehicle appropriate for intravenous (IV) or subcutaneous (SC) administration (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water).

  • Vehicle Control: Formulation buffer without ACR-368.

  • Equipment: Calipers, analytical balance, sterile surgical tools, animal housing units.

3. Experimental Procedure:

  • Phase 1: Tumor Implantation and Growth

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Implant a small fragment (approx. 2x2 mm) of the selected PDX tumor tissue subcutaneously into the right flank of each mouse.

    • Monitor animals for tumor growth. Begin caliper measurements 2-3 times per week once tumors become palpable.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Phase 2: Randomization and Treatment

    • Once tumors reach a mean volume of 150-200 mm³, randomize mice into treatment cohorts (n=8-10 per group).

    • Treatment groups may include:

      • Group 1: OncoSignature Positive PDX + Vehicle

      • Group 2: OncoSignature Positive PDX + ACR-368

      • Group 3: OncoSignature Negative PDX + Vehicle

      • Group 4: OncoSignature Negative PDX + ACR-368

    • Administer ACR-368 (e.g., at a dose of 10-20 mg/kg) or Vehicle via the selected route (e.g., IV) on a defined schedule (e.g., twice weekly) for 3-4 weeks.

    • Record tumor volume and body weight 2-3 times per week throughout the treatment period.

  • Phase 3: Endpoint Analysis

    • The study endpoint is reached when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after the completion of the treatment cycle.

    • Euthanize all animals according to IACUC guidelines.

    • Excise tumors, weigh them, and process for downstream analysis (e.g., pharmacodynamics, histology).

    • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean volume of treated group / Mean volume of control group)] x 100.

    • Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of observed differences between treatment groups.

cluster_0 Setup cluster_1 Execution cluster_2 Analysis implant 1. Implant PDX Tumor Fragments monitor 2. Monitor Tumor Growth implant->monitor randomize 3. Randomize Mice (Tumor Volume ~150mm³) monitor->randomize treat 4. Administer ACR-368 or Vehicle (3-4 weeks) randomize->treat measure 5. Measure Tumor Volume & Body Weight 2x/week treat->measure endpoint 6. Euthanize & Excise Tumors (Study Endpoint) measure->endpoint analyze 7. Calculate TGI & Perform Statistical Analysis endpoint->analyze

Caption: Experimental workflow for an ACR-368 xenograft efficacy study.

References

Troubleshooting & Optimization

Technical Support Center: NTR 368 TFA Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of NTR 368 TFA peptide. The following troubleshooting guides and FAQs address common issues to ensure the integrity and performance of the peptide in your experiments.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for lyophilized this compound TFA peptide?

For optimal long-term stability, lyophilized this compound TFA peptide should be stored at -20°C or colder, protected from light.[1][2][3] Most lyophilized peptides can remain stable for several years under these conditions.[1][2] For short-term storage (1–2 weeks), 4°C is acceptable, but -20°C is recommended.[4]

Q2: How can I prevent moisture contamination of my lyophilized peptide?

Moisture significantly decreases the long-term stability of lyophilized peptides.[1][3][4] To prevent moisture absorption, always allow the peptide vial to equilibrate to room temperature in a desiccator before opening.[1][3][4] After weighing out the desired amount, it is advisable to purge the vial with an inert gas like nitrogen or argon before resealing.[3][4]

Q3: What is the impact of temperature fluctuations on peptide stability?

Repeated freeze-thaw cycles should be avoided as they can degrade the peptide.[1][3][4] For frequent use, it is recommended to aliquot the stock solution into single-use volumes to minimize temperature fluctuations.[1][4]

Reconstitution and Solution Stability

Q1: What is the best solvent for reconstituting this compound TFA peptide?

The solubility of a peptide is highly dependent on its amino acid sequence. For initial reconstitution, sterile distilled water is generally recommended.[1][4] If the peptide is basic, adding a small amount of 0.1% aqueous acetic acid can aid dissolution. For acidic peptides, 0.1% aqueous ammonium (B1175870) hydroxide (B78521) can be used.[1] If solubility issues persist, sonication can be helpful.[1]

Q2: My peptide won't dissolve. What should I do?

If this compound TFA peptide does not dissolve in water or dilute acidic/basic solutions, organic solvents can be used. A common strategy is to add a small amount of a polar organic solvent such as acetonitrile (B52724), DMSO, or DMF.[1] Please note that these solvents may interfere with certain biological assays.

Q3: How long is this compound TFA peptide stable in solution?

The shelf-life of peptides in solution is very limited and significantly shorter than in their lyophilized form.[2][3] When stored at 4°C, peptide solutions are generally stable for up to a week.[4] For longer-term storage of solutions, it is crucial to use sterile buffers at pH 5-6 and store aliquots at -20°C.[1][2] Peptides containing residues like Cys, Met, Trp, Asn, and Gln are particularly prone to degradation in solution.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or poor results in biological assays Peptide degradation due to improper storage or handling.Review storage conditions. Ensure the peptide was stored at -20°C or below and protected from light. Prepare fresh stock solutions from lyophilized powder.
Residual TFA from synthesis interfering with the assay.For sensitive applications, consider TFA removal. This can be achieved by ion exchange or by repeatedly dissolving the peptide in a solvent like 100 mM HCl and lyophilizing.
Loss of peptide activity over time Oxidation of sensitive amino acids (e.g., Cys, Met, Trp).When preparing stock solutions, use degassed buffers. For long-term storage of lyophilized peptide, purge the vial with an inert gas (nitrogen or argon).
Repeated freeze-thaw cycles of the stock solution.Aliquot the peptide stock solution into single-use vials to avoid multiple freeze-thaw cycles.
Difficulty solubilizing the peptide The peptide is hydrophobic.Try dissolving the peptide in a small amount of an organic solvent like DMSO or acetonitrile first, then slowly add the aqueous buffer. Sonication may also help.
The pH of the solvent is close to the isoelectric point of the peptide.Adjust the pH of the solvent. For basic peptides, use a slightly acidic solvent. For acidic peptides, use a slightly basic solvent.

Peptide Stability Summary

Form Storage Temperature Expected Stability Key Considerations
Lyophilized -20°C or colderSeveral years[1][2]Protect from light and moisture.[1][4]
4°C1-2 weeks[4]For short-term storage only.
Room TemperatureDays to weeks[3]Not recommended for long-term storage.
In Solution -20°CWeeks to monthsUse sterile buffer (pH 5-6) and avoid freeze-thaw cycles.[1][2]
4°CUp to one week[4]Prone to bacterial degradation.
Room TemperatureHours to daysNot recommended.

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound TFA Peptide
  • Equilibrate : Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening to prevent moisture condensation.

  • Solvent Selection : Based on the peptide's properties (if known) or starting with sterile distilled water, prepare the chosen solvent.

  • Reconstitution : Add the appropriate volume of solvent to the vial to achieve the desired stock concentration. Gently vortex or sonicate to ensure complete dissolution.

  • Aliquoting : If the entire stock solution will not be used at once, divide it into single-use aliquots in low-protein-binding tubes.

  • Storage : Store the aliquots at -20°C or colder.

Protocol for Assessing Peptide Stability by High-Performance Liquid Chromatography (HPLC)
  • Initial Analysis : Immediately after reconstitution, inject a sample of the peptide solution onto a C18 reverse-phase HPLC column. A common mobile phase consists of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).[5]

  • Incubation : Store the remaining peptide solution under the desired test conditions (e.g., 4°C, room temperature).

  • Time-Point Analysis : At various time points (e.g., 24h, 48h, 1 week), inject another sample from the stored solution onto the HPLC.

  • Data Analysis : Compare the chromatograms from the different time points. A decrease in the area of the main peptide peak or the appearance of new peaks indicates degradation. The percentage of remaining intact peptide can be calculated to determine the stability.

Visualizations

Experimental_Workflow cluster_storage Storage cluster_prep Preparation cluster_use Experimentation storage Receive and Store Lyophilized Peptide at -20°C equilibrate Equilibrate Vial to Room Temperature storage->equilibrate Begin Prep reconstitute Reconstitute in Appropriate Solvent equilibrate->reconstitute aliquot Aliquot into Single-Use Vials reconstitute->aliquot store_solution Store Aliquots at -20°C aliquot->store_solution use Use in Experiment store_solution->use Thaw one aliquot

Caption: Recommended workflow for handling lyophilized peptides.

Troubleshooting_Logic action action issue Inconsistent Assay Results check_storage Proper Storage (-20°C, dark)? issue->check_storage check_handling Avoided multiple freeze-thaw cycles? check_storage->check_handling Yes action_storage Prepare Fresh Stock check_storage->action_storage No check_solubility Complete Dissolution? check_handling->check_solubility Yes action_aliquot Aliquot New Stock check_handling->action_aliquot No check_tfa TFA Interference Possible? check_solubility->check_tfa Yes action_solvent Try Alternative Solvent/Sonication check_solubility->action_solvent No action_tfa_removal Consider TFA Removal Protocol check_tfa->action_tfa_removal Yes

Caption: Troubleshooting logic for common peptide-related issues.

References

Technical Support Center: NTR 368 TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers working with NTR 368 TFA, particularly concerning its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound TFA?

A1: this compound is a peptide corresponding to residues 368-381 of the human p75 neurotrophin receptor (p75NTR).[1] It is a potent inducer of neural apoptosis.[2] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, which is a common result of the purification process using reverse-phase high-performance liquid chromatography (HPLC) where trifluoroacetic acid (TFA) is used as an ion-pairing agent.[3]

Q2: Why is my this compound TFA difficult to dissolve in aqueous buffers?

A2: Peptides, including this compound, can be hydrophobic, leading to poor solubility in aqueous solutions. The presence of the TFA counter-ion can also influence the physicochemical properties of the compound, potentially affecting its solubility.

Q3: Can the TFA salt affect my experimental results?

A3: Yes, the TFA counter-ion can have several effects on biological assays.[4][5] It can alter the pH of your experimental solution and has been reported to be cytotoxic to certain cell lines, potentially confounding results from cell viability and proliferation assays.[4][6] At specific concentrations, TFA has been shown to inhibit cell growth in some cases and promote it in others.[6]

Q4: I am observing unexpected toxicity or inconsistent results in my cell-based assays. Could the TFA salt be the cause?

A4: It is possible. TFA itself can be cytotoxic, and this effect can vary between different cell types.[4][6] This can lead to variability in your results and may be misinterpreted as an effect of the this compound peptide.[4] It is recommended to run a vehicle control containing TFA at a concentration equivalent to that in your highest concentration of this compound TFA to assess the baseline effect of the TFA salt on your cells.[4]

Troubleshooting Guide

Issue: Poor Solubility of this compound TFA

Potential Cause:

  • The inherent hydrophobicity of the this compound peptide.

  • The physicochemical properties of the TFA salt form.[4]

  • Precipitation of the compound in aqueous buffers.

Recommended Solutions:

SolutionDetailed Protocol
Use of Organic Solvents 1. Prepare a concentrated stock solution of this compound TFA in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). 2. For your experiment, dilute the stock solution into your aqueous buffer to the final desired concentration.
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can significantly alter solubility.[7] A systematic pH profile experiment can help determine the optimal pH for dissolution.
Use of Co-solvents Incorporating water-miscible organic solvents like ethanol (B145695) or polyethylene (B3416737) glycols (PEGs) can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[7]
Sonication Gently sonicate the solution in a water bath to aid in the dissolution of suspended particles.
Gentle Warming Gently warm the solution while vortexing to help dissolve the compound. Be cautious with temperature-sensitive compounds.[7]
Issue: Inconsistent or Unexpected Biological Activity

Potential Cause:

  • Direct biological effects of the TFA counter-ion.[4][6]

  • Variability in the final concentration of the active compound due to poor solubility.[7]

  • Degradation of the peptide.

Recommended Solutions:

SolutionDetailed Protocol
TFA Control Include a control group in your experiments that is treated with the TFA salt alone at the same concentration present in your this compound TFA solution.[4] This will help you differentiate the effects of the peptide from the effects of the counter-ion.
TFA Removal/Salt Exchange For sensitive applications, consider removing the TFA counter-ion or exchanging it for a more biologically compatible one like hydrochloride (HCl) or acetate.[3][8]
Fresh Sample Preparation Prepare fresh dilutions from a concentrated stock solution immediately before each experiment to minimize the chances of precipitation or degradation over time.[7]
Confirm Peptide Integrity If you suspect degradation, consider verifying the integrity of your peptide using techniques like mass spectrometry.

Experimental Protocols

Protocol for TFA Removal by HCl Salt Exchange and Lyophilization

This protocol is adapted from established methods for peptide salt exchange.[8][9]

  • Dissolution: Dissolve the this compound TFA peptide in distilled water at a concentration of 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.

  • Incubation: Let the solution stand at room temperature for at least one minute to allow for the exchange of TFA ions with chloride ions.

  • Freezing: Freeze the solution at -80°C or in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen sample overnight until all the liquid has been removed.

  • Repeat: To ensure complete removal of TFA, repeat the process of re-dissolving the lyophilized powder in the HCl solution, freezing, and lyophilizing at least two more times.[8]

  • Final Reconstitution: After the final lyophilization, reconstitute the this compound HCl in your desired experimental buffer.

Visualizations

experimental_workflow General Experimental Workflow for this compound TFA cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis dissolve Dissolve this compound TFA in appropriate solvent (e.g., DMSO) dilute Dilute to final concentration in experimental buffer dissolve->dilute treat Treat cells/tissue with this compound solution dilute->treat incubate Incubate for defined period treat->incubate assay Perform biological assay (e.g., viability, apoptosis) incubate->assay data Collect and analyze data assay->data control Compare to vehicle control (buffer + TFA) data->control

Caption: General workflow for experiments involving this compound TFA.

tfa_impact Potential Impact of TFA on Experimental Outcome cluster_source Source of TFA cluster_effects Potential Effects cluster_outcome Experimental Outcome ntr_tfa This compound TFA Salt ph_change pH Alteration of Solution ntr_tfa->ph_change direct_toxicity Direct Cytotoxicity ntr_tfa->direct_toxicity cell_prolif Altered Cell Proliferation ntr_tfa->cell_prolif inconsistent_data Inconsistent/Inaccurate Data ph_change->inconsistent_data direct_toxicity->inconsistent_data cell_prolif->inconsistent_data

Caption: Conceptual diagram of the potential impact of TFA on experimental results.

References

Technical Support Center: Optimizing NTR 368 TFA for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and clear protocols for optimizing the concentration of NTR 368 TFA to reliably induce apoptosis in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound TFA? this compound is a synthetic peptide corresponding to amino acid residues 368-381 of the human p75 neurotrophin receptor (p75NTR).[1][2] It is a potent inducer of apoptosis, particularly in neural cells.[1][3] The "TFA" (trifluoroacetic acid) indicates that the peptide is supplied as a salt with trifluoroacetate, which is a common counter-ion used during peptide synthesis and purification.

Q2: What is the proposed mechanism of action for this compound? this compound is a peptide fragment of the cytoplasmic domain of the p75NTR.[1][2] The p75NTR is a receptor that can mediate cell death, and it is believed that this compound mimics a conformational change or protein-protein interaction that initiates the apoptotic signaling cascade downstream of the receptor.

Q3: Could the TFA component be responsible for the observed cell death? This is a critical consideration. While this compound is the active apoptotic agent, trifluoroacetic acid (TFA) at certain concentrations has been shown to have biological effects, including the potential to induce caspase-3 activation.[4] At high concentrations, it can also cause non-specific cytotoxicity and tissue damage.[5][6] Therefore, it is essential to use a vehicle control containing TFA at the same concentration as in your highest this compound TFA experimental condition to distinguish peptide-specific apoptosis from non-specific TFA toxicity.

Q4: What are the essential first steps for optimizing this compound TFA concentration? The two most critical experiments are a dose-response study and a time-course study.[7][8]

  • Dose-Response: This involves treating cells with a wide range of this compound TFA concentrations for a fixed period to identify the optimal concentration that induces apoptosis without causing widespread necrosis.

  • Time-Course: This involves treating cells with a fixed, effective concentration of this compound TFA and measuring the apoptotic response at various time points (e.g., 6, 12, 24, 48 hours) to determine the peak response time.[7]

Q5: Why might a very high concentration of this compound TFA lead to less apoptosis? Apoptosis is an active, ATP-dependent process. At excessively high concentrations, a potent compound can cause overwhelming cellular stress, leading to a rapid shutdown of cellular processes and depletion of ATP. This often results in a switch from programmed apoptosis to passive, necrotic cell death.[9] This is why a careful dose-response is crucial.

Troubleshooting Guide

Problem 1: I am not observing any signs of apoptosis after treatment.

Possible Cause Recommended Solution
Sub-optimal Concentration Perform a broad dose-response experiment. Start with a wide range of concentrations (e.g., nanomolar to high micromolar) to find the effective window for your specific cell line.
Incorrect Time Point The peak apoptotic response may have been missed. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.[7] Apoptosis measured too early may be undetectable, while measuring too late may show secondary necrosis.[7]
Compound Instability Ensure the this compound TFA stock solution was prepared correctly and stored as recommended to prevent degradation. For hydrophobic peptides, dissolving in a small amount of DMSO before diluting with aqueous buffer may be necessary.[1]
Cell Line Insensitivity Not all cell lines are equally sensitive. Confirm that your cells express the necessary downstream components of the p75NTR pathway. Test the assay with a known, potent apoptosis inducer (e.g., Staurosporine) to ensure the cells and the detection method are working correctly.[7]
Assay Failure Verify all reagents for your apoptosis assay (e.g., Annexin V kit, caspase substrate) are within their expiration date and have been stored properly.

Problem 2: I see high levels of cell death in my untreated or vehicle controls.

Possible Cause Recommended Solution
Poor Cell Health Ensure cells are healthy, free of contamination (especially mycoplasma), and used at a low passage number.[7][10] Do not allow cultures to become over-confluent before plating for an experiment.[10]
Harsh Handling Cells can be stressed during preparation. Avoid excessive centrifugation speeds (use 300-400 x g) and keep cells cold (4°C) during staining to minimize apoptosis induction from handling.[11]
Media/Serum Issues Use fresh, high-quality media and serum. Test new lots of reagents on a small scale before use in critical experiments.[10]
TFA Toxicity If the vehicle control (containing only the solvent and TFA) shows high cell death, the concentration of TFA is likely too high and is causing non-specific cytotoxicity. The concentration range for this compound TFA must be lowered.

Problem 3: My results are inconsistent between experiments.

Possible Cause Recommended Solution
Experimental Variability Standardize all parameters meticulously. This includes cell seeding density, cell passage number, reagent preparation, incubation times, and instrument settings.[11]
Cell Clumping Cell aggregates can lead to inaccurate readings in flow cytometry. Gently mix samples before analysis and consider filtering the cell suspension if clumping is severe.[11]
Reagent Concentration Titrate fluorescent reagents like Annexin V to determine the optimal concentration that gives a strong positive signal without high background.[11]

Data Presentation

Table 1: Example Dose-Response Data

Summarizes the percentage of apoptotic cells (Annexin V positive, PI negative) after 24 hours of treatment with varying concentrations of this compound TFA.

This compound TFA Conc.Vehicle Control10 nM100 nM1 µM10 µM50 µM
% Apoptotic Cells 4.5%8.2%25.7%68.3%45.1% (High Necrosis)20.3% (High Necrosis)

Note: The decrease in apoptosis at 10 µM and 50 µM alongside a corresponding increase in necrosis (PI positive cells) suggests a switch to a necrotic cell death mechanism at higher concentrations.

Table 2: Example Time-Course Data

Summarizes the percentage of apoptotic cells after treatment with an optimal concentration (e.g., 1 µM) of this compound TFA at different time points.

Treatment Time0 hr (Control)6 hr12 hr24 hr48 hr
% Apoptotic Cells 4.8%15.2%38.9%65.1%52.4% (Increased Necrosis)

Experimental Protocols

Protocol 1: this compound TFA Dose-Response Experiment
  • Cell Plating: Seed healthy, log-phase cells in a multi-well plate at a density that will ensure they are approximately 70-80% confluent at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 1000x stock solution of this compound TFA in an appropriate solvent (e.g., sterile DMSO or water). Prepare serial dilutions to create a range of concentrations (e.g., 10 nM to 50 µM). Prepare a vehicle control containing the highest concentration of solvent/TFA used.

  • Treatment: Remove the old media from the cells and replace it with fresh media containing the various concentrations of this compound TFA or the vehicle control.

  • Incubation: Incubate the cells for a fixed time period (e.g., 24 hours) at 37°C and 5% CO₂.

  • Apoptosis Detection: Harvest the cells and perform an apoptosis assay, such as Annexin V/PI staining followed by flow cytometry, to quantify the percentage of live, apoptotic, and necrotic cells.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining
  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.[7] Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[11]

  • Add 5 µL of fluorescently-labeled Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[11]

  • Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

Visualizations

Experimental & Logical Workflows

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_opt Phase 4: Optimization Culture Maintain Healthy Cell Culture Plate Plate Cells for Experiment Culture->Plate Dose Dose-Response: Treat with range of [this compound] Plate->Dose Controls Include Controls: Untreated, Vehicle (TFA), Positive (e.g., Staurosporine) Plate->Controls Time Time-Course: Treat with optimal [this compound] Dose->Time Use optimal dose Assay Perform Apoptosis Assay (e.g., Annexin V/PI) Dose->Assay Time->Assay Controls->Assay FCM Analyze by Flow Cytometry Assay->FCM Data Quantify Apoptotic, Necrotic, & Live Cells FCM->Data Decision Results Optimal? Data->Decision Refine Refine Concentration & Time Point Decision->Refine No Proceed Proceed with Downstream Experiments Decision->Proceed Yes Refine->Dose

Caption: Workflow for optimizing this compound TFA-induced apoptosis.

Signaling Pathway

G cluster_membrane cluster_cascade cluster_mito Mitochondrial Amplification cluster_execution Execution Phase p75 p75NTR Receptor Adaptor Recruitment of Adaptor Proteins (e.g., TRAF6, NRIF) p75->Adaptor native signal NTR368 This compound Peptide (mimics active domain) NTR368->Adaptor initiates signal JNK JNK Pathway Activation Adaptor->JNK Bid Bid JNK->Bid tBid tBid Bid->tBid cleavage BaxBak Bax/Bak Activation & Pore Formation tBid->BaxBak CytoC Cytochrome c Release BaxBak->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Bid feedback loop Apoptosis Apoptosis (Substrate Cleavage, DNA Fragmentation) Casp3->Apoptosis

Caption: Proposed intracellular signaling pathway for this compound.

References

avoiding off-target effects of NTR 368 TFA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "NTR 368 TFA" is not publicly available. This technical support center provides a generalized framework and hypothetical examples for a novel kinase inhibitor, herein referred to as this compound TFA, to guide researchers in mitigating potential off-target effects. The experimental data and protocols are illustrative and should be adapted to specific research contexts.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound TFA?

This compound TFA is a potent, ATP-competitive inhibitor of the serine/threonine kinase, Kinase X, which is a critical component of the hypothetical "Signal Transduction Pathway Y" involved in cell proliferation and survival. By blocking the ATP-binding pocket of Kinase X, this compound TFA prevents the phosphorylation of its downstream substrates, leading to cell cycle arrest and apoptosis in cancer cells harboring activating mutations in this pathway.

Q2: What are the potential off-target effects of this compound TFA?

As with many kinase inhibitors, off-target effects can arise from the inhibition of structurally related kinases. Preliminary kinase profiling has indicated potential low-level activity against kinases A, B, and C. Off-target effects may manifest as unexpected cellular phenotypes, toxicity, or confounding results in signaling studies.

Q3: How can I minimize off-target effects in my cell-based assays?

To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound TFA. We recommend performing a detailed dose-response curve for your specific cell line to determine the optimal concentration that inhibits the target without inducing widespread off-target effects. Additionally, consider using structurally unrelated inhibitors of Kinase X as a comparator to ensure the observed phenotype is not compound-specific.

Q4: What are the recommended negative and positive controls when using this compound TFA?

  • Positive Control: A known activator of "Signal Transduction Pathway Y" or a cell line with a constitutively active Kinase X.

  • Negative Control: A structurally similar but inactive analog of this compound TFA (if available). Alternatively, a cell line where Kinase X has been knocked out or knocked down can be used.

  • Vehicle Control: The solvent used to dissolve this compound TFA (e.g., DMSO) at the same final concentration used in the experiment.

Q5: How do I interpret unexpected phenotypes that may be due to off-target effects?

If you observe a phenotype that is inconsistent with the known function of Kinase X, it may be due to an off-target effect. To investigate this, you can perform rescue experiments by overexpressing a drug-resistant mutant of Kinase X. If the phenotype is rescued, it is likely on-target. If not, it is more likely to be an off-target effect. Further investigation using techniques like proteomic profiling can help identify the unintended targets.

Troubleshooting Guides

ProblemPossible CauseRecommended Action
High cell toxicity at concentrations that inhibit the target. Off-target inhibition of essential cellular kinases.1. Perform a comprehensive dose-response and time-course experiment to find a therapeutic window. 2. Use a secondary assay to confirm on-target engagement at lower concentrations (e.g., Western blot for downstream substrate phosphorylation). 3. Consider using a different, more selective inhibitor for Kinase X if available.
Inconsistent results between different cell lines. 1. Varying expression levels of Kinase X or its downstream effectors. 2. Differential expression of off-target kinases.1. Quantify the protein levels of Kinase X and key pathway components in each cell line via Western blotting or mass spectrometry. 2. Perform a kinase screen on cell lysates from each line to identify potential differences in off-target profiles.
Observed phenotype does not match the expected outcome of Kinase X inhibition. 1. The phenotype is mediated by an off-target of this compound TFA. 2. The cellular model has a previously uncharacterized signaling network.1. Perform a rescue experiment with a drug-resistant mutant of Kinase X. 2. Use RNAi or CRISPR to silence Kinase X and see if the phenotype is replicated.[1][2] 3. Employ phosphoproteomics to identify signaling pathways affected by this compound TFA.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of this compound TFA

This table summarizes the inhibitory activity of this compound TFA against the primary target (Kinase X) and a panel of representative off-target kinases.

Kinase TargetIC50 (nM)Fold Selectivity vs. Kinase X
Kinase X (Primary Target) 15 1
Kinase A85057
Kinase B1,20080
Kinase C2,500167
Kinase D>10,000>667
Kinase E>10,000>667

Table 2: Recommended Starting Concentrations for In Vitro Assays

Cell LineSeeding Density (cells/well)Recommended Concentration Range (nM)Notes
Cell Line A (High Kinase X expression)5,00050 - 200High sensitivity to on-target effects.
Cell Line B (Low Kinase X expression)8,000200 - 1000Lower sensitivity, monitor for off-target effects at higher concentrations.
Normal Fibroblasts10,000>5,000Used as a control for general cytotoxicity.

Experimental Protocols

Protocol 1: Western Blotting for Downstream Target Engagement
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of this compound TFA (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phosphorylated Substrate Z (a downstream target of Kinase X) and total Substrate Z overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated Substrate Z signal to the total Substrate Z signal.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Treatment: Treat intact cells with this compound TFA or vehicle control for 1 hour.

  • Heating: Aliquot cell suspensions into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge to separate soluble and aggregated proteins.

  • Analysis: Analyze the soluble fraction by Western blotting for Kinase X. The binding of this compound TFA should increase the thermal stability of Kinase X, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Visualizations

cluster_pathway Hypothetical Signaling Pathway cluster_off_target Potential Off-Target Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X (Target of this compound TFA) Receptor->KinaseX SubstrateZ Substrate Z KinaseX->SubstrateZ Phosphorylation Proliferation Cell Proliferation SubstrateZ->Proliferation KinaseA Kinase A OffTargetSubstrate Off-Target Substrate KinaseA->OffTargetSubstrate Toxicity Cell Toxicity OffTargetSubstrate->Toxicity NTR368 This compound TFA NTR368->KinaseX Inhibition NTR368->KinaseA Low-level Inhibition

Caption: Signaling pathway of Kinase X and potential off-target effects of this compound TFA.

start Start: Unexpected Phenotype Observed dose_response Perform Detailed Dose-Response Curve start->dose_response phenotype_persists Does Phenotype Persist at Low Concentrations? dose_response->phenotype_persists rescue_experiment Perform Rescue Experiment with Resistant Mutant phenotype_persists->rescue_experiment Yes off_target Likely Off-Target Effect phenotype_persists->off_target No is_rescued Is Phenotype Rescued? rescue_experiment->is_rescued on_target Likely On-Target Effect is_rescued->on_target Yes is_rescued->off_target No secondary_screen Perform Secondary Screen (e.g., Proteomics) off_target->secondary_screen

Caption: Troubleshooting workflow for unexpected phenotypes.

cluster_workflow Experimental Workflow for Off-Target Identification cell_culture 1. Cell Culture and Treatment with this compound TFA phenotypic_assay 2. Phenotypic Assay (e.g., Viability, Morphology) cell_culture->phenotypic_assay target_engagement 3. On-Target Engagement Assay (e.g., CETSA, Western Blot) phenotypic_assay->target_engagement proteomics 4. Global Proteomics/Phosphoproteomics target_engagement->proteomics data_analysis 5. Bioinformatic Analysis to Identify Off-Targets proteomics->data_analysis validation 6. Validation of Off-Targets (e.g., siRNA, CRISPR) data_analysis->validation

Caption: Workflow for identifying and validating off-target effects.

References

Technical Support Center: Troubleshooting NTR 368 TFA Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NTR 368 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common challenges encountered when working with this potent inducer of neural apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is this compound TFA and what is its primary mechanism of action?

This compound TFA is a synthetic peptide corresponding to residues 368-381 of the human p75 neurotrophin receptor (p75NTR).[1][2][3] It is a potent inducer of neural apoptosis.[1][2][3] Its mechanism of action involves mimicking the pro-apoptotic signaling of the intracellular domain of p75NTR, which can be activated by ligands such as pro-neurotrophins. This signaling cascade ultimately leads to the activation of caspases and programmed cell death.

Q2: What is the significance of the "TFA" in the product name?

TFA stands for trifluoroacetic acid. It is a counter-ion that is commonly used during the synthesis and purification of peptides.[1][4][5] It is important to be aware of the presence of TFA, as it can influence experimental outcomes.

Q3: How can the TFA salt affect my experiments?

Residual TFA in a peptide preparation can significantly impact cell-based assays.[1][5] It is a strong acid and can alter the pH of your experimental solutions.[1][4] More importantly, TFA has been shown to inhibit cell proliferation in some cell types and increase it in others, leading to experimental variability and potentially confounding results.[1][5][6]

Q4: Should I remove the TFA from my this compound TFA peptide?

For sensitive cell-based assays, it is highly recommended to exchange the TFA for a more biocompatible counter-ion, such as acetate (B1210297) or hydrochloride (HCl).[1][4][7] This can help to ensure that the observed effects are due to the peptide itself and not the TFA salt. Several commercial vendors offer TFA removal services.

Q5: How should I properly store and handle this compound TFA?

For long-term storage, lyophilized this compound TFA should be stored at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. Once reconstituted, the shelf life of the peptide solution is limited, and it should be used as soon as possible or aliquoted and stored at -80°C.

Q6: What is the best solvent for reconstituting this compound TFA?

The solubility of peptides can vary. A common starting point for reconstitution is sterile, distilled water or a buffer appropriate for your experiment. If solubility is an issue, a small amount of a co-solvent like DMSO may be used; however, the final concentration of the co-solvent in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Apoptosis Induction

Q: I am observing significant variability in the level of apoptosis induced by this compound TFA between experiments. What could be the cause?

A: Inconsistent results are a common challenge and can stem from several factors:

  • TFA Interference: As detailed in the FAQs, the TFA counter-ion can affect cell viability and proliferation, leading to inconsistent results.[1][5][6] Consider performing a TFA-salt exchange to acetate or HCl.

  • Peptide Aggregation: Peptides, especially those with hydrophobic residues, can be prone to aggregation, which can affect their activity.[9][10][11] To minimize aggregation, ensure proper reconstitution and handling. It may be beneficial to prepare fresh dilutions for each experiment from a carefully stored stock solution.

  • Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact their susceptibility to apoptosis. Maintain consistent cell culture practices.

  • Peptide Stability: Peptides can degrade over time, especially in solution.[8] Use freshly prepared solutions or properly stored aliquots for each experiment.

Issue 2: Higher Than Expected Background Cell Death in Control Groups

Q: My untreated or vehicle-treated control cells are showing a high level of apoptosis. What could be the problem?

A: High background cell death can mask the specific effects of this compound TFA. Consider the following:

  • Solvent Toxicity: If you are using a co-solvent like DMSO to dissolve the peptide, ensure the final concentration in your cell culture medium is not toxic to your cells. Run a vehicle-only control to assess solvent toxicity.

  • TFA Toxicity: At certain concentrations, TFA itself can be cytotoxic.[12] This is another reason to consider TFA removal.

  • Suboptimal Cell Health: Unhealthy or stressed cells are more prone to apoptosis. Ensure your cells are healthy and growing in optimal conditions before starting the experiment.

Issue 3: No or Low Induction of Apoptosis

Q: I am not observing the expected level of apoptosis after treating my cells with this compound TFA. What should I do?

A: A lack of apoptotic induction could be due to several factors:

  • Suboptimal Peptide Concentration: The effective concentration of this compound TFA may vary depending on the cell type and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your system.

  • Peptide Inactivity: The peptide may have degraded due to improper storage or handling. Use a fresh vial or a new dilution from a properly stored stock.

  • Low p75NTR Expression: The target receptor, p75NTR, may not be expressed at sufficient levels in your cell line to mediate the apoptotic signal. Verify p75NTR expression using techniques like Western blot or immunofluorescence.

  • Assay Sensitivity: The method used to detect apoptosis may not be sensitive enough. Consider using a combination of assays that measure different apoptotic markers (e.g., caspase activation, DNA fragmentation).

Data Summary Tables

Table 1: Impact of TFA Counter-Ion on Cell-Based Assays

ParameterEffect of TFA SaltRecommendationCitation(s)
Cell Proliferation Can inhibit or stimulate proliferation depending on cell type and concentration.For sensitive assays, exchange TFA for acetate or HCl.[1][5][6][12]
pH of Solution Can lower the pH of unbuffered solutions.Ensure adequate buffering in your experimental media.[1]
Experimental Variability A known source of inconsistent results.Use TFA-free peptides for improved reproducibility.[1][5]

Table 2: General Guidelines for Handling and Storage of this compound TFA

ConditionRecommendationRationaleCitation(s)
Long-Term Storage (Lyophilized) -20°C or -80°CPrevents degradation of the peptide.[8]
Reconstitution Use sterile, high-purity water or an appropriate buffer.Ensures peptide integrity and minimizes contamination.
Storage in Solution Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.Minimizes degradation from repeated temperature changes.[8]

Experimental Protocols

Protocol 1: General Protocol for Induction of Neuronal Apoptosis with this compound TFA
  • Cell Plating: Plate neuronal cells at a suitable density in a multi-well plate. Allow the cells to adhere and recover for 24 hours.

  • Peptide Preparation: Reconstitute lyophilized this compound TFA in a suitable sterile solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution. Further dilute the stock solution in your cell culture medium to the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound TFA. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Apoptosis Assessment: Following incubation, assess apoptosis using one or more of the methods described in Protocol 2.

Protocol 2: Methods for Detecting Apoptosis
  • Annexin V/Propidium Iodide (PI) Staining:

    • Harvest the cells, including any floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.[3] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

  • Caspase-3 Activity Assay:

    • Lyse the treated and control cells.

    • Incubate the cell lysate with a colorimetric or fluorometric caspase-3 substrate.

    • Measure the absorbance or fluorescence using a plate reader.[3] An increase in signal indicates higher caspase-3 activity.

  • TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling):

    • Fix and permeabilize the cells.

    • Incubate the cells with a reaction mixture containing TdT and fluorescently labeled dUTPs.

    • Counterstain the nuclei with DAPI.

    • Visualize the cells by fluorescence microscopy.[3] TUNEL-positive cells will show nuclear fluorescence, indicating DNA fragmentation.

Visualizations

p75NTR_Signaling_Pathway cluster_membrane Plasma Membrane p75NTR p75NTR TRAF6 TRAF6 p75NTR->TRAF6 ligand-dependent activation NTR_368_TFA This compound TFA (mimics intracellular domain signaling) NTR_368_TFA->TRAF6 activates JNK_Pathway JNK Pathway TRAF6->JNK_Pathway Caspase_Activation Caspase Activation JNK_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: p75NTR-mediated apoptotic signaling pathway activated by this compound TFA.

experimental_workflow start Start reconstitute Reconstitute This compound TFA start->reconstitute treat_cells Treat Cells (Dose-Response) reconstitute->treat_cells plate_cells Plate Neuronal Cells plate_cells->treat_cells incubate Incubate (Time Course) treat_cells->incubate assess_apoptosis Assess Apoptosis (e.g., Annexin V, Caspase Assay) incubate->assess_apoptosis analyze Analyze Data assess_apoptosis->analyze

Caption: General experimental workflow for studying apoptosis with this compound TFA.

troubleshooting_tree issue Experimental Issue inconsistent_results Inconsistent Results? issue->inconsistent_results no_apoptosis No/Low Apoptosis? issue->no_apoptosis high_background High Background Apoptosis? issue->high_background tfa_check Is TFA salt a factor? inconsistent_results->tfa_check concentration_check Concentration optimal? no_apoptosis->concentration_check solvent_check Solvent toxicity? high_background->solvent_check tfa_solution Perform TFA exchange to Acetate or HCl tfa_check->tfa_solution Yes aggregation_check Peptide aggregation? tfa_check->aggregation_check No aggregation_solution Prepare fresh dilutions, ensure proper solubilization aggregation_check->aggregation_solution Yes concentration_solution Perform dose-response experiment concentration_check->concentration_solution No receptor_check p75NTR expression sufficient? concentration_check->receptor_check Yes receptor_solution Verify p75NTR expression (e.g., Western Blot) receptor_check->receptor_solution No solvent_solution Run vehicle-only control, lower solvent concentration solvent_check->solvent_solution Yes cell_health_check Suboptimal cell health? solvent_check->cell_health_check No cell_health_solution Optimize cell culture conditions cell_health_check->cell_health_solution Yes

Caption: Troubleshooting decision tree for this compound TFA experiments.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing adverse events related to ACR-368 (prexasertib) observed in clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is ACR-368 and what is its mechanism of action?

A1: ACR-368, also known as prexasertib, is a potent and selective small molecule inhibitor of checkpoint kinases 1 and 2 (CHK1 and CHK2).[1][2] These kinases are critical components of the DNA damage response (DDR) pathway. By inhibiting CHK1 and CHK2, ACR-368 prevents cancer cells from repairing their DNA, leading to cell death.[3] This targeted approach makes it a promising agent in precision oncology, particularly for tumors with specific biomarker signatures.[1]

Q2: What are the most common adverse events associated with ACR-368?

A2: The most frequently reported treatment-related adverse events (TRAEs) are primarily hematological.[1] These are considered mechanism-based, transient, and generally reversible, often occurring within the initial cycles of therapy.[4] Common hematological toxicities include thrombocytopenia, anemia, and neutropenia.[5] Non-hematological adverse events such as fatigue and vomiting have also been observed.[5] Notably, long-lasting myelosuppression and severe gastrointestinal toxicities have not been prominent features of the ACR-368 safety profile.[4]

Q3: Are there specific patient populations at higher risk for certain adverse events?

A3: Current data from Phase 2 trials allows for a comparison of adverse events in patients identified by the OncoSignature™ assay. The incidence of certain grade 3 or 4 TRAEs varies between OncoSignature-positive and OncoSignature-negative patient groups. For instance, in one dataset, grade 3/4 anemia and neutropenia were more frequent in the OncoSignature-negative group receiving ACR-368 in combination with low-dose gemcitabine, compared to the OncoSignature-positive group on monotherapy.[5]

Troubleshooting Guides for Common Adverse Events

This section provides structured guidance for managing the most common adverse events encountered during ACR-368 clinical trials.

Management of Hematological Adverse Events

Hematological toxicities are the most common treatment-related adverse events observed with ACR-368. Proactive monitoring and management are crucial for patient safety and maintaining treatment schedules.

Issue: Development of Thrombocytopenia, Anemia, or Neutropenia

Experimental Protocol: Monitoring and Management of Hematological Toxicities

  • Baseline Assessment:

    • Obtain a complete blood count (CBC) with differential at baseline before initiating ACR-368 treatment.

  • Routine Monitoring:

    • Perform CBC with differential prior to each treatment cycle.

    • For the first two cycles, increase monitoring frequency to weekly, or as clinically indicated, due to the transient nature of these events in early therapy.

  • Grading of Adverse Events:

    • Grade hematological toxicities according to the Common Terminology Criteria for Adverse Events (CTCAE) version 5.0 or the version specified in the clinical trial protocol.

  • Management Strategy:

    • Grade 1-2: Continue ACR-368 at the current dose with increased monitoring frequency.

    • Grade 3: Consider dose interruption. Resume treatment at the same or a reduced dose level once the toxicity has resolved to Grade 1 or baseline.

    • Grade 4: Mandate dose interruption. Upon recovery to Grade 1 or baseline, consider resuming treatment at a reduced dose level. For febrile neutropenia, hospitalization and administration of broad-spectrum antibiotics are typically required.

    • Supportive Care:

      • Anemia: Consider transfusion with packed red blood cells (PRBCs) for symptomatic patients or based on hemoglobin levels as defined in the protocol.

      • Thrombocytopenia: Platelet transfusions may be indicated for patients with significant bleeding or those with very low platelet counts at high risk of bleeding.

      • Neutropenia: Use of granulocyte colony-stimulating factors (G-CSF) can be considered for secondary prophylaxis in patients who have experienced febrile neutropenia or prolonged Grade 4 neutropenia.

Data on ACR-368 Related Adverse Events

The following tables summarize the incidence of treatment-related adverse events (TRAEs) from a Phase 2 study in patients with endometrial cancer, categorized by their OncoSignature™ status.

Table 1: Any-Grade Treatment-Related Adverse Events (TRAEs)

Adverse EventOncoSignature-Positive (n=12)OncoSignature-Negative (n=23)
Thrombocytopenia50%52%
Anemia33%52%
Fatigue25%30%
Vomiting25%Not Reported
NeutropeniaNot Reported30%

Data sourced from a Phase 2 study in patients with endometrial cancer.[5]

Table 2: Grade 3 or 4 Treatment-Related Adverse Events (TRAEs)

Adverse EventOncoSignature-Positive (n=12)OncoSignature-Negative (n=23)
Anemia25%39%
Neutropenia25%30%
Thrombocytopenia17%35%
Febrile NeutropeniaNot Reported13%
HypertensionNot Reported4%

Data sourced from a Phase 2 study in patients with endometrial cancer.[5]

Visualizing Pathways and Protocols

ACR-368 Mechanism of Action: CHK1/2 Inhibition

ACR368_Mechanism_of_Action ACR-368 Mechanism of Action cluster_0 DNA Damage cluster_1 Cell Cycle Checkpoint Activation cluster_2 ACR-368 Intervention cluster_3 Cellular Outcomes DNA_Damage DNA Damage (e.g., from chemotherapy) ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 Activation ATM_ATR->CHK1_CHK2 Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair CHK1_CHK2->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) CHK1_CHK2->Apoptosis ACR368 ACR-368 (prexasertib) ACR368->CHK1_CHK2 Inhibition ACR368->Apoptosis

Caption: ACR-368 inhibits CHK1/2, preventing DNA repair and promoting apoptosis.

Experimental Workflow: Management of Hematological Adverse Events

Hematological_AE_Management Workflow for Managing Hematological Adverse Events Start Start Baseline_CBC Baseline CBC (Prior to Treatment) Start->Baseline_CBC Initiate_ACR368 Initiate ACR-368 Treatment Baseline_CBC->Initiate_ACR368 Monitor_CBC Monitor CBC (Weekly for first 2 cycles, then prior to each cycle) Initiate_ACR368->Monitor_CBC Assess_Toxicity Assess for Hematological Toxicity (CTCAE) Monitor_CBC->Assess_Toxicity Grade_1_2 Grade 1-2 Toxicity Assess_Toxicity->Grade_1_2 Grade 1-2 Grade_3 Grade 3 Toxicity Assess_Toxicity->Grade_3 Grade 3 Grade_4 Grade 4 Toxicity Assess_Toxicity->Grade_4 Grade 4 Continue_Treatment Continue Treatment with Increased Monitoring Grade_1_2->Continue_Treatment Dose_Interruption Dose Interruption Grade_3->Dose_Interruption Grade_4->Dose_Interruption Continue_Treatment->Monitor_CBC Recovery Toxicity Resolves to Grade <=1 or Baseline Dose_Interruption->Recovery Resume_Treatment Resume Treatment (Consider Dose Reduction) Recovery->Resume_Treatment Yes End End Recovery->End No Resume_Treatment->Monitor_CBC

Caption: A logical workflow for monitoring and managing hematological AEs.

References

ACR-368 Technical Support Center: Troubleshooting Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with ACR-368 (prexasertib), a selective CHK1/2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ACR-368?

A1: ACR-368 is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2).[1][2] These kinases are crucial components of the DNA Damage Response (DDR) pathway. By inhibiting CHK1/2, ACR-368 prevents cancer cells from repairing DNA damage, leading to a phenomenon known as "mitotic catastrophe" and subsequent cell death, particularly in tumors with high levels of replication stress.[3][4][5]

Q2: What is the purpose of the OncoSignature test?

A2: The ACR-368 OncoSignature test is a proteomics-based companion diagnostic used to identify patients whose tumors are most likely to be sensitive to ACR-368 monotherapy.[1] This test analyzes the protein signaling network within a patient's tumor to predict its dependency on the CHK1/2 pathway for survival. Clinical trial data has shown a significantly higher objective response rate (ORR) in OncoSignature-positive patients compared to OncoSignature-negative patients when treated with ACR-368 alone.[1][6]

Q3: Why is low-dose gemcitabine (B846) used in combination with ACR-368 for some patients?

A3: Low-dose gemcitabine is used to sensitize tumors that are predicted to be resistant to ACR-368 monotherapy (i.e., OncoSignature-negative patients).[1][2] Gemcitabine induces replication stress and DNA damage.[3] In resistant cells, this can restore the dependency on the CHK1/2 signaling axis, thereby re-sensitizing them to ACR-368.[4] This combination aims to provide a therapeutic option for a broader patient population.[1]

Troubleshooting Guide: Overcoming Experimental Resistance

This guide addresses common scenarios of reduced ACR-368 efficacy in preclinical models.

Issue 1: Gradual loss of ACR-368 sensitivity in a previously sensitive cell line.

This may indicate the development of acquired resistance. Below are potential mechanisms and investigational workflows.

Potential Mechanism A: Upregulation of WEE1 Kinase

WEE1 is another critical cell cycle regulator. Its upregulation can create a bypass pathway, allowing cells to arrest in G2 and repair DNA even when CHK1 is inhibited.[7][8]

  • Troubleshooting Steps:

    • Assess WEE1 Expression: Compare WEE1 mRNA and protein levels in your resistant cell line versus the parental (sensitive) line using qPCR and Western blot.

    • Functional Validation: Use siRNA to knock down WEE1 in the resistant cells and assess if sensitivity to ACR-368 is restored.

    • Combination Therapy: Test the synergistic effect of combining ACR-368 with a WEE1 inhibitor.

Potential Mechanism B: CHK1-Independent G2 Delay

Resistant cells may develop a prolonged G2 arrest through mechanisms independent of CHK1, such as reduced CDK1/CyclinB1 activity. This prevents the cells from entering a fatal mitosis with unreplicated DNA.[4][9]

  • Troubleshooting Steps:

    • Cell Cycle Analysis: Use flow cytometry to compare the cell cycle profiles of parental and resistant cells with and without ACR-368 treatment. An accumulation of cells in G2/M in the resistant line at baseline may be indicative of this mechanism.[4]

    • Protein Expression Analysis: Perform Western blot analysis for key G2/M transition proteins, including CDK1, Cyclin B1, and their phosphorylated forms.

    • Phosphoproteomic Profiling: Conduct a comprehensive phosphoproteomic analysis to identify altered signaling pathways related to cell cycle control in the resistant cells.

Experimental Workflow for Investigating Acquired Resistance

G cluster_0 Resistance Observed cluster_1 Mechanism Investigation cluster_2 Experimental Validation Sensitive Cell Line Sensitive Cell Line ACR-368 Treatment ACR-368 Treatment Sensitive Cell Line->ACR-368 Treatment IC50 Low Resistant Sub-clone Resistant Sub-clone Hypothesis A Upregulation of bypass pathways (e.g., WEE1) Resistant Sub-clone->Hypothesis A Hypothesis B Alterations in cell cycle control (e.g., CDK1/CyclinB1) Resistant Sub-clone->Hypothesis B Hypothesis C Other Mechanisms (e.g., EGFR activation) Resistant Sub-clone->Hypothesis C ACR-368 Treatment->Resistant Sub-clone IC50 High qPCR & Western Blot qPCR & Western Blot Hypothesis A->qPCR & Western Blot Hypothesis B->qPCR & Western Blot Flow Cytometry Flow Cytometry Hypothesis B->Flow Cytometry Phosphoproteomics Phosphoproteomics Hypothesis C->Phosphoproteomics Combination Studies Combination Studies qPCR & Western Blot->Combination Studies Flow Cytometry->Combination Studies G cluster_0 DNA Damage & Replication Stress cluster_1 Cell Cycle Checkpoint Gemcitabine Gemcitabine DNA_Damage DNA Damage Gemcitabine->DNA_Damage Replication_Stress Replication Stress Gemcitabine->Replication_Stress ATR_ATM ATR/ATM Replication_Stress->ATR_ATM CHK1_2 CHK1/2 ATR_ATM->CHK1_2 CDC25 CDC25 Phosphatases CHK1_2->CDC25 ACR_368 ACR-368 ACR_368->CHK1_2 CDK CDK CDC25->CDK Cell_Cycle_Arrest Cell Cycle Arrest (for DNA Repair) CDK->Cell_Cycle_Arrest Mitotic_Catastrophe Mitotic Catastrophe CDK->Mitotic_Catastrophe Premature Mitotic Entry G Cell_Harvest 1. Harvest Cells Embedding 2. Embed in Agarose Cell_Harvest->Embedding Lysis 3. Lyse Cell Membranes Embedding->Lysis Unwinding 4. Unwind DNA (Alkaline Buffer) Lysis->Unwinding Electrophoresis 5. Electrophoresis Unwinding->Electrophoresis Staining 6. Stain DNA Electrophoresis->Staining Analysis 7. Visualize & Quantify 'Comet Tails' Staining->Analysis

References

ACR-368 (Prexasertib) Technical Support Center: Optimizing Dosage and Minimizing Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ACR-368 (also known as prexasertib (B560075) or LY2606368). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental dosages of ACR-368 while minimizing toxicity. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ACR-368?

A1: ACR-368 is a potent and selective small molecule inhibitor of checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2).[1] In response to DNA damage, CHK1 and CHK2 are activated to halt the cell cycle, allowing time for DNA repair.[2][3] By inhibiting CHK1/2, ACR-368 prevents this crucial cell cycle arrest, forcing cells with damaged DNA to proceed into mitosis.[3][4] This leads to an accumulation of genomic damage, resulting in a type of cell death known as "mitotic catastrophe" or apoptosis.[4][5][6] This mechanism is particularly effective in cancer cells with existing defects in other DNA damage response pathways (e.g., p53 mutations), as they are highly dependent on CHK1 for survival.[2][7]

Q2: What are the most common toxicities observed with ACR-368 in clinical studies?

A2: The most frequently reported and dose-limiting toxicities associated with ACR-368 are hematological.[8][9] These adverse events are generally considered mechanism-based, transient, and reversible, typically occurring within the first few cycles of therapy.[10] The most common Grade 3/4 treatment-related adverse events include:

  • Neutropenia (low neutrophil count).[8][11][12]

  • Leukopenia (low white blood cell count).[8][9]

  • Thrombocytopenia (low platelet count).[8][11]

  • Anemia (low red blood cell count).[8][11]

Febrile neutropenia has also been reported as a dose-limiting toxicity in some studies.[9]

Q3: What is the recommended Phase 2 dose (RP2D) for ACR-368 in clinical trials?

A3: In most adult clinical trials, the recommended Phase 2 dose for ACR-368 monotherapy is 105 mg/m² administered as an intravenous (IV) infusion every 14 days (Days 1 and 15 of a 28-day cycle).[8][9][12][13] In a pediatric study, the MTD was not reached, and the RP2D was determined to be 150 mg/m² using the same schedule.[8][14]

Q4: What is the "OncoSignature" test and how is it relevant to ACR-368?

A4: The ACR-368 OncoSignature test is a companion diagnostic designed to predict a tumor's sensitivity to the drug.[10] This test uses proteomics to identify biomarkers in a patient's tumor tissue.[15] Patients whose tumors are identified as "OncoSignature-positive" are predicted to be more likely to respond to ACR-368 monotherapy.[11] This approach aims to personalize treatment by selecting the patients most likely to benefit, potentially avoiding unnecessary toxicity in predicted non-responders.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro or in vivo experiments aimed at optimizing ACR-368 dosage.

Q5: My cancer cell line shows excessive toxicity at concentrations where I expect to see efficacy. What are the next steps?

A5: This is a common challenge in dose-finding studies. Here is a systematic approach to troubleshoot this issue:

  • Confirm IC50 Value: First, ensure your initial dose-response experiment was accurate. Run a cytotoxicity assay (see Protocol 1) with a broad range of ACR-368 concentrations and sufficient replicates to confidently determine the IC50 (the concentration that inhibits 50% of cell growth). Compare your results to published data if available (see Table 2).

  • Evaluate Exposure Time: ACR-368's effects are time-dependent.[5] If you are using continuous exposure (e.g., 72 hours), consider reducing the exposure time (e.g., 24 or 48 hours) to mimic a more clinically relevant pulsatile dosing schedule. This may widen the therapeutic window.

  • Assess Cell Health and Density: Ensure your cells are healthy (check morphology, doubling time) and are plated at an optimal density. Overly dense or sparse cultures can respond differently to drug treatment.

  • Switch to a Less Sensitive Assay: If using a highly sensitive apoptosis assay, you might be detecting early signs of cell death that don't reflect overall cell viability. Cross-validate with a metabolic assay like MTT or a confluence-based method.

  • Consider Combination Dosing: If monotherapy toxicity is unavoidable at efficacious doses, explore combinations. Preclinical data shows that combining ACR-368 with low-dose gemcitabine (B846) can re-sensitize resistant cells and may allow for a lower, less toxic dose of ACR-368 to be used.[16][17]

Q6: I am not observing the expected cell cycle arrest or increase in DNA damage markers (γ-H2AX) after treatment. What could be wrong?

A6: This suggests a potential issue with either the experimental setup or the specific biology of your cell model.

  • Verify Drug Activity: Confirm that your stock of ACR-368 is active. If possible, test it on a known sensitive cell line as a positive control.

  • Check Assay Timing: The induction of DNA damage (γ-H2AX) and subsequent changes in the cell cycle occur over time. Create a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal time point for observing these effects in your specific cell line. Inhibition of CHK1 can lead to an accumulation of cells in the S phase before they undergo apoptosis.[5]

  • Confirm Target Engagement: Use Western blotting to check for the phosphorylation status of CHK1 (a marker of its activation) and other downstream markers. Treatment with ACR-368 should abrogate the DNA damage-induced phosphorylation of CHK1.

  • Evaluate Cell Line Characteristics: Your cell line may have intrinsic resistance mechanisms. For example, cells with a fully functional G1 checkpoint (wild-type p53) may be less reliant on the CHK1-mediated S and G2 checkpoints and thus less sensitive to ACR-368.[2] Consider sequencing key DNA damage response genes in your model.

Q7: My in vivo xenograft model is showing significant host toxicity (e.g., weight loss) before I see an anti-tumor effect. How can I optimize the dosing regimen?

A7: In vivo toxicity is a critical hurdle. The primary toxicities are expected to be hematological, but general health indicators like weight loss are key.

  • Adjust the Dosing Schedule: The clinical schedule is intermittent (e.g., every 14 days).[8][9] If you are dosing more frequently, switch to a schedule that allows for recovery between doses, such as twice weekly or once weekly. This can help mitigate the hematological toxicity that underlies systemic issues.

  • Reduce the Dose: Systematically reduce the dose (e.g., by 25-50%) and evaluate both tumor growth inhibition and host toxicity. The goal is to find a Maximum Tolerated Dose (MTD) that provides a balance of efficacy and safety.

  • Monitor Hematological Parameters: If possible, perform complete blood counts (CBCs) on satellite groups of animals to directly measure neutropenia and thrombocytopenia. This provides a more precise measure of the key on-target toxicity and can help you correlate it with the dosing schedule.

  • Consider Combination Therapy: As with in vitro studies, combining a lower, better-tolerated dose of ACR-368 with another agent (like low-dose gemcitabine or irinotecan) may provide superior anti-tumor activity without increasing host toxicity.[6][17]

Data Presentation

Table 1: Summary of ACR-368 Clinical Dosing and Common Toxicities
PopulationDosing RegimenRecommended Phase 2 Dose (RP2D)Common Grade 3/4 Toxicities (>10% incidence)Dose-Limiting Toxicities (DLTs)Reference(s)
Adults IV infusion every 14 days (Days 1 & 15 of 28-day cycle)105 mg/m²Neutropenia, Leukopenia, Thrombocytopenia, Anemia, Lymphocytopenia, Febrile NeutropeniaFebrile Neutropenia, Thrombocytopenia, Neutropenia[8][9][12]
Pediatric IV infusion every 14 days (Days 1 & 15 of 28-day cycle)150 mg/m²Neutropenia, Leukopenia, Thrombocytopenia, Lymphocytopenia, AnemiaNo DLTs observed up to 150 mg/m²[8][14]
Table 2: Example Preclinical IC50 Values for ACR-368 (Prexasertib)
Cell LineCancer TypeIC50 (nM) at 48 hoursReference(s)
BV-173B-cell Acute Lymphoblastic Leukemia< 10 nM
RPMI-8402T-cell Acute Lymphoblastic Leukemia~15 nM
NALM-6B-cell Acute Lymphoblastic Leukemia~30 nM
PEO1High-Grade Serous Ovarian Cancer (BRCA2 mut)Sensitive (Exact IC50 not specified)[18]
OVCAR3High-Grade Serous Ovarian Cancer (BRCA wt)Sensitive (Exact IC50 not specified)[18]

Note: IC50 values are highly dependent on the specific assay conditions and cell line. This table provides examples; researchers should determine IC50 values empirically for their own models.

Experimental Protocols & Visualizations

Signaling Pathway of ACR-368 Action

The diagram below illustrates the simplified signaling pathway affected by ACR-368. DNA damage activates kinases like ATR and ATM, which in turn activate CHK1 and CHK2 to induce cell cycle arrest. ACR-368 blocks CHK1/2, forcing the cell cycle to continue despite the damage, leading to apoptosis.

ACR368_Pathway cluster_0 cluster_1 cluster_2 cluster_3 DNA_Damage DNA Damage / Replication Stress ATR_ATM ATR / ATM Activation DNA_Damage->ATR_ATM CHK1_2 CHK1 / CHK2 Activation ATR_ATM->CHK1_2 CellCycleArrest S / G2 Cell Cycle Arrest & DNA Repair CHK1_2->CellCycleArrest BypassArrest Checkpoint Bypass (Damaged DNA) CellSurvival Cell Survival CellCycleArrest->CellSurvival ACR368 ACR-368 ACR368->CHK1_2 Inhibition Apoptosis Apoptosis / Mitotic Catastrophe BypassArrest->Apoptosis Dose_Optimization_Workflow start Start: Select Cell Line step1 Protocol 1: Run Dose-Response Assay (e.g., 24, 48, 72h) start->step1 step2 Determine IC50 Values step1->step2 decision1 Is IC50 within achievable range? step2->decision1 step3 Select Doses: 1. Below IC50 (e.g., 0.5x) 2. At IC50 (1x) 3. Above IC50 (e.g., 2x) decision1->step3  Yes stop Stop: Consider Alternative Model or Combination Strategy decision1->stop No   step4 Protocol 2: Cell Cycle Analysis (Time Course) step3->step4 step5 Protocol 3: DNA Damage Assay (γ-H2AX) (Time Course) step3->step5 step6 Analyze Data: Correlate Viability, Cell Cycle, and DNA Damage step4->step6 step5->step6 end End: Optimized Dose for Mechanistic Studies step6->end Toxicity_Troubleshooting cluster_invitro cluster_invivo start Start: Unexpectedly High Toxicity Observed q1 Is this an in vitro or in vivo experiment? start->q1 invitro_path In Vitro check_ic50 Re-confirm IC50 (See Protocol 1) q1->check_ic50 In Vitro invivo_path In Vivo check_schedule Is dosing schedule intermittent? (Allow for recovery) q1->check_schedule In Vivo invitro_path->check_ic50 check_exposure Reduce drug exposure time check_ic50->check_exposure check_culture Verify cell health & plating density check_exposure->check_culture evaluate Evaluate effect of changes check_culture->evaluate invivo_path->check_schedule reduce_dose Reduce dose level check_schedule->reduce_dose monitor_cbc Monitor CBCs for hematological toxicity reduce_dose->monitor_cbc monitor_cbc->evaluate resolved Toxicity Mitigated: Proceed with Optimized Parameters evaluate->resolved Yes not_resolved Still Too Toxic: Consider Combination Therapy (e.g., with low-dose gemcitabine) evaluate->not_resolved No

References

improving the accuracy of the ACR-368 OncoSignature test

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of the ACR-368 OncoSignature® test.

Frequently Asked Questions (FAQs)

Q1: What is the ACR-368 OncoSignature® test?

A1: The ACR-368 OncoSignature® test is a multiplex immunofluorescence assay designed to predict the sensitivity of a patient's tumor to ACR-368 (prexasertib), a CHK1/2 inhibitor.[1][2][3] The test is performed on formalin-fixed paraffin-embedded (FFPE) tumor biopsies and measures the levels of three proprietary protein biomarkers.[2][4] A sample is identified as OncoSignature-positive if the scores for all three biomarkers are above their predefined thresholds.[2][4]

Q2: What is the mechanism of action of ACR-368?

A2: ACR-368 is a potent and selective small molecule inhibitor of the CHK1 and CHK2 checkpoint kinases.[5][6][7] These kinases are critical components of the DNA Damage Response (DDR) pathway. By inhibiting CHK1/2, ACR-368 disrupts the cell's ability to repair DNA damage, leading to cell death in tumors that are reliant on this pathway for survival.[7][8]

Q3: What are the intended cancer types for the ACR-368 OncoSignature® test?

A3: The ACR-368 OncoSignature® test has been evaluated in several cancer types, including platinum-resistant ovarian cancer, endometrial cancer, and urothelial carcinoma.[1][6][9] The FDA has granted Breakthrough Device Designation for the assay in both ovarian and endometrial cancer.[1][5][7]

Q4: What is the clinical performance of the ACR-368 OncoSignature® test?

A4: Clinical studies have demonstrated that the OncoSignature® test can effectively stratify patients based on their likelihood of responding to ACR-368 treatment. In clinical trials, patients who tested positive with the OncoSignature® assay had a significantly higher overall response rate (ORR) compared to patients who tested negative.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background staining - Inadequate blocking- Insufficient washing- Primary antibody concentration too high- Increase blocking time or use a different blocking agent.- Increase the number and duration of wash steps.- Titrate the primary antibody to the optimal concentration.
Weak or no signal - Improper tissue fixation- Antigen retrieval suboptimal- Primary or secondary antibody issue- Low biomarker expression- Ensure FFPE tissues are fixed according to standard protocols.- Optimize antigen retrieval method (heat-induced or enzymatic).- Verify antibody integrity and concentration. Use fresh antibody dilutions.- Confirm with positive control tissue known to express the biomarkers.
Inconsistent staining across a slide - Uneven reagent application- Tissue drying out during staining- Ensure the entire tissue section is covered with reagents.- Use a humidified chamber during incubation steps.
Image analysis errors - Incorrect exposure times- Autofocus issues- Incorrect segmentation of tumor nuclei- Optimize exposure times for each fluorescent channel to avoid saturation.- Manually check focus across the slide.- Review and adjust the image analysis algorithm for accurate nuclear segmentation.
Discordant results with controls - Incorrect control tissue used- Degradation of control tissue sections- Use validated positive and negative control tissues for every run.- Store control slides properly and use within their recommended shelf life.

Experimental Protocols

ACR-368 OncoSignature® Test: Multiplex Immunofluorescence Protocol for FFPE Tissues

This protocol outlines the key steps for performing the ACR-368 OncoSignature® test. This is a representative protocol and may need optimization based on specific laboratory conditions and reagents.

  • Deparaffinization and Rehydration:

    • Immerse FFPE slides in Xylene (or a xylene substitute) for 2 x 5 minutes.

    • Rehydrate through a series of graded ethanol (B145695) solutions: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse with deionized water for 5 minutes.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a validated retrieval buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0).

    • Use a pressure cooker or water bath at 95-100°C for 20-40 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Wash slides with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% Normal Goat Serum in PBS) for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Prepare a cocktail of the three primary antibodies for the OncoSignature® biomarkers at their pre-determined optimal dilutions in antibody diluent.

    • Incubate slides with the primary antibody cocktail overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides 3 x 5 minutes with wash buffer.

    • Incubate with a cocktail of species-specific secondary antibodies conjugated to different fluorophores for 1 hour at room temperature, protected from light.

  • Nuclear Staining and Mounting:

    • Wash slides 3 x 5 minutes with wash buffer.

    • Counterstain with a nuclear stain (e.g., DAPI).

    • Wash slides and mount with an anti-fade mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope or slide scanner with appropriate filters for the chosen fluorophores.

    • Use a validated image analysis software to quantify the fluorescence intensity of each biomarker within the tumor cell nuclei.

    • A sample is determined to be OncoSignature-positive if the scores for all three biomarkers are above their pre-specified thresholds.[2][4]

Data Summary

Clinical Trial Response Rates for ACR-368 with OncoSignature® Testing
Cancer Type OncoSignature® Status Number of Patients (n) Overall Response Rate (ORR) 95% Confidence Interval (CI) Reference
Endometrial CarcinomaPositive862.5%30.4% - 86.5%[1]
Endometrial CarcinomaNegative156.7%0.84% - 31.8%[1]
Ovarian and Endometrial CancersPositive1050%-
Ovarian and Endometrial CancersNegative160%-

Visualizations

Signaling Pathway Diagram

ACR368_Mechanism_of_Action cluster_cell Tumor Cell DNA_Damage DNA Damage (e.g., from chemotherapy) ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 Activation ATM_ATR->CHK1_CHK2 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK1_CHK2->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) CHK1_CHK2->Apoptosis Inhibition of DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Cell_Cycle_Arrest->Apoptosis Failure to Arrest DNA_Repair->Cell_Cycle_Arrest Successful Repair ACR368 ACR-368 (Prexasertib) ACR368->CHK1_CHK2 Inhibition Replication_Stress Increased Replication Stress Replication_Stress->ATM_ATR

Caption: Mechanism of action of ACR-368 in the DNA damage response pathway.

Experimental Workflow Diagram

OncoSignature_Workflow cluster_workflow ACR-368 OncoSignature® Test Workflow Start Start: FFPE Tumor Biopsy Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (3 Biomarkers) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorophores) Primary_Ab->Secondary_Ab Staining_Mounting Nuclear Counterstain & Mounting Secondary_Ab->Staining_Mounting Image_Acquisition Image Acquisition Staining_Mounting->Image_Acquisition Image_Analysis Image Analysis (Quantification) Image_Acquisition->Image_Analysis Decision Biomarker Scores > Threshold? Image_Analysis->Decision Positive OncoSignature Positive Decision->Positive Yes (All 3) Negative OncoSignature Negative Decision->Negative No

Caption: Experimental workflow for the ACR-368 OncoSignature® test.

References

Technical Support Center: ACR-368 and Gemcitabine Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing ACR-368 (prexasertib) in combination with gemcitabine (B846). This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your preclinical and clinical research experiments.

Frequently Asked Questions (FAQs)

Q1: What is the scientific rationale for combining ACR-368 and gemcitabine?

A1: The combination of ACR-368, a CHK1/2 inhibitor, and the DNA-damaging agent gemcitabine is based on the principle of synthetic lethality and drug synergy. Gemcitabine induces DNA damage and replication stress in cancer cells.[1][2] In response, cancer cells activate the DNA damage response (DDR) pathway, including the CHK1 and CHK2 kinases, to repair the damage and survive.[3][4] ACR-368 inhibits CHK1 and CHK2, thereby preventing this repair process and leading to the accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis.[4][5] Low doses of gemcitabine can also sensitize cancer cells to ACR-368, particularly in tumors that have developed resistance to ACR-368 monotherapy by downregulating their DDR pathways.[4][6][7]

Q2: How does the OncoSignature® test relate to this combination therapy?

A2: The OncoSignature® test is a proteomics-based companion diagnostic designed to predict a tumor's sensitivity to ACR-368 monotherapy.[8] Tumors identified as "OncoSignature Positive" are predicted to be sensitive to ACR-368 alone.[9][10] Conversely, tumors that are "OncoSignature Negative" are predicted to be resistant to ACR-368 monotherapy. For these patients, the combination with low-dose gemcitabine is being explored to induce sensitivity to ACR-368.[8][9][11]

Q3: What are the primary mechanisms of resistance to gemcitabine?

A3: Gemcitabine resistance can be intrinsic or acquired and involves multiple molecular and cellular changes.[12] Key mechanisms include:

  • Altered Drug Metabolism and Transport: Dysregulation of proteins involved in gemcitabine uptake (hENT1) and metabolism (dCK, RRM1/RRM2).[12][13]

  • Enhanced DNA Repair: Overexpression of proteins involved in DNA repair pathways that can counteract the DNA damage induced by gemcitabine.[13][14]

  • Activation of Pro-Survival Signaling: Upregulation of pathways like PI3K/Akt/mTOR and MAPK/ERK that promote cell survival and inhibit apoptosis.[15][16]

  • Drug Efflux Pumps: High expression of ATP-binding cassette (ABC) transporter proteins that actively pump gemcitabine out of the cell.[12]

  • Tumor Microenvironment: Factors within the tumor microenvironment, such as cancer-associated fibroblasts (CAFs), can contribute to drug resistance.[13]

Q4: What are the known toxicities associated with ACR-368 and gemcitabine combination therapy?

A4: In clinical trials, the most common treatment-related adverse events for ACR-368, both as a monotherapy and in combination, are predominantly hematological. These include neutropenia, thrombocytopenia, and anemia, which are generally reversible and transient.[8] Non-hematological toxicities are less common and typically less severe. Careful monitoring of blood counts is crucial during treatment.

Troubleshooting Guide

Observed Problem Potential Cause(s) Suggested Solution(s)
High cell viability despite combination treatment in vitro. 1. Suboptimal Drug Concentrations: Incorrect IC50 values or drug concentrations used. 2. Intrinsic or Acquired Resistance: The cell line may have inherent or developed resistance mechanisms to one or both drugs.[7] 3. Incorrect Dosing Schedule: The timing and duration of drug exposure may not be optimal for synergy.1. Dose-Response Curve: Perform a dose-response experiment for each drug individually to determine the IC50, then design a combination study with varying concentrations around the IC50s. 2. Mechanism of Resistance Investigation: Analyze key resistance markers. For gemcitabine, check the expression of hENT1, dCK, and RRM1/2.[12][13] For ACR-368, assess the baseline activity of the DDR pathway.[7] 3. Sequential vs. Co-treatment: Test different administration schedules, such as pre-treating with gemcitabine for a specific period before adding ACR-368, to maximize replication stress.
Inconsistent results in Western blot analysis for DDR markers (e.g., pCHK1, γH2AX). 1. Timing of Sample Collection: The peak activation of DDR pathways is time-dependent after drug treatment. 2. Antibody Quality: The primary or secondary antibodies may not be specific or sensitive enough. 3. Protein Degradation: Improper sample handling can lead to the degradation of target proteins.1. Time-Course Experiment: Collect cell lysates at multiple time points after treatment (e.g., 2, 6, 12, 24 hours) to identify the optimal time for observing changes in protein phosphorylation and expression. 2. Antibody Validation: Validate antibodies using positive and negative controls. Test different antibody dilutions. 3. Proper Sample Handling: Use protease and phosphatase inhibitors in your lysis buffer and keep samples on ice.
High toxicity and poor tumor growth inhibition in animal models. 1. Suboptimal Dosing and Scheduling: The doses of ACR-368 and/or gemcitabine may be too high, leading to excessive toxicity. The schedule may not be optimal for therapeutic synergy. 2. Animal Strain: The chosen animal model may be particularly sensitive to the drugs.1. Tolerability Study: Conduct a dose-escalation study for the combination to determine the maximum tolerated dose (MTD). 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, perform PK/PD studies to correlate drug exposure with target engagement and anti-tumor activity.
Lack of synergy observed in vivo. 1. Drug Delivery to Tumor: Poor bioavailability or penetration of one or both drugs into the tumor tissue. 2. Tumor Heterogeneity: The xenograft model may be heterogeneous, with clones that are resistant to the combination therapy.1. Tumor Drug Concentration Measurement: Analyze drug concentrations in tumor tissue to ensure adequate exposure. 2. Immunohistochemistry (IHC) Analysis: Perform IHC on tumor sections to assess the expression of key biomarkers and the induction of DNA damage (e.g., γH2AX) throughout the tumor.[17]

Quantitative Data Summary

The following tables present illustrative quantitative data based on preclinical studies evaluating the combination of ACR-368 and gemcitabine.

Table 1: In Vitro Synergistic Activity of ACR-368 and Gemcitabine in Ovarian Cancer Cell Lines

Cell LineACR-368 IC50 (nM)Gemcitabine IC50 (nM)Combination Index (CI) at ED50*Synergy Description
OVCAR3 (Parental)15250.6Synergistic
OVCAR3 (ACR-368 Resistant)>1000280.4Strong Synergy
A278025300.7Synergistic

*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Efficacy of ACR-368 and Gemcitabine in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model (A427)

Treatment GroupDose and ScheduleTumor Growth Inhibition (%)
Vehicle-0
ACR-3682.4 mg/kg, SC, BIDx3d on/4d off40
Gemcitabine (low dose)10 mg/kg, IP, QW25
ACR-368 + GemcitabineAs above85

Detailed Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of ACR-368 and gemcitabine. Treat cells with single agents or in combination at various concentrations. Include a vehicle-treated control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot cell viability versus drug concentration. Calculate IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using software such as CompuSyn.

Western Blotting for DDR Markers
  • Cell Lysis: After drug treatment for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., pCHK1, CHK1, γH2AX, β-actin) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using image analysis software and normalize to a loading control like β-actin.

Visualizations

G cluster_0 Mechanism of Action Gemcitabine Gemcitabine DNA_Damage DNA Damage & Replication Stress Gemcitabine->DNA_Damage DDR_Activation DDR Pathway Activation (ATR/ATM) DNA_Damage->DDR_Activation Apoptosis Apoptosis DNA_Damage->Apoptosis CHK1_2 CHK1/CHK2 Activation DDR_Activation->CHK1_2 Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair CHK1_2->Cell_Cycle_Arrest ACR368 ACR-368 ACR368->CHK1_2 Cell_Cycle_Arrest->Apoptosis Inhibition of Repair Leads to Apoptosis

Caption: Mechanism of synergistic action between Gemcitabine and ACR-368.

G cluster_1 Experimental Workflow: In Vitro Synergy Start Seed Cells (96-well plate) Treatment Treat with ACR-368, Gemcitabine, or Combination Start->Treatment Incubate Incubate for 72h Treatment->Incubate Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubate->Viability_Assay Data_Analysis Data Analysis: IC50 & Combination Index Viability_Assay->Data_Analysis

Caption: Workflow for assessing in vitro synergy of ACR-368 and Gemcitabine.

G cluster_2 Troubleshooting Logic: High In Vitro Cell Viability High_Viability High Cell Viability Observed? Check_Dose Verify Drug Concentrations & Dose-Response? High_Viability->Check_Dose Check_Resistance Assess Resistance Markers? Check_Dose->Check_Resistance If concentrations are correct Check_Schedule Optimize Dosing Schedule? Check_Resistance->Check_Schedule If resistance is unlikely Resolved Issue Resolved Check_Schedule->Resolved If new schedule works Not_Resolved Issue Persists Check_Schedule->Not_Resolved If synergy is still absent

Caption: Troubleshooting logic for unexpected high cell viability in vitro.

References

refining patient selection criteria for ACR-368 trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical trials for ACR-368.

Frequently Asked Questions (FAQs)

Q1: What is ACR-368 and how does it work?

A1: ACR-368, also known as prexasertib, is a potent and selective small molecule inhibitor of checkpoint kinase 1 and 2 (CHK1/2).[1][2][3] CHK1 and CHK2 are critical components of the DNA damage response (DDR) pathway, which allows cancer cells to repair DNA damage and survive.[4] By inhibiting CHK1/2, ACR-368 prevents cancer cells from repairing their DNA, leading to mitotic catastrophe and cell death.[5]

Q2: What is the OncoSignature® test and why is it important for ACR-368 trials?

A2: The OncoSignature® test is a predictive companion diagnostic designed to identify patients whose tumors are most likely to be sensitive to ACR-368.[6] It is a multiplex immunofluorescence assay performed on formalin-fixed paraffin-embedded (FFPE) tumor tissue. The test measures the levels of three specific protein biomarkers to determine a patient's OncoSignature status (positive or negative).[4] This allows for the stratification of patients into different treatment arms, increasing the likelihood of a positive response to treatment.

Q3: What are the general inclusion criteria for participating in an ACR-368 clinical trial?

A3: Generally, patients must be at least 18 years of age with a histologically confirmed diagnosis of a specific type of advanced or metastatic cancer (e.g., platinum-resistant ovarian cancer, endometrial adenocarcinoma, or urothelial carcinoma) that has progressed after at least one prior line of therapy.[2][7] Patients are also required to have at least one measurable lesion according to RECIST v1.1 criteria, an ECOG performance status of 0 or 1, and a life expectancy of more than three months.[7][8]

Q4: What are the key exclusion criteria for ACR-368 trials?

A4: Exclusion criteria typically include prior treatment with a CHK1 inhibitor, symptomatic brain metastases requiring high doses of steroids, and failure to recover from the reversible effects of prior anticancer therapy.[9] Specific criteria may vary by tumor type. For example, in some ovarian cancer cohorts, patients with primary platinum-refractory disease are not eligible.[2][7]

Q5: How are patients assigned to different treatment arms in the ACR-368 trials?

A5: Patients are typically assigned to treatment arms based on their OncoSignature® test status. In the NCT05548296 trial, for instance, OncoSignature-positive patients are assigned to receive ACR-368 monotherapy.[6] OncoSignature-negative patients may be enrolled in an arm to receive ACR-368 in combination with low-dose gemcitabine.[6] There may also be an "OncoSignature unselected" arm where a biopsy for the test is not required.[10][11]

Troubleshooting Guides

Issue 1: A patient's tumor biopsy is insufficient for the OncoSignature® test.

  • Possible Cause: The tissue sample may be too small, of poor quality, or contain extensive necrosis.

  • Troubleshooting Steps:

    • Review the pathology report to assess the suitability of the biopsy.

    • If possible, obtain a new tumor biopsy from an accessible lesion that has not been previously irradiated.[2]

    • If a new biopsy is not feasible, the patient may be considered for the "OncoSignature unselected" cohort if available in the trial design.[10][11]

Issue 2: A patient's OncoSignature® test result is ambiguous or borderline.

  • Possible Cause: Technical variability in the assay or inherent biological heterogeneity in the tumor.

  • Troubleshooting Steps:

    • The sample may be re-tested if sufficient tissue is available.

    • A pathologist with expertise in the OncoSignature® assay should review the stained slide and the image analysis data.

    • Consult with the central laboratory responsible for the OncoSignature® testing for guidance on interpretation.

Issue 3: A patient develops hematological adverse events during treatment.

  • Possible Cause: This is a known mechanism-based side effect of CHK1/2 inhibition.[1]

  • Troubleshooting Steps:

    • Monitor blood counts closely as per the trial protocol.

    • Treatment interruption or dose reduction may be necessary, as specified in the study protocol.

    • Supportive care measures, such as transfusions or growth factor support, may be initiated.

Data Presentation

Table 1: Clinical Efficacy of ACR-368 in Ovarian and Endometrial Cancers (Phase 2b Trial)

Patient CohortNumber of Patients (n)Confirmed Objective Response Rate (ORR)
OncoSignature-Positive (Ovarian & Endometrial)1050%
OncoSignature-Negative (Ovarian & Endometrial)16-

Data as of April 1, 2024.[1]

Table 2: Clinical Efficacy of ACR-368 in Endometrial Cancer (Phase 2 Study)

Patient CohortNumber of Patients (n)Confirmed Objective Response Rate (ORR)95% Confidence Interval (CI)
OncoSignature-Positive862.5%30.4% - 86.5%
OncoSignature-Negative156.7%0.84% - 31.8%

Data presented at ESMO Congress 2024.[8][12]

Table 3: Treatment-Related Adverse Events (TRAEs) in Endometrial Cancer Patients (Phase 2 Study)

Adverse EventOncoSignature-Positive (n=12) - Any GradeOncoSignature-Positive (n=12) - Grade 3/4OncoSignature-Negative (n=23) - Any GradeOncoSignature-Negative (n=23) - Grade 3/4
Thrombocytopenia50%17%52%35%
Anemia33%25%52%39%
Neutropenia-25%30%30%
Fatigue25%-30%-
Vomiting25%---
Febrile Neutropenia---13%
Hypertension---4%

[8]

Experimental Protocols

1. Representative Protocol: ACR-368 OncoSignature® Assay (Multiplex Immunofluorescence)

Disclaimer: This is a representative protocol based on general multiplex immunofluorescence techniques for FFPE tissues. The specific antibodies, reagents, and parameters for the proprietary OncoSignature® assay are not publicly available.

  • Deparaffinization and Rehydration:

    • Immerse FFPE tissue slides in xylene (2 changes, 10 minutes each).

    • Rehydrate through a series of graded ethanol (B145695) solutions (100%, 95%, 70%), 5 minutes each.

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) in a pressure cooker or water bath according to standard laboratory procedures.

  • Blocking:

    • Incubate slides with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate slides with a cocktail of primary antibodies against the three proprietary OncoSignature® biomarkers overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash slides with PBS-T (PBS with 0.05% Tween-20).

    • Incubate with a cocktail of species-specific secondary antibodies conjugated to different fluorophores for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash slides with PBS-T.

    • Counterstain nuclei with DAPI.

    • Mount with an anti-fade mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a multispectral imaging system.

    • Use image analysis software to quantify the fluorescence intensity of each biomarker within the tumor cell nuclei.

    • A sample is determined to be OncoSignature-positive if the scores for all three biomarkers are above their predefined thresholds.[4]

2. Representative Protocol: Phosphoproteomics for Biomarker Discovery

Disclaimer: This is a generalized workflow for phosphoproteomics. The specific methods used by Acrivon for ACR-368 biomarker discovery are proprietary.

  • Sample Preparation:

    • Lyse cancer cell lines or homogenized tumor tissue in a buffer containing phosphatase and protease inhibitors.

    • Quantify protein concentration using a standard assay (e.g., BCA).

  • Protein Digestion:

    • Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide.

    • Digest proteins into peptides using an enzyme such as trypsin.

  • Phosphopeptide Enrichment:

    • Enrich for phosphopeptides using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use database search algorithms (e.g., MaxQuant, Sequest) to identify phosphopeptides and localize phosphorylation sites.

    • Perform quantitative analysis to compare phosphopeptide abundance between ACR-368-sensitive and -resistant samples to identify potential biomarkers.

Mandatory Visualizations

ACR368_Mechanism_of_Action cluster_0 DNA Damage Response cluster_1 Effect of ACR-368 DNA_Damage DNA Damage ATR_ATM ATR/ATM Activation DNA_Damage->ATR_ATM CHK1_CHK2 CHK1/CHK2 Activation ATR_ATM->CHK1_CHK2 CDC25 CDC25 Phosphatases (Inhibited) CHK1_CHK2->CDC25 CHK1_CHK2_Inhibited CHK1/CHK2 Inhibited CDK_Cyclin CDK/Cyclin Complexes (Inactive) CDC25->CDK_Cyclin Dephosphorylates Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair CDK_Cyclin->Cell_Cycle_Arrest Leads to ACR368 ACR-368 ACR368->CHK1_CHK2_Inhibited CDC25_Active CDC25 Phosphatases (Active) CHK1_CHK2_Inhibited->CDC25_Active No Inhibition CDK_Cyclin_Active CDK/Cyclin Complexes (Active) CDC25_Active->CDK_Cyclin_Active Mitotic_Catastrophe Mitotic Catastrophe & Cell Death CDK_Cyclin_Active->Mitotic_Catastrophe Leads to

Caption: Mechanism of action of ACR-368 as a CHK1/2 inhibitor.

ACR368_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Tumor_Biopsy Tumor Biopsy Patient_Screening->Tumor_Biopsy Unselected OncoSignature-Unselected (No Biopsy) Patient_Screening->Unselected If no biopsy OncoSignature_Test OncoSignature® Test Tumor_Biopsy->OncoSignature_Test Positive OncoSignature-Positive OncoSignature_Test->Positive Positive Negative OncoSignature-Negative OncoSignature_Test->Negative Negative Arm1 Arm 1: ACR-368 Monotherapy Positive->Arm1 Arm2 Arm 2: ACR-368 + Low-Dose Gemcitabine Negative->Arm2 Arm3 Arm 3: ACR-368 + Low-Dose Gemcitabine Unselected->Arm3 Follow_Up Treatment & Follow-up (Efficacy & Safety Assessment) Arm1->Follow_Up Arm2->Follow_Up Arm3->Follow_Up

Caption: ACR-368 clinical trial workflow (NCT05548296).

OncoSignature_Logic FFPE_Sample FFPE Tumor Sample mIF_Staining Multiplex Immunofluorescence Staining FFPE_Sample->mIF_Staining Image_Analysis Image Acquisition & Analysis mIF_Staining->Image_Analysis Biomarker1 Biomarker 1 Score > Threshold? Image_Analysis->Biomarker1 Biomarker2 Biomarker 2 Score > Threshold? Biomarker1->Biomarker2 Yes Negative_Result OncoSignature-Negative Biomarker1->Negative_Result No Biomarker3 Biomarker 3 Score > Threshold? Biomarker2->Biomarker3 Yes Biomarker2->Negative_Result No Positive_Result OncoSignature-Positive Biomarker3->Positive_Result Yes Biomarker3->Negative_Result No

Caption: Logical workflow of the OncoSignature® test.

References

Validation & Comparative

Validating the Apoptotic Effects of NTR 368 TFA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of NTR 368 TFA, a peptide derived from the p75 neurotrophin receptor (p75NTR), and other well-established apoptosis-inducing agents in the context of neuronal cell death. While this compound TFA is recognized as a potent inducer of neural apoptosis, this guide also highlights the current landscape of available quantitative data to inform experimental design and drug development strategies.[1][2][3][4]

Performance Comparison of Apoptosis Inducers

Direct quantitative comparisons of the apoptotic efficacy of this compound TFA with other agents are challenging due to the limited availability of public dose-response data for this specific peptide. However, based on existing literature, a qualitative and quantitative comparison with commonly used apoptosis inducers in neuronal and related cell lines is presented below.

InducerMechanism of ActionCell Line(s)Concentration RangeApoptotic EffectSource(s)
This compound TFA Peptide corresponding to residues 368-381 of the human p75NTR; induces apoptosis in cells expressing p75NTR.Human NeuroblastomaNot specifiedPotent inducer of neural apoptosis (qualitative).[1][2][3][4][5]
Staurosporine Broad-spectrum protein kinase inhibitor.Murine Cortical Neurons, Rat Hippocampal Neurons30-100 nMConcentration-dependent selective neuronal degeneration. At 30 nM, induced significant nuclear fragmentation after 24 hours.[6]
Etoposide Topoisomerase II inhibitor, leading to DNA strand breaks.H19-7 Neuronal Cells10-85 µMDose-dependent decrease in cell viability, with 85 µM causing approximately 51% cell death after 24 hours.
Paclitaxel Microtubule-stabilizing agent, leading to cell cycle arrest and apoptosis.Cortical Neurons10-250 nMDose- and time-dependent loss of cell viability.

Note: The absence of publicly available, quantitative dose-response data for this compound TFA is a significant consideration for researchers. Further empirical studies are necessary to establish its potency and efficacy relative to other apoptosis inducers.

Experimental Protocols

To facilitate reproducible research, this section details standard protocols for key assays used to validate apoptosis.

Annexin V Assay for Apoptosis Detection by Flow Cytometry

This method identifies early apoptotic cells through the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane.

  • Cell Preparation:

    • Induce apoptosis in your target neuronal cell line using the desired concentration of this compound TFA or a comparator compound for the appropriate duration.

    • Include positive (e.g., treated with a known apoptosis inducer) and negative (untreated) controls.

    • Harvest cells, including any floating cells from the supernatant, and wash with cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or DAPI) to the cell suspension.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Analysis:

    • Analyze the stained cells by flow cytometry.

    • Apoptotic cells will be Annexin V positive and viability dye negative. Late apoptotic/necrotic cells will be positive for both stains.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.

  • Cell Lysis:

    • Culture and treat cells in a multi-well plate format.

    • Add a single reagent that lyses the cells and contains a proluminescent caspase-3/7 substrate.

  • Incubation:

    • Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.

  • Measurement:

    • Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of caspase activity.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Fixation and Permeabilization:

    • Fix cells with a crosslinking agent (e.g., paraformaldehyde).

    • Permeabilize the cells to allow entry of the labeling enzyme.

  • Labeling:

    • Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTPs). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Detection:

    • If using a hapten-labeled dUTP, detect with a fluorescently labeled antibody.

    • Directly visualize the fluorescence if a fluorescently labeled dUTP was used.

  • Analysis:

    • Analyze by fluorescence microscopy or flow cytometry. TUNEL-positive cells indicate the presence of DNA fragmentation characteristic of apoptosis.

Visualizing Apoptotic Signaling and Experimental Workflows

To further clarify the mechanisms and procedures discussed, the following diagrams are provided.

Apoptotic_Signaling_Pathway p75NTR-Mediated Apoptotic Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cascade NTR_368_TFA This compound TFA (p75NTR peptide) p75NTR p75NTR NTR_368_TFA->p75NTR Binds to/mimics intracellular domain action Adaptor_Proteins Adaptor Proteins p75NTR->Adaptor_Proteins Recruitment Caspase_Cascade Caspase Cascade Activation (e.g., Caspase-9, Caspase-3) Adaptor_Proteins->Caspase_Cascade Initiation Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution Experimental_Workflow Workflow for Validating Apoptosis cluster_assays Apoptosis Assays Cell_Culture Neuronal Cell Culture Treatment Treatment with This compound TFA or Comparators Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Annexin_V Annexin V / PI Staining Harvesting->Annexin_V Caspase Caspase-3/7 Activity Harvesting->Caspase TUNEL TUNEL Assay Harvesting->TUNEL Data_Analysis Data Analysis (Flow Cytometry / Microscopy) Annexin_V->Data_Analysis Caspase->Data_Analysis TUNEL->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

References

A Comparative Analysis of NTR 368 TFA and Other Neurotoxic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic peptide NTR 368 TFA with other well-characterized neurotoxic peptides, including beta-amyloid, alpha-synuclein (B15492655), and conotoxins. The information is compiled from publicly available research data to assist in the evaluation and selection of appropriate tools for neuroscience research and drug development.

Introduction to Neurotoxic Peptides

Neurotoxic peptides are a diverse group of molecules that exert detrimental effects on the nervous system, often leading to neuronal dysfunction and cell death. They are invaluable tools for studying the molecular mechanisms of neurodegeneration and for the development of novel therapeutics. This guide focuses on this compound TFA, a peptide derived from the p75 neurotrophin receptor, and compares its characteristics with three other widely studied classes of neurotoxic peptides.

  • This compound TFA: A peptide fragment corresponding to residues 368-381 of the human p75 neurotrophin receptor (p75NTR). It is known to be a potent inducer of neural apoptosis.[1][2] this compound TFA exhibits a propensity to form a helical structure in the presence of lipids.[1][2]

  • Beta-Amyloid (Aβ): A primary component of the amyloid plaques found in the brains of patients with Alzheimer's disease.[3] The oligomeric forms of Aβ are considered the most neurotoxic species, inducing neuronal apoptosis and synaptic dysfunction.[4]

  • Alpha-Synuclein (α-Syn): A presynaptic neuronal protein that, in its aggregated form, is a major component of Lewy bodies, the pathological hallmark of Parkinson's disease and other synucleinopathies.[5] Similar to Aβ, the oligomeric and fibrillar forms of α-synuclein are neurotoxic.

  • Conotoxins: A large family of neurotoxic peptides isolated from the venom of marine cone snails. They are highly specific for various ion channels and receptors in the nervous system, and their actions can lead to paralysis and cell death.[6]

Mechanism of Action and Signaling Pathways

The neurotoxic effects of these peptides are mediated by distinct signaling pathways, often culminating in apoptosis.

This compound TFA Signaling Pathway

This compound TFA mimics a portion of the intracellular domain of the p75NTR. The p75NTR is a member of the tumor necrosis factor (TNF) receptor superfamily and can initiate apoptotic signaling. This pathway involves the activation of the c-Jun N-terminal kinase (JNK) cascade, leading to the activation of caspases, including caspase-9, caspase-6, and caspase-3, and engaging the mitochondrial apoptosis pathway.[7]

NTR_368_TFA_Signaling NTR_368_TFA This compound TFA p75NTR p75NTR NTR_368_TFA->p75NTR (mimics ICD) JNK_Pathway JNK Pathway Activation p75NTR->JNK_Pathway Mitochondrion Mitochondrion JNK_Pathway->Mitochondrion Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound TFA Apoptotic Signaling Pathway
Beta-Amyloid (Aβ) Signaling Pathway

Aβ oligomers can trigger neuronal apoptosis through multiple pathways. One prominent mechanism involves the activation of the JNK pathway, leading to the activation of the transcription factor c-Jun. This, in turn, upregulates the expression of the Fas ligand, which binds to its receptor (Fas) to initiate the extrinsic apoptotic cascade, ultimately activating caspase-8 and downstream effector caspases.[2][3][4]

Beta_Amyloid_Signaling Abeta Beta-Amyloid (Oligomers) JNK_Pathway JNK Pathway Activation Abeta->JNK_Pathway cJun c-Jun Activation JNK_Pathway->cJun FasL Fas Ligand Upregulation cJun->FasL FasR Fas Receptor FasL->FasR Caspase8 Caspase-8 Activation FasR->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis

Beta-Amyloid Apoptotic Signaling Pathway
Alpha-Synuclein (α-Syn) Signaling Pathway

Aggregated α-synuclein can induce neuronal apoptosis through mechanisms that include the induction of mitochondrial dysfunction and endoplasmic reticulum (ER) stress.[5][8] Mitochondrial dysfunction leads to the release of pro-apoptotic factors and the activation of the intrinsic apoptotic pathway. ER stress can also trigger apoptotic signaling. The mitogen-activated protein kinase (MAPK) signaling pathway has also been implicated in α-synuclein-mediated apoptosis.[1]

Alpha_Synuclein_Signaling aSyn Alpha-Synuclein (Aggregates) Mitochondrion Mitochondrial Dysfunction aSyn->Mitochondrion ER ER Stress aSyn->ER MAPK MAPK Pathway aSyn->MAPK Apoptosis Apoptosis Mitochondrion->Apoptosis ER->Apoptosis MAPK->Apoptosis

Alpha-Synuclein Apoptotic Signaling Pathway
Conotoxin Mechanism of Action

Conotoxins exert their neurotoxic effects primarily by targeting and modulating the activity of various ion channels, such as sodium, potassium, and calcium channels, as well as nicotinic acetylcholine (B1216132) receptors.[6] By blocking these channels, conotoxins can disrupt neuronal signaling, leading to paralysis and, in some cases, neuronal cell death through excitotoxicity or the induction of apoptotic pathways.

Conotoxin_Mechanism Conotoxin Conotoxin IonChannels Ion Channels (Na+, K+, Ca2+) Conotoxin->IonChannels block nAChR nAChRs Conotoxin->nAChR block Disruption Disruption of Neuronal Signaling IonChannels->Disruption nAChR->Disruption Apoptosis Neuronal Death (Apoptosis) Disruption->Apoptosis

Conotoxin Mechanism of Action

Quantitative Comparison of Neurotoxicity

The following table summarizes available quantitative data on the neurotoxic potency of the compared peptides. It is important to note that direct comparisons of potency can be challenging due to variations in experimental models, peptide preparations, and assay conditions.

PeptideAssay TypeCell Line / ModelPotency (EC50 / IC50 / LD50)Reference
This compound TFA Apoptosis InductionNot SpecifiedPotent (Specific value not available)[1][2]
Beta-Amyloid (Aβ42 oligomers) MTT AssaySH-SY5Y cells~3.0 µM (concentration causing significant toxicity)[4]
Alpha-Synuclein (pre-formed fibrils) Not SpecifiedPrimary NeuronsTime and dose-dependent toxicity[9]
α-Conotoxin OI In vivo (fish)P. reticulataLD50: 2.36 nMol/g[10]
α-Conotoxin OI nAChR Inhibitionαβδ nAChR isoformIC50: 16.9 nM[10]
α-Conotoxin KTM nAChR Inhibitionrα3β2 nAChRsIC50: 0.19 nM[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of neurotoxicity studies. Below are summaries of common experimental protocols used to assess the effects of these peptides.

General Experimental Workflow for Neurotoxicity Assessment

A typical workflow for assessing the neurotoxicity of a peptide involves preparing the peptide, treating cultured neuronal cells, and then evaluating cell viability or specific cellular processes.

Experimental_Workflow Peptide_Prep Peptide Preparation Treatment Cell Treatment Peptide_Prep->Treatment Cell_Culture Neuronal Cell Culture Cell_Culture->Treatment Assay Neurotoxicity Assay Treatment->Assay Data_Analysis Data Analysis Assay->Data_Analysis

General Experimental Workflow
MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Plating: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a desired density and allow them to adhere and differentiate if necessary.

  • Peptide Preparation and Treatment: Prepare stock solutions of the neurotoxic peptides and dilute them to the desired concentrations in cell culture medium. Replace the medium in the wells with the peptide-containing medium.

  • Incubation: Incubate the cells with the peptides for a specified period (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the absorbance of untreated control cells.

LDH Release Assay for Cytotoxicity

The LDH assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, which is a measure of cytotoxicity.

  • Cell Plating and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that produces a colored formazan product.

  • Incubation: Incubate the reaction mixture for a specified time at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm. Cytotoxicity is calculated as a percentage of the LDH release from control cells lysed with a detergent (maximum LDH release).[12]

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Culture and Treatment: Grow and treat cells on coverslips or in chamber slides.

  • Fixation and Permeabilization: Fix the cells with a crosslinking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of the labeling enzyme.

  • TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or fluorescently tagged dUTP). The TdT enzyme incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

  • Detection: If using Br-dUTP, detect the incorporated nucleotides with a fluorescently labeled anti-BrdU antibody. If using a directly fluorescently labeled dUTP, proceed to imaging.

  • Microscopy: Visualize the labeled cells using fluorescence microscopy. Apoptotic cells will exhibit bright nuclear fluorescence. Counterstain with a nuclear dye (e.g., DAPI) to visualize all cell nuclei.[1][2]

Conclusion

This compound TFA is a valuable tool for inducing apoptosis in neuronal cells through a p75NTR-mediated pathway. When compared to other neurotoxic peptides, it offers a more targeted mechanism of action related to a specific receptor signaling cascade. Beta-amyloid and alpha-synuclein represent models of protein aggregation-induced neurotoxicity relevant to major neurodegenerative diseases, with their oligomeric forms being particularly potent. Conotoxins, with their high specificity for various ion channels, provide a means to dissect the roles of these channels in neuronal function and death. The choice of a neurotoxic peptide for research will depend on the specific scientific question being addressed, whether it is to study a particular receptor's function, model a proteinopathy, or probe the function of specific ion channels. The experimental protocols outlined in this guide provide a starting point for the quantitative assessment of the neurotoxic effects of these and other peptides.

References

A Comparative Guide to p75NTR-Derived Peptides: NTR 368 TFA vs. c29 (Chopper)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The p75 neurotrophin receptor (p75NTR) is a multifaceted transmembrane protein that plays a critical role in neuronal cell survival, apoptosis, and neurite outgrowth. Its intracellular domain (ICD) contains distinct regions that mediate these diverse functions. Peptides derived from the p75NTR ICD have emerged as valuable research tools to dissect its signaling pathways and as potential therapeutic agents. This guide provides a detailed comparison of two key p75NTR-derived peptides, NTR 368 TFA and c29 (also known as the Chopper peptide), focusing on their opposing biological activities and the experimental data supporting them.

Overview of Compared Peptides

This compound TFA is a synthetic peptide corresponding to amino acid residues 368-381 of the human p75NTR.[1] This sequence is located within the death domain of the receptor. The "TFA" designation refers to trifluoroacetic acid, a counterion commonly used in peptide synthesis and purification, which is not a functional component of the peptide itself.[2][3][4] this compound is recognized as a potent inducer of neuronal apoptosis.[1]

c29 (Chopper) is a 29-amino acid peptide derived from the juxtamembrane region of the p75NTR intracellular domain.[5][6] This region has been termed the "Chopper" domain.[5] In contrast to this compound, the c29 peptide has been shown to promote cell survival by inhibiting p75NTR-mediated cell death and enhancing the signaling of the TrkA receptor.[6]

FeatureThis compound TFAc29 (Chopper)
Origin p75NTR Death Domain (residues 368-381)p75NTR Juxtamembrane Domain ("Chopper")
Amino Acid Sequence YPNQVYYRPVDQYSNQNNFVHDCVNITVKKRWNSCKQNKQGANSRPVNQTPPPEGEKL[6]
Primary Function Pro-apoptotic[1]Pro-survival / Anti-apoptotic[6]
Mechanism of Action Induces neuronal cell death.[1]Inhibits p75NTR-mediated apoptosis and enhances TrkA signaling.[6]

Functional Comparison: Experimental Data

While direct head-to-head comparative studies are limited, the distinct and opposing functions of this compound and c29 are supported by data from various independent studies.

Pro-Apoptotic Activity of this compound

Expected Experimental Outcomes with this compound:

  • Increased percentage of Annexin V-positive cells in flow cytometry assays.

  • Activation of caspases, such as caspase-3 and caspase-9.

  • Increased phosphorylation of c-Jun N-terminal kinase (JNK).

Pro-Survival and Neurotrophic Activity of c29 (Chopper)

The c29 peptide has been shown to inhibit p75NTR-mediated cell death and promote neurite outgrowth in the presence of nerve growth factor (NGF).

Key Experimental Findings for c29:

  • Inhibition of Apoptosis: The non-anchored c29 peptide acts as a dominant-negative inhibitor of p75NTR-mediated cell death.[5]

  • Enhancement of TrkA Signaling: c29 potentiates NGF binding to the TrkA receptor, leading to increased neurite outgrowth in sympathetic neurons. This is a result of enhanced Erk1/2 and Akt signaling.[6]

Signaling Pathways

The opposing functions of this compound and c29 stem from their origins in different functional domains of the p75NTR intracellular domain, which engage distinct downstream signaling cascades.

p75NTR_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Domain p75NTR p75NTR Juxtamembrane Juxtamembrane Domain (Source of c29) p75NTR->Juxtamembrane DeathDomain Death Domain (Source of this compound) p75NTR->DeathDomain c29 c29 Peptide (Pro-Survival) Juxtamembrane->c29 Derived from NTR368 This compound Peptide (Pro-Apoptotic) DeathDomain->NTR368 Derived from TrkA TrkA Signaling c29->TrkA Enhances JNK_pathway JNK Pathway NTR368->JNK_pathway Activates Survival Cell Survival & Neurite Outgrowth TrkA->Survival Apoptosis Apoptosis JNK_pathway->Apoptosis

Caption: Opposing signaling of p75NTR-derived peptides.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for assays used to characterize the functions of this compound and c29.

Annexin V Apoptosis Assay (for this compound TFA)

This assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.

Workflow:

Caption: Workflow for Annexin V apoptosis assay.

Protocol:

  • Cell Preparation: Plate neuronal cells at a suitable density and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound TFA for a predetermined time course (e.g., 24 hours). Include a vehicle-only control.

  • Harvesting: Gently harvest the cells, including any floating cells from the supernatant, and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Neurite Outgrowth Assay (for c29)

This assay is used to quantify the effect of c29 on promoting neurite extension, typically in the presence of a neurotrophin like NGF.

Workflow:

Caption: Workflow for neurite outgrowth assay.

Protocol:

  • Cell Plating: Dissociate and plate primary neurons (e.g., sympathetic ganglion neurons) or a suitable neuronal cell line (e.g., PC12 cells) on a substrate that promotes neurite growth (e.g., collagen or laminin).

  • Treatment: Add media containing a suboptimal concentration of NGF, with and without the c29 peptide. Include controls with no NGF and with an optimal concentration of NGF.

  • Incubation: Culture the cells for a period sufficient to allow for neurite extension (e.g., 48-72 hours).

  • Fixation and Staining: Fix the cells with paraformaldehyde and stain with an antibody against a neuronal marker (e.g., β-III tubulin) to visualize the neurites.

  • Imaging and Analysis: Capture images using a fluorescence microscope and quantify the length of the longest neurite or the total neurite length per neuron using image analysis software.

Conclusion

This compound TFA and the c29 (Chopper) peptide, both derived from the intracellular domain of p75NTR, exhibit opposing biological functions. This compound, originating from the death domain, is a pro-apoptotic peptide, while c29, from the juxtamembrane "Chopper" domain, promotes cell survival and neurite outgrowth by positively modulating TrkA signaling. This functional dichotomy makes them invaluable tools for investigating the complex signaling pathways of p75NTR. For drug development professionals, these peptides represent prototypic molecules for the design of therapeutics aimed at either inducing neuronal cell death in pathological conditions or promoting neuronal survival and regeneration after injury. Further research involving direct comparative studies will be instrumental in elucidating the precise mechanisms of action and therapeutic potential of these and other p75NTR-derived peptides.

References

Unveiling the Potential of NTR 368 TFA: A Comparative Guide to its In Vivo Efficacy in Glioblastoma Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the pro-apoptotic peptide NTR 368 TFA with other emerging peptide-based therapies for glioblastoma. While direct in vivo efficacy data for this compound TFA is not yet publicly available, this document consolidates current knowledge of its mechanism of action and presents a hypothetical framework for its evaluation, alongside a review of alternative therapeutic peptides with demonstrated in vivo anti-cancer activity. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and neuro-oncology.

This compound TFA, a peptide derived from the p75 neurotrophin receptor (p75NTR), has been identified as a potent inducer of neural apoptosis.[1][2] Specifically, it corresponds to residues 368-381 of the human p75NTR and has been shown to induce apoptosis in human neuroblastoma cells in vitro.[3] The therapeutic potential of harnessing apoptosis is a key strategy in cancer treatment, and this compound TFA represents a targeted approach to leverage the natural cell death pathways.

The p75NTR-Mediated Apoptotic Signaling Pathway

The mechanism of action for this compound TFA is rooted in the signaling cascade of its parent receptor, p75NTR. Activation of the p75NTR death domain initiates a signaling pathway that culminates in apoptosis. This process is primarily mediated through the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn leads to the activation of caspases, the executive enzymes of apoptosis.[4][5][6]

p75NTR_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pro-apoptotic Ligand Pro-apoptotic Ligand p75NTR p75NTR Pro-apoptotic Ligand->p75NTR Binds to TRAF6 TRAF6 p75NTR->TRAF6 Recruits JNK JNK Pathway TRAF6->JNK Activates Caspases Caspase Activation (Caspase-9, -3, -6) JNK->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

Figure 1: p75NTR-mediated apoptotic signaling pathway.

Hypothetical In Vivo Efficacy Study of this compound TFA in a Glioblastoma Xenograft Model

To ascertain the in vivo efficacy of this compound TFA, a study utilizing a human glioblastoma xenograft model in immunocompromised mice is proposed. This model is a standard in preclinical cancer research to evaluate the therapeutic potential of new compounds.[7][8][9]

Experimental Workflow

The following diagram outlines the proposed experimental workflow for assessing the in vivo efficacy of this compound TFA.

NTR368_TFA_InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis A Human Glioblastoma Cell Culture B Orthotopic Injection into Immunocompromised Mice A->B C Tumor Establishment (Monitored by Imaging) B->C D Randomization of Mice into Treatment Groups C->D E Systemic Administration of This compound TFA or Vehicle Control D->E F Tumor Volume Measurement (e.g., Bioluminescence Imaging) E->F G Survival Analysis E->G H Histological Analysis of Tumors (Apoptosis, Proliferation) G->H

Figure 2: Proposed experimental workflow for in vivo efficacy testing.

Comparative Analysis with Alternative Pro-Apoptotic Peptides

While awaiting specific in vivo data for this compound TFA, a comparison can be drawn with other peptide-based therapies that have shown promise in preclinical cancer models. The following table summarizes the reported in vivo efficacy of several such peptides.

PeptideCancer ModelAdministration RouteKey In Vivo Efficacy FindingsReference
DPT-C9h Breast Cancer XenograftNot SpecifiedNotable tumor growth inhibition.[10]
TAT-NLS-BLBD-6 Breast Cancer Xenograft (Nude Mice and Zebrafish)Not SpecifiedEffectively reduced breast tumor growth without causing toxicity.[10]
PFISED Ehrlich Ascites Carcinoma (EAC) Mouse ModelNot SpecifiedInduced apoptosis in EAC cells with high survival rates (100% at 30 days, 80% at 60 days, 60% at 120 days).[10]
CGKRKD[KLAKLAK]2-Nanoparticles Glioblastoma Mouse ModelSystemicEradicated most tumors in one model and significantly delayed tumor development in another.[11]
JM2 Glioblastoma Animal ModelsNot SpecifiedSignificantly slows tumor growth.[12]

Detailed Methodologies

Hypothetical Protocol for this compound TFA In Vivo Efficacy Study

  • Cell Culture: Human glioblastoma cells (e.g., U87-MG) are cultured under standard conditions.

  • Animal Model: Six to eight-week-old female athymic nude mice are used.

  • Orthotopic Xenograft Establishment: 2 x 105 U87-MG cells in 5 µL of sterile PBS are stereotactically injected into the right striatum of the mice.

  • Tumor Growth Monitoring: Tumor growth is monitored weekly using bioluminescence imaging after intraperitoneal injection of D-luciferin.

  • Treatment: When tumors reach a predetermined size, mice are randomized into two groups:

    • Treatment Group: Administered with this compound TFA (dose to be determined by preliminary toxicity studies) via intraperitoneal injection daily for 21 days.

    • Control Group: Administered with a vehicle control (e.g., sterile saline) following the same schedule.

  • Efficacy Evaluation:

    • Tumor volume is measured twice weekly.

    • Animal survival is monitored daily.

    • At the end of the study, tumors are excised for histological analysis to assess apoptosis (TUNEL staining) and cell proliferation (Ki-67 staining).

General Protocol for In Vivo Administration of Peptides

Due to their susceptibility to degradation, peptides are often administered parenterally.[13] The choice of administration route depends on the desired pharmacokinetic profile and the peptide's properties. Common methods include:

  • Intravenous (IV) Injection: Typically via the tail vein in mice. This method ensures immediate systemic distribution.

  • Intraperitoneal (IP) Injection: Involves injection into the peritoneal cavity. It is a common route for systemic administration in rodents.

  • Subcutaneous (SC) Injection: The peptide is injected under the skin, allowing for slower absorption and a more sustained release.

Formulation and Stability: Peptides require careful formulation to ensure stability and bioavailability. This often involves optimizing the pH with buffers (e.g., phosphate (B84403) or histidine buffers) and including excipients to prevent degradation.[13]

Conclusion

This compound TFA holds promise as a targeted pro-apoptotic agent for cancer therapy, particularly for aggressive brain tumors like glioblastoma. Its mechanism, acting through the well-characterized p75NTR signaling pathway, provides a strong rationale for its development. While direct in vivo efficacy data is pending, the proposed experimental framework and comparison with other successful pro-apoptotic peptides offer a clear path forward for its preclinical evaluation. Future studies are critical to confirm its therapeutic potential and establish a data-driven comparison with existing and emerging cancer treatments.

References

Independent Validation of NTR 368 TFA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating neural apoptosis, NTR 368 TFA offers a targeted approach to induce this process through the p75 neurotrophin receptor (p75NTR). This guide provides an objective comparison of this compound TFA with other methods of modulating the p75NTR apoptotic pathway, supported by available experimental data and detailed methodologies.

Introduction to this compound TFA

This compound TFA is a synthetic peptide corresponding to residues 368-381 of the intracellular domain of the human p75 neurotrophin receptor.[1][2][3] Its primary function is to act as a potent inducer of neural apoptosis.[1][2][3] The trifluoroacetate (B77799) (TFA) salt form ensures its stability and solubility for experimental use. The peptide's mechanism of action is intrinsically linked to the p75NTR signaling cascade, a key pathway in developmental and pathological neuronal cell death.

Quantitative Data Comparison

The following table summarizes the key characteristics of this compound TFA and alternative experimental approaches to modulate p75NTR-mediated apoptosis. It is important to note that direct comparative studies with quantitative data for this compound TFA against other specific agents are limited in publicly available research. The comparison is therefore based on the established mechanisms of these different approaches.

FeatureThis compound TFAPro-Neurotrophins (e.g., proNGF)p75NTR-Targeting Small Molecules
Target Downstream p75NTR signalingp75NTR extracellular domainp75NTR (agonist or antagonist activity)
Mechanism of Action Mimics a key intracellular signaling event of p75NTR to induce apoptosisLigand-induced activation of the p75NTR apoptotic cascadeAllosteric modulation or direct binding to p75NTR to either induce or block apoptosis
Specificity High for the p75NTR apoptotic pathwayCan also interact with other receptors like sortilinVaries depending on the molecule; potential for off-target effects
Reported Effects Induction of neural apoptosisInduction of apoptosis in various neuronal and non-neuronal cell typesCan be designed to either promote or inhibit apoptosis
Mode of Delivery Typically applied directly to cell culturesApplied to cell culture mediumCan be cell-permeable and potentially used in vivo
Key Research Application Studying the intracellular mechanisms of p75NTR-mediated apoptosisInvestigating ligand-dependent activation of p75NTRTherapeutic development for neurodegenerative diseases or cancer

Experimental Protocols

General Protocol for Induction of Apoptosis with this compound TFA

This protocol is a generalized procedure based on common practices for peptide application in cell culture. Specific concentrations and incubation times will need to be optimized for different cell types.

  • Peptide Reconstitution: Reconstitute lyophilized this compound TFA in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells, primary cortical neurons) at a suitable density in appropriate culture vessels and allow them to adhere and stabilize for 24 hours.

  • Treatment: Dilute the this compound TFA stock solution to the desired final concentration in the cell culture medium. Typical working concentrations can range from 10 µM to 100 µM. Replace the existing medium with the this compound TFA-containing medium.

  • Incubation: Incubate the cells for a period ranging from 6 to 48 hours, depending on the cell type and the endpoint being measured.

  • Apoptosis Assay: Assess apoptosis using standard methods such as:

    • Annexin V/Propidium Iodide (PI) Staining: To detect early and late apoptosis by flow cytometry.

    • Caspase-3/7 Activity Assay: To measure the activity of executioner caspases.

    • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: To detect DNA fragmentation.

    • MTT or other viability assays: To quantify cell death.

Experimental Workflow for Assessing this compound TFA-Induced Apoptosis

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Reconstitute Reconstitute this compound TFA Treat_Cells Treat Cells with this compound TFA Reconstitute->Treat_Cells Plate_Cells Plate Neuronal Cells Plate_Cells->Treat_Cells Incubate Incubate for 6-48h Treat_Cells->Incubate AnnexinV Annexin V/PI Staining Incubate->AnnexinV Caspase Caspase-3/7 Assay Incubate->Caspase TUNEL TUNEL Assay Incubate->TUNEL Viability MTT/Viability Assay Incubate->Viability

Workflow for inducing and analyzing apoptosis with this compound TFA.

Signaling Pathways

p75NTR-Mediated Apoptotic Signaling Pathway

This compound TFA is designed to mimic a critical step in the intracellular signaling cascade of the p75NTR. Upon activation by ligands such as pro-neurotrophins, p75NTR undergoes a conformational change that leads to the recruitment of adaptor proteins and the activation of downstream signaling pathways culminating in apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm p75NTR p75NTR Adaptors Adaptor Proteins (e.g., TRAF6, NRIF) p75NTR->Adaptors Recruits ProNGF Pro-Neurotrophin (e.g., proNGF) ProNGF->p75NTR Binds to NTR368 This compound TFA (mimics active conformation) NTR368->Adaptors Directly activates/mimics JNK JNK Pathway Activation Adaptors->JNK Caspase_Cascade Caspase Cascade Activation (Caspase-9, Caspase-3) JNK->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Simplified p75NTR apoptotic signaling pathway initiated by pro-neurotrophins or mimicked by this compound TFA.

Logical Relationships

Comparison of Modulators of p75NTR Apoptotic Pathway

The following diagram illustrates the logical relationship between this compound TFA and other experimental modulators of the p75NTR apoptotic pathway, highlighting their points of intervention.

G cluster_modulators Experimental Modulators p75NTR_pathway p75NTR Apoptotic Pathway Pro_Neurotrophins Pro-Neurotrophins (Ligand) Pro_Neurotrophins->p75NTR_pathway Activates at Receptor Level NTR_368 This compound TFA (Intracellular Mimetic) NTR_368->p75NTR_pathway Activates Downstream Small_Molecules Small Molecule Modulators Small_Molecules->p75NTR_pathway Modulates Receptor Activity

References

ACR-368 Demonstrates Promising Efficacy in Platinum-Resistant Ovarian Cancer, Outperforming Several Alternative Therapies

Author: BenchChem Technical Support Team. Date: December 2025

New clinical trial data reveals that ACR-368, a selective CHK1/CHK2 inhibitor, shows a significant overall response rate in patients with platinum-resistant ovarian cancer, particularly in a biomarker-selected population. This positions ACR-368 as a potentially formidable new treatment option in a landscape with high unmet medical need.

For researchers and drug development professionals navigating the complexities of platinum-resistant ovarian cancer, a new investigational drug, ACR-368 (also known as prexasertib), is showing considerable promise. Recent findings from ongoing clinical trials highlight its potential to improve outcomes for a targeted patient group, offering a new avenue of hope where conventional therapies have failed. This guide provides a comprehensive comparison of ACR-368's efficacy with current alternative treatments, supported by available experimental data and detailed methodologies.

Comparative Efficacy Analysis

Initial results from a registrational-intent Phase 2b trial of ACR-368 have been particularly encouraging. In a cohort of patients with ovarian or endometrial cancers identified by the proprietary OncoSignature biomarker test, ACR-368 monotherapy achieved a confirmed Overall Response Rate (ORR) of 50%.[1] This contrasts with an ORR of 0% in the OncoSignature-negative group, underscoring the predictive power of the companion diagnostic.[1] While the median duration of response (DoR) and progression-free survival (PFS) for ACR-368 have not yet been reached, all confirmed responders remain on treatment, suggesting durable responses.[1]

To contextualize these findings, the following tables summarize the efficacy of ACR-368 in comparison to other therapeutic options for platinum-resistant ovarian cancer.

Table 1: Efficacy of ACR-368 in Platinum-Resistant Ovarian Cancer

Treatment ArmBiomarker StatusOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
ACR-368 MonotherapyOncoSignature-Positive50% (confirmed)[1]Not yet reached[1]Not yet reached
ACR-368 + ultra-low dose gemcitabineOncoSignature-Negative0% ORR, but 8/16 patients achieved stable disease[1]Not yet reachedNot yet reached

Table 2: Efficacy of Alternative Therapies in Platinum-Resistant Ovarian Cancer

TreatmentOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Adavosertib + Gemcitabine 23%[2]4.6 months[2]11.4 months[2]
Bevacizumab + Chemotherapy (Paclitaxel, Topotecan, or PLD) 27.3%[1]6.7 months[1]16.6 months[1]
PARP Inhibitors (in gBRCAm patients) 47%[3]8.2 months[3]14.9 months[3]
Standard Chemotherapy (Paclitaxel, Topotecan, or PLD) 11.8%[1]3.4 months[1]13.3 months[1]

Mechanism of Action: Targeting the DNA Damage Response Pathway

ACR-368 is a potent and selective inhibitor of checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2).[4][5] These kinases are critical components of the DNA damage response (DDR) pathway, which cancer cells often exploit to survive the DNA-damaging effects of chemotherapy. By inhibiting CHK1 and CHK2, ACR-368 prevents cancer cells from repairing DNA damage, leading to mitotic catastrophe and apoptosis. The OncoSignature test is designed to identify tumors that are particularly reliant on this pathway for survival, thereby predicting sensitivity to ACR-368.[6]

ACR368_Mechanism_of_Action cluster_cell Cancer Cell DNA_Damage DNA Damage (e.g., from chemotherapy) ATR_ATM ATR/ATM Activation DNA_Damage->ATR_ATM CHK1_CHK2 CHK1/CHK2 Activation ATR_ATM->CHK1_CHK2 CDC25 CDC25 Phosphatases CHK1_CHK2->CDC25 Apoptosis Apoptosis CDK_Cyclin CDK/Cyclin Complexes CDC25->CDK_Cyclin Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CDK_Cyclin->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Cell_Cycle_Arrest->Apoptosis Inhibition of Repair Leads to Mitotic Catastrophe & ACR368 ACR-368 ACR368->CHK1_CHK2

Figure 1: ACR-368 Mechanism of Action

Experimental Protocols

A defining feature of the ACR-368 clinical development program is the use of the OncoSignature companion diagnostic to stratify patients. The ongoing Phase 1b/2 and registrational-intent Phase 2b trials employ a master protocol design.

ACR-368-201 Trial Protocol (NCT05548296)

  • Study Design: An open-label, multi-center, Phase 1b/2 and Phase 2b master protocol study.[2][7]

  • Patient Population: Patients with platinum-resistant ovarian carcinoma, endometrial adenocarcinoma, or urothelial carcinoma who have progressed after at least one prior therapeutic regimen.[2][7]

  • Biomarker Screening: All patients must provide a recent tumor biopsy for analysis with the OncoSignature test.[7]

  • Treatment Arms:

    • OncoSignature-Positive: Patients receive ACR-368 monotherapy.[8]

    • OncoSignature-Negative: Patients receive ACR-368 in combination with ultra-low dose gemcitabine.[8]

  • Primary Endpoint: The primary endpoint for the OncoSignature-positive cohort is the confirmed overall response rate (ORR) per RECIST v1.1 criteria.[2] For the combination therapy arm, the primary endpoints include assessing adverse effects and determining the recommended Phase 2 dose of the combination.[2]

ACR368_Trial_Workflow start Patient Enrollment (Platinum-Resistant Ovarian Cancer) biopsy Tumor Biopsy Collection start->biopsy oncosignature OncoSignature Companion Diagnostic Test biopsy->oncosignature positive OncoSignature-Positive oncosignature->positive Positive negative OncoSignature-Negative oncosignature->negative Negative arm1 Arm 1: ACR-368 Monotherapy positive->arm1 arm2 Arm 2: ACR-368 + Ultra-low Dose Gemcitabine negative->arm2 endpoint1 Primary Endpoint: Confirmed ORR arm1->endpoint1 endpoint2 Primary Endpoints: Safety & RP2D arm2->endpoint2

Figure 2: ACR-368 Clinical Trial Workflow

Logical Framework for Treatment Selection

The introduction of a predictive biomarker like OncoSignature has the potential to refine the treatment algorithm for platinum-resistant ovarian cancer. The decision-making process would logically incorporate this testing to direct therapy.

Treatment_Decision_Tree start Diagnosis: Platinum-Resistant Ovarian Cancer biopsy Tumor Biopsy for OncoSignature Testing start->biopsy oncosignature_result OncoSignature Test Result biopsy->oncosignature_result positive_path Positive oncosignature_result->positive_path negative_path Negative oncosignature_result->negative_path acr368_mono Consider ACR-368 Monotherapy positive_path->acr368_mono alternative_tx Consider Alternative Therapies: - ACR-368 + Gemcitabine - Bevacizumab + Chemo - Adavosertib + Gemcitabine - PARP Inhibitors (if applicable) negative_path->alternative_tx

Figure 3: Treatment Selection Logic

Conclusion

ACR-368, particularly when coupled with the OncoSignature companion diagnostic, represents a significant advancement in the personalized treatment of platinum-resistant ovarian cancer. The impressive 50% ORR in the biomarker-positive population suggests a substantial benefit for this patient subgroup. While long-term data on progression-free and overall survival are awaited, the initial findings position ACR-368 as a highly promising agent. For the scientific and drug development community, the success of this biomarker-driven approach reinforces the value of precision oncology in addressing challenging-to-treat malignancies. Further investigation and comparative studies will be crucial to fully elucidate the role of ACR-368 in the evolving therapeutic landscape of ovarian cancer.

References

OncoSignature: A Predictive Biomarker for ACR-368 Therapy - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of OncoSignature as a predictive biomarker for ACR-368, a selective small molecule inhibitor of the CHK1 and CHK2 kinases.[1][2] It offers a detailed comparison with alternative biomarker strategies and presents supporting preclinical and clinical data. This document is intended to provide an objective resource for researchers, scientists, and drug development professionals in the field of precision oncology.

Introduction to ACR-368 and the Need for a Predictive Biomarker

ACR-368 (also known as prexasertib) is a clinical-stage targeted therapy that inhibits the cell cycle checkpoint kinases CHK1 and CHK2.[1] These kinases are critical components of the DNA Damage Response (DDR) pathway, a network of signaling pathways that cells use to detect and repair damaged DNA. In many cancer cells with specific DDR deficiencies, the inhibition of CHK1 and CHK2 can lead to a synthetic lethality, where the combined loss of multiple DNA repair pathways results in cell death.

While ACR-368 has shown durable single-agent activity in a proportion of patients with various solid tumors, including ovarian, endometrial, bladder, anal, and head and neck cancers, not all patients respond to the treatment.[1] This highlights the critical need for a predictive biomarker that can identify patients who are most likely to benefit from ACR-368 therapy, thereby maximizing its clinical efficacy and minimizing unnecessary treatment for non-responders.

OncoSignature: A Proteomics-Based Biomarker Panel

OncoSignature is a novel, proteomics-based predictive biomarker developed to identify patients whose tumors are sensitive to ACR-368. It is a quantitative multiplexed immunofluorescence (qIF) assay performed on formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

The biomarker panel consists of three functionally orthogonal phosphoproteins. While the specific identities of these proteins are proprietary, they were identified through extensive phosphoproteomic profiling of cancer cells treated with ACR-368. These biomarkers are key components of the DDR pathway and their phosphorylation status is indicative of a tumor's reliance on the CHK1/2 signaling axis for survival. A tumor is considered "OncoSignature-positive" if all three biomarkers are expressed above a predefined threshold.

Performance Data: OncoSignature vs. Alternative Biomarkers

The performance of OncoSignature has been evaluated in both preclinical models and clinical trials. This section presents a summary of the available quantitative data and compares it with alternative biomarker strategies for DDR inhibitors.

OncoSignature Performance Data
Metric Value Context Source
Overall Response Rate (ORR) in OncoSignature-Positive Patients 62.5%Endometrial Cancer (Phase 2)[2][3]
Overall Response Rate (ORR) in OncoSignature-Positive Patients 50%Ovarian and Endometrial Cancers (Phase 2b)[1]
Overall Response Rate (ORR) in OncoSignature-Negative Patients 0%Ovarian and Endometrial Cancers (Phase 2b)[4]
p-value for Responder Segregation 0.009Endometrial Cancer (Phase 2)[2][3]
p-value for Responder Segregation 0.0038Ovarian and Endometrial Cancers (Phase 2b)[1][4]
Area Under the Curve (AUC) in Preclinical Models 0.88Endometrial Cancer Patient-Derived Xenograft (PDX) models
Comparison with Alternative Biomarker Strategies

A direct head-to-head comparison of OncoSignature with other biomarkers in the same patient cohort is not yet publicly available. The following table summarizes the general characteristics and reported performance of alternative approaches for predicting response to DDR inhibitors.

Biomarker Strategy Description Reported Performance Metrics (General) Limitations
Genomic Biomarkers (e.g., BRCA1/2, ATM mutations) Detection of mutations in key DDR genes using next-generation sequencing (NGS).Variable response rates depending on the specific gene and tumor type.Not all patients with these mutations respond, and some responders lack these mutations.
Other Protein-Based Biomarkers (e.g., γH2AX, pS345 Chk1) Immunohistochemical (IHC) or qIF detection of proteins indicative of DNA damage or pathway activation.Can indicate pathway activation, but often lack the specificity to predict response to a particular inhibitor.May not be as robust as a multi-biomarker panel.
Functional DNA Repair Assays In vitro or ex vivo assays to measure the capacity of a patient's tumor cells to repair DNA damage.Can provide a direct measure of DDR pathway functionality.Technically complex, may not be suitable for routine clinical use, and performance in predicting clinical response is still under investigation.

Experimental Protocols

This section provides detailed, representative methodologies for the key experiments cited in the validation of OncoSignature and for the assessment of alternative biomarkers.

OncoSignature Assay: Quantitative Multiplexed Immunofluorescence (qIF)

Objective: To quantify the expression of the three proprietary phosphoprotein biomarkers in FFPE tumor tissue.

Methodology:

  • Sample Preparation:

    • FFPE tumor tissue blocks are sectioned at 4-5 µm thickness and mounted on positively charged slides.

    • Slides are baked at 60°C for 1 hour to ensure tissue adherence.

  • Deparaffinization and Rehydration:

    • Slides are immersed in xylene (3 changes, 5 minutes each).

    • Slides are rehydrated through a series of graded ethanol (B145695) washes: 100% (2 changes, 3 minutes each), 95% (2 minutes), 70% (2 minutes), and finally in deionized water.

  • Antigen Retrieval:

    • Slides are placed in a pressure cooker or water bath containing a target retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heated to 95-100°C for 20-30 minutes.

    • Slides are allowed to cool to room temperature.

  • Immunostaining:

    • Slides are washed with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • A blocking solution (e.g., 5% normal goat serum in PBS) is applied for 1 hour at room temperature to prevent non-specific antibody binding.

    • A cocktail of primary antibodies targeting the three proprietary phosphoprotein biomarkers is applied and incubated overnight at 4°C.

    • Slides are washed, and a cocktail of species-specific secondary antibodies conjugated to different fluorophores is applied for 1 hour at room temperature in the dark.

    • Slides are washed, and a nuclear counterstain (e.g., DAPI) is applied.

  • Image Acquisition and Analysis:

    • Slides are imaged using a multispectral imaging system.

    • Specialized image analysis software is used to segment tumor cells from stroma and quantify the fluorescence intensity of each biomarker within the nuclear and/or cytoplasmic compartments of tumor cells.

    • A scoring algorithm is applied to determine if the expression of each of the three biomarkers is above a predefined threshold to classify the tumor as OncoSignature-positive or -negative.

Alternative Biomarker Analysis: Immunohistochemistry (IHC) for γH2AX

Objective: To detect the presence of DNA double-strand breaks in FFPE tumor tissue as a surrogate marker of DNA damage.

Methodology:

  • Sample Preparation, Deparaffinization, and Rehydration: Follow steps 1 and 2 as described for the qIF protocol.

  • Antigen Retrieval: Follow step 3 as described for the qIF protocol.

  • Immunostaining:

    • Endogenous peroxidase activity is blocked using a 3% hydrogen peroxide solution.

    • Slides are washed and blocked with normal serum.

    • A primary antibody against γH2AX is applied and incubated.

    • Slides are washed, and a biotinylated secondary antibody is applied.

    • An avidin-biotin-peroxidase complex is applied.

    • The signal is developed using a chromogen such as diaminobenzidine (DAB).

    • Slides are counterstained with hematoxylin.

  • Scoring:

    • The percentage of tumor cells with positive nuclear staining for γH2AX and the intensity of the staining are assessed by a pathologist.

Alternative Biomarker Analysis: Next-Generation Sequencing (NGS) for DDR Gene Mutations

Objective: To identify mutations in a panel of DDR genes from tumor DNA.

Methodology:

  • DNA Extraction: DNA is extracted from FFPE tumor tissue or a blood sample.

  • Library Preparation:

    • The extracted DNA is fragmented.

    • Adapters containing unique barcodes are ligated to the DNA fragments.

    • The adapter-ligated DNA fragments are amplified by PCR.

  • Target Enrichment (for targeted panels):

    • The DNA library is hybridized to probes that are specific for the target DDR genes.

    • The captured DNA fragments are then amplified.

  • Sequencing: The prepared library is sequenced on a high-throughput NGS platform.

  • Data Analysis:

    • The sequencing reads are aligned to a reference human genome.

    • Variant calling algorithms are used to identify single nucleotide variants (SNVs), insertions, and deletions (indels) in the targeted DDR genes.

    • The identified variants are annotated and filtered to identify potentially pathogenic mutations.

Visualizations

ACR-368 Mechanism of Action and CHK1/2 Signaling Pathway

ACR368_Mechanism cluster_DDR DNA Damage Response cluster_Intervention Therapeutic Intervention DNA_Damage DNA Damage (e.g., replication stress) ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR CHK1_2 CHK1/CHK2 Activation ATM_ATR->CHK1_2 CellCycle_Arrest Cell Cycle Arrest & DNA Repair CHK1_2->CellCycle_Arrest Apoptosis Apoptosis CellCycle_Arrest->Apoptosis if repair fails ACR368 ACR-368 ACR368->CHK1_2 Inhibits Inhibition Inhibition OncoSignature_Workflow cluster_SamplePrep Sample Preparation cluster_Staining Immunofluorescence Staining cluster_Analysis Image Acquisition & Analysis cluster_Result Result FFPE_Tissue FFPE Tumor Tissue Sectioning Microtome Sectioning (4-5 µm) FFPE_Tissue->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Cocktail (3 Biomarkers) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Cocktail (Fluorophores) Primary_Ab->Secondary_Ab Counterstain DAPI Counterstain Secondary_Ab->Counterstain Imaging Multispectral Imaging Counterstain->Imaging Image_Analysis Image Analysis Software Imaging->Image_Analysis Quantification Biomarker Quantification Image_Analysis->Quantification Scoring OncoSignature Scoring Quantification->Scoring Positive OncoSignature Positive Scoring->Positive All 3 markers > threshold Negative OncoSignature Negative Scoring->Negative 1 or more markers ≤ threshold Patient_Stratification Patient_Population Patient Population with Solid Tumors OncoSignature_Test OncoSignature Test Patient_Population->OncoSignature_Test OncoSignature_Positive OncoSignature-Positive OncoSignature_Test->OncoSignature_Positive Positive OncoSignature_Negative OncoSignature-Negative OncoSignature_Test->OncoSignature_Negative Negative ACR368_Treatment ACR-368 Treatment OncoSignature_Positive->ACR368_Treatment Alternative_Treatment Alternative Treatment OncoSignature_Negative->Alternative_Treatment

References

ACR-368: A Comparative Analysis of Monotherapy and Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Watertown, MA - This guide provides a comprehensive comparison of clinical trial outcomes for ACR-368, a selective CHK1/CHK2 inhibitor, as both a monotherapy and in combination with other agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of ACR-368's therapeutic potential.

ACR-368 (also known as prexasertib) is a clinical-stage therapeutic that targets the critical cell cycle checkpoint kinases, CHK1 and CHK2.[1] Its mechanism of action disrupts the DNA damage response in cancer cells, leading to mitotic catastrophe and apoptosis. Clinical investigations are currently underway to evaluate its efficacy in various solid tumors, with a particular focus on a precision medicine approach guided by the proprietary OncoSignature® biomarker test.[2]

Efficacy of ACR-368 Monotherapy in OncoSignature® Positive Patients

ACR-368 monotherapy is being evaluated in a Phase 1b/2 basket study (NCT05548296) for patients with platinum-resistant ovarian carcinoma, endometrial adenocarcinoma, and urothelial carcinoma who are identified as OncoSignature® positive.[3] The OncoSignature® test is a predictive precision proteomics-based assay designed to identify patients most likely to respond to ACR-368.[1]

Recent clinical data has demonstrated promising activity for ACR-368 monotherapy in this patient population. In a cohort of OncoSignature-positive patients with ovarian and endometrial cancers, a confirmed Overall Response Rate (ORR) of 50% was observed.[2] More specifically, in patients with endometrial cancer, an updated interim analysis revealed a confirmed ORR of 62.5%.[4] Notably, the median Duration of Response (DoR) in the endometrial cancer cohort had not been reached at the time of data cutoff, with all responding patients remaining on therapy for approximately 6 months, suggesting the potential for durable responses.[1]

ACR-368 Combination Therapy in OncoSignature® Negative Patients

For patients identified as OncoSignature® negative, the NCT05548296 trial is investigating ACR-368 in combination with ultra-low dose gemcitabine (B846).[3] The rationale for this combination is based on preclinical data suggesting that gemcitabine may sensitize cancer cells to ACR-368.

Initial results from the combination therapy arm in OncoSignature-negative patients with ovarian or endometrial cancers have shown encouraging signs of clinical activity.[2] In this cohort, 8 out of 16 patients achieved stable disease.[2]

Quantitative Data Summary

The following tables summarize the key efficacy and safety findings from the clinical trials of ACR-368 as a monotherapy and in combination therapy.

Table 1: Efficacy of ACR-368 Monotherapy (OncoSignature® Positive Patients)

IndicationNumber of Patients (n)Overall Response Rate (ORR)95% Confidence Interval (CI)Median Duration of Response (mDoR)
Ovarian & Endometrial Cancer1050%-Not Reached
Endometrial Cancer8 (efficacy-evaluable)62.5%30.4 - 86.5Not Reached (~6 months at data cut-off)

Table 2: Efficacy of ACR-368 Combination Therapy with Gemcitabine (OncoSignature® Negative Patients)

IndicationNumber of Patients (n)Outcome
Ovarian & Endometrial Cancer168 patients (50%) achieved Stable Disease

Table 3: Safety Profile of ACR-368

TherapyCommon Treatment-Related Adverse Events (TRAEs)
Monotherapy Predominantly transient and reversible mechanism-based hematological AEs, typically occurring in the first 1-2 cycles. Notable absence of long-lasting myelosuppression and severe non-hematological AEs.[4]
Combination with Gemcitabine The adverse event profile was reported to be consistent with past trials of ACR-368, with predominantly reversible and transient mechanism-based hematological adverse events.[2]

Experimental Protocols

NCT05548296: A Phase 1b/2 Basket Study of ACR-368

This is an open-label, multicenter, Phase 1b/2 basket study designed to evaluate the efficacy and safety of ACR-368.[3]

  • Patient Population: Adult subjects with platinum-resistant ovarian carcinoma, endometrial adenocarcinoma, or urothelial carcinoma.[3]

  • Biomarker Stratification: Patients undergo a tumor biopsy to determine their OncoSignature® status.[3]

  • Treatment Arms:

    • Arm 1 (OncoSignature® Positive): ACR-368 monotherapy.[3]

    • Arm 2 (OncoSignature® Negative): ACR-368 in combination with ultra-low dose gemcitabine.[3]

  • Primary Endpoints:

    • Arm 1: Overall Response Rate (ORR) per RECIST v1.1.

    • Arm 2: Safety, tolerability, and determination of the recommended Phase 2 dose of the combination, followed by ORR.

  • Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).

OncoSignature® Assay Methodology

The ACR-368 OncoSignature® test is a predictive companion diagnostic. It utilizes a proteomics-based approach to identify patients whose tumors are most likely to be sensitive to ACR-368.[1] The assay is performed on pretreatment tumor biopsies.[1]

Visualizing the Mechanism and Workflow

To further elucidate the scientific basis of ACR-368 and the clinical trial design, the following diagrams are provided.

CHK1_CHK2_Signaling_Pathway ACR-368 Mechanism of Action cluster_0 DNA Damage cluster_1 Upstream Kinases cluster_2 Checkpoint Kinases cluster_3 Cell Cycle Progression DNA_Damage DNA Damage (e.g., Double-Strand Breaks) ATM_ATR ATM / ATR DNA_Damage->ATM_ATR activates CHK1_CHK2 CHK1 / CHK2 ATM_ATR->CHK1_CHK2 phosphorylates & activates CDC25 CDC25 Phosphatases CHK1_CHK2->CDC25 inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK1_CHK2->Cell_Cycle_Arrest maintains ACR368 ACR-368 ACR368->CHK1_CHK2 inhibits Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis ACR368->Mitotic_Catastrophe promotes CDK_Cyclin CDK-Cyclin Complexes CDC25->CDK_Cyclin activates CDK_Cyclin->Cell_Cycle_Arrest progression leads to

Caption: ACR-368 inhibits CHK1/CHK2, leading to apoptosis.

Clinical_Trial_Workflow NCT05548296 Trial Workflow Patient_Population Patients with Platinum-Resistant Ovarian, Endometrial, or Urothelial Carcinoma Biopsy Tumor Biopsy Patient_Population->Biopsy OncoSignature_Test OncoSignature® Assay Biopsy->OncoSignature_Test Positive OncoSignature® Positive OncoSignature_Test->Positive Positive Negative OncoSignature® Negative OncoSignature_Test->Negative Negative Monotherapy ACR-368 Monotherapy Positive->Monotherapy Combination_Therapy ACR-368 + Low-Dose Gemcitabine Negative->Combination_Therapy Efficacy_Safety_Assessment Efficacy & Safety Assessment (ORR, DoR, PFS, AEs) Monotherapy->Efficacy_Safety_Assessment Combination_Therapy->Efficacy_Safety_Assessment

Caption: Patient stratification in the NCT05548296 trial.

References

ACR-368: A Comparative Analysis of Long-Term Survival Data in Gynecological Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical performance of ACR-368 (prexasertib), a selective CHK1/2 inhibitor, against alternative therapies in platinum-resistant ovarian cancer and advanced endometrial cancer. The analysis is based on publicly available clinical trial data, focusing on long-term survival outcomes where available.

Executive Summary

ACR-368 has demonstrated promising anti-tumor activity in heavily pre-treated populations with platinum-resistant ovarian cancer and advanced endometrial cancer. In platinum-resistant ovarian cancer, ACR-368 has shown a median Progression-Free Survival (PFS) of approximately 5 months in a phase 2 study.[1] For advanced endometrial cancer, particularly in patients identified by the OncoSignature biomarker, ACR-368 has achieved a confirmed Overall Response Rate (ORR) of 62.5%, with the median Duration of Response (mDoR) not yet reached at the time of data cutoff. While mature overall survival (OS) data for ACR-368 is still emerging, this guide provides a comparative landscape based on currently available metrics and the established survival outcomes of standard-of-care and other emerging therapies in these challenging indications.

Comparison of Efficacy Data

The following tables summarize the available efficacy data for ACR-368 compared to standard-of-care and other therapies for platinum-resistant ovarian cancer and advanced endometrial cancer.

Platinum-Resistant Ovarian Cancer
TreatmentMechanism of ActionMedian PFS (months)Median OS (months)Overall Response Rate (ORR) (%)
ACR-368 (prexasertib) CHK1/2 Inhibitor5.0[1]Data not mature12.1 (in platinum-resistant patients)[2]
Single-Agent Chemotherapy (e.g., paclitaxel, topotecan, PLD)Various (Cytotoxic)3.4~12.011.8
Chemotherapy + Bevacizumab Cytotoxic + VEGF Inhibitor6.7[3]Not significantly improved vs. chemo alone[3]27.3[3]
Mirvetuximab Soravtansine (for FRα-high patients)Antibody-Drug Conjugate5.62[3]16.46[3]32.4
Advanced Endometrial Cancer (Second-Line Setting)
TreatmentMechanism of ActionMedian PFS (months)Median OS (months)Overall Response Rate (ORR) (%)
ACR-368 (prexasertib) (OncoSignature-positive)CHK1/2 InhibitorData not matureData not mature62.5
Lenvatinib + Pembrolizumab (pMMR)Multi-kinase Inhibitor + PD-1 Inhibitor7.416.738.3[4]
Platinum Rechallenge DNA Cross-linking Agent4.913.8Data variable

Experimental Protocols

ACR-368 Clinical Trials

NCT05548296: A Phase 2 Study of ACR-368 in Endometrial Adenocarcinoma [5][6][7][8][9][10]

  • Study Design: An open-label, multicenter, phase 2 trial evaluating the efficacy and safety of ACR-368 as monotherapy or in combination with ultra-low dose gemcitabine (B846) (ULDG) in participants with endometrial cancer. The study utilizes the OncoSignature® Companion Diagnostic test to stratify patients.

  • Patient Population: Patients with histologically confirmed metastatic endometrial cancer that has progressed during or after at least one prior therapeutic regimen, including platinum-based chemotherapy and anti-PD-(L)1 therapy. Participants must have at least one measurable lesion per RECIST v1.1 criteria.

  • Intervention Arms:

    • Arm 1 (OncoSignature Positive): ACR-368 monotherapy.

    • Arm 2 (OncoSignature Negative): ACR-368 with ULDG sensitization.

    • Arm 3 (OncoSignature Unselected): ACR-368 with ULDG sensitization.

  • Primary Outcome Measures: Overall Response Rate (ORR) per RECIST v1.1.

  • Secondary Outcome Measures: Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).

NCT03414047: A Phase 2 Study of Prexasertib (B560075) in Platinum-Resistant or Refractory Recurrent Ovarian Cancer [2][11][12]

  • Study Design: A multicenter, non-randomized, open-label, parallel-cohort, phase 2 study of prexasertib (ACR-368) in patients with high-grade serous ovarian, primary peritoneal, or fallopian tube cancer.

  • Patient Population: Patients with recurrent disease were assigned to four independent cohorts based on clinical characteristics and prior treatment, including platinum-resistant and refractory patients, and BRCA mutation status.

  • Intervention: Prexasertib administered intravenously at a dose of 105 mg/m² every two weeks in a four-week cycle.

  • Primary Outcome Measure: Objective Response Rate (ORR).

  • Secondary Outcome Measures: Disease Control Rate (DCR), Duration of Response (DoR), and safety.

Signaling Pathway and Experimental Workflow

CHK1/2 Signaling Pathway in DNA Damage Response

ACR-368 is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2), key regulators of the DNA damage response (DDR).[13] In response to DNA damage, sensor proteins like ATM and ATR are activated, which in turn phosphorylate and activate CHK1 and CHK2.[14][15] Activated CHK1 and CHK2 then phosphorylate downstream targets to induce cell cycle arrest, allowing time for DNA repair. By inhibiting CHK1 and CHK2, ACR-368 prevents cancer cells from repairing their DNA, leading to the accumulation of DNA damage and ultimately cell death.

CHK1_2_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Double-Strand Breaks, Replication Stress) ATM_ATR ATM / ATR (Sensor Kinases) DNA_Damage->ATM_ATR activates CHK1_2 CHK1 / CHK2 ATM_ATR->CHK1_2 phosphorylates & activates CDC25 Cdc25 Phosphatases CHK1_2->CDC25 inhibits DNA_Repair DNA Repair CHK1_2->DNA_Repair promotes Apoptosis Apoptosis CHK1_2->Apoptosis can lead to ACR368 ACR-368 ACR368->CHK1_2 inhibits CDK_Cyclin CDK-Cyclin Complexes CDC25->CDK_Cyclin activates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, S, G2/M) CDK_Cyclin->Cell_Cycle_Arrest promotes progression

Caption: CHK1/2 signaling pathway in response to DNA damage and inhibition by ACR-368.

ACR-368 Clinical Trial Workflow

The clinical development of ACR-368 heavily relies on the OncoSignature® test, a companion diagnostic designed to predict tumor sensitivity to the drug. This biomarker-driven approach aims to select patients who are most likely to benefit from ACR-368 treatment.

ACR368_Trial_Workflow Patient Patient with Platinum-Resistant Ovarian Cancer or Advanced Endometrial Cancer Biopsy Tumor Biopsy Patient->Biopsy OncoSignature OncoSignature® Test (Proteomic Biomarker Analysis) Biopsy->OncoSignature Positive OncoSignature Positive OncoSignature->Positive Predicts Sensitivity Negative OncoSignature Negative OncoSignature->Negative Predicts Resistance ACR368_Mono ACR-368 Monotherapy Positive->ACR368_Mono ACR368_Combo ACR-368 + ULDG Negative->ACR368_Combo Efficacy_Eval Efficacy & Safety Evaluation (ORR, PFS, OS, DoR) ACR368_Mono->Efficacy_Eval ACR368_Combo->Efficacy_Eval

Caption: Biomarker-driven clinical trial workflow for ACR-368.

References

Safety Operating Guide

Proper Disposal Procedures for NTR 368: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides a comprehensive framework for the proper disposal of NTR 368, also known as Ac-Neurotrophin Receptor (368-381) amide (human), a synthetic peptide used in research.

While the Safety Data Sheet (SDS) for this compound indicates no specific hazards under OSHA guidelines, it is crucial to treat all research peptides as potentially hazardous chemical waste.[1] Adherence to institutional and local regulations for chemical waste disposal is mandatory. This document synthesizes safety information with general best practices for peptide and laboratory waste management to provide clear, procedural guidance.

Immediate Safety and Handling

Before disposal, ensure proper handling procedures are followed to minimize exposure and contamination.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound in either solid (lyophilized) or solution form.[2]

Work Area: Confine all handling of the peptide to a designated, clean laboratory area, such as a chemical fume hood or a specific benchtop, to prevent cross-contamination.[2]

Spill Management: In the event of a spill, contain the area immediately.

  • Solid Spills: Carefully sweep the material to avoid generating dust.[3]

  • Liquid Spills: Use an inert absorbent material to contain the spill.[3] Following containment, decontaminate the area and wash it thoroughly.[3]

Core Disposal Principles

The overarching principle for the disposal of this compound is to manage it as chemical waste in accordance with local, state, and federal regulations.[3] Never dispose of peptides in regular trash or down the sanitary sewer unless explicitly authorized by your institution's Environmental Health and Safety (EHS) office.[3][4]

Waste Segregation: It is critical to segregate this compound waste from other waste streams to prevent inadvertent chemical reactions.[5] Do not mix with incompatible chemicals.[6]

Consult Institutional Protocols: Your institution's EHS department provides specific protocols for hazardous waste disposal.[2] Always consult these guidelines for requirements tailored to your location and facilities.

Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for the disposal of this compound in its various forms.

Decontamination of this compound Waste

For an added layer of safety, especially for larger quantities or in shared lab spaces, chemical inactivation of the peptide is recommended.

Chemical Inactivation (Bleach Method): This method is effective for both liquid and solid waste contaminated with this compound. Sodium hypochlorite (B82951) (bleach) is a strong oxidizing agent that can degrade peptides.[3][7]

  • For Liquid Waste: In a designated chemical fume hood, add a 10% bleach solution to the liquid peptide waste to achieve a final bleach-to-waste ratio of at least 1:10.[3]

  • Allow the mixture to stand for a minimum of 30-60 minutes to ensure complete inactivation.[7]

  • After the inactivation period, neutralize the bleach solution if required by your local wastewater regulations.[3]

  • Dispose of the neutralized solution as chemical waste.[3]

  • For Solid Waste (e.g., contaminated labware, gloves):

    • Collect all solid waste in a designated, leak-proof, and clearly labeled container.[3]

    • Immerse the solid waste in a 10% bleach solution for a minimum of 30 minutes.[3]

    • After decontamination, decant the bleach solution and manage it as described for liquid waste.[3]

    • Dispose of the decontaminated solid waste in the appropriate laboratory waste stream (e.g., chemical or biohazardous waste) as per your institutional guidelines.[3]

Autoclaving: While heat can degrade peptides, its effectiveness can vary. Therefore, autoclaving is often recommended as a secondary decontamination step or for the final treatment of waste that has already been chemically inactivated.[3]

  • Preparation: Place the waste in an autoclave-safe bag or container. For liquid waste, ensure the container is not sealed tightly to prevent pressure buildup. Add a small amount of water to solid waste to facilitate steam penetration.[3]

  • Autoclaving Cycle: Process the waste in a validated autoclave at 121°C and 15 psi for a minimum of 30-60 minutes. The cycle time may need to be extended for larger loads.[3]

  • Disposal: After the cycle is complete and the waste has cooled, it can be disposed of in the regular laboratory trash or as directed by your institution's EHS department.[3]

Data Presentation: this compound Waste Management Summary

Waste StreamContainer TypeLabeling RequirementsDisposal Consideration
Unused/Expired this compound (Solid) Designated Chemical Waste Container"Chemical Waste", Contents ("this compound"), Hazard Class (if applicable), Accumulation Start DateDo not mix with incompatible chemicals. Arrange for pickup by EHS or a licensed waste disposal contractor.
This compound Solutions (Aqueous/Organic) Designated Liquid Chemical Waste Container (compatible with solvent)"Chemical Waste", Contents ("this compound in [Solvent]"), Hazard Class (e.g., Flammable for organic solvents), Accumulation Start DateSegregate halogenated and non-halogenated solvent waste.[6] Keep container closed when not in use.
Contaminated Labware (e.g., pipette tips, vials, gloves) Designated Chemical or Biohazardous Waste Container (as per institutional guidelines)"Chemical Waste" or "Biohazardous Waste", Contents ("Contaminated with this compound"), Accumulation Start DateMay require decontamination (e.g., bleach soak) prior to final disposal.[3]
Empty this compound Containers Regular laboratory glass or plastic wasteDeface original label.Rinse thoroughly with an appropriate solvent. The rinsate should be collected as chemical waste.[8]

Experimental Workflow for Safe Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

NTR368_Disposal_Workflow cluster_generation Waste Generation cluster_decontamination Decontamination (Recommended) cluster_collection Waste Collection & Segregation cluster_final_disposal Final Disposal Start This compound Waste Generated Waste_Type Identify Waste Type (Solid, Liquid, Contaminated Labware) Start->Waste_Type Decontaminate Chemical Inactivation (e.g., 10% Bleach Solution) Waste_Type->Decontaminate All Types Autoclave Autoclaving (Secondary Step or Final Treatment) Decontaminate->Autoclave Optional Collect_Liquid Collect in Labeled Liquid Chemical Waste Container Decontaminate->Collect_Liquid Liquid Collect_Solid Collect in Labeled Solid Chemical Waste Container Autoclave->Collect_Solid Solid/Labware EHS_Pickup Arrange for EHS/ Licensed Contractor Pickup Collect_Solid->EHS_Pickup Collect_Liquid->EHS_Pickup Collect_Labware Collect in Labeled Contaminated Labware Container Collect_Labware->EHS_Pickup

Caption: Workflow for the proper disposal of this compound waste.

References

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